Product packaging for 4-Iodo-2,6-dimethylphenol(Cat. No.:CAS No. 10570-67-9)

4-Iodo-2,6-dimethylphenol

Cat. No.: B087620
CAS No.: 10570-67-9
M. Wt: 248.06 g/mol
InChI Key: HUUNIMCCAGNBDF-UHFFFAOYSA-N
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Description

4-Iodo-2,6-dimethylphenol is a specialized phenolic compound that serves as a critical derivative and building block in advanced research. In environmental and analytical chemistry, it is primarily used as a stable derivative for the sensitive and selective quantification of disinfecting agents. Specifically, its formation is proportional to the concentration of chlorine dioxide in water, allowing for the simultaneous analysis of chlorine dioxide and hypochlorite in disinfection products and water samples via HPLC-UV . This application is vital for monitoring water quality and ensuring the safety of disinfection byproducts. Beyond its role in analytical derivatization, the compound's structure offers significant value in life science and pharmacology research. Studies on structurally similar para-substituted phenol derivatives, such as 4-iodo-2,6-diisopropylphenol, reveal a unique pharmacological profile. Unlike its parent compound propofol, this analogue exhibits anticonvulsant and anticonflict (anxiolytic) effects without sedative-hypnotic properties . Its mechanism of action involves potentiation of GABA-evoked chloride currents at GABAA receptors, though with a markedly lower efficacy for direct receptor activation . This makes this compound and its analogues valuable tools for probing the structure-activity relationships of GABAA receptor modulators and for investigating the separation of anesthetic, anticonvulsant, and anxiolytic effects in the central nervous system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9IO B087620 4-Iodo-2,6-dimethylphenol CAS No. 10570-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9IO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUNIMCCAGNBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339306
Record name 4-Iodo-2,6-dimethylphenol
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Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10570-67-9
Record name 4-Iodo-2,6-dimethylphenol
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URL https://commonchemistry.cas.org/detail?cas_rn=10570-67-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2,6-dimethylphenol
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Record name Phenol, 4-iodo-2,6-dimethyl
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Record name 2,6-Dimethyl-4-iodophenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 4-iodo-2,6-dimethylphenol, a valuable intermediate in organic synthesis. The primary focus of this document is to furnish detailed experimental protocols, present quantitative data in a structured format, and offer visual representations of the synthetic pathway to aid in laboratory-scale preparation.

Introduction

This compound is an aromatic organic compound characterized by an iodine substituent at the para-position relative to the hydroxyl group on a 2,6-dimethylphenol scaffold. Its structure renders it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The electron-rich nature of the phenol ring, activated by the hydroxyl and two methyl groups, facilitates electrophilic substitution, with the para-position being sterically accessible and electronically favored for iodination.

Synthetic Pathway

The most common and direct method for the synthesis of this compound is the electrophilic iodination of 2,6-dimethylphenol. This reaction is typically carried out using molecular iodine in the presence of a base to generate the more reactive iodinating species in situ. The reaction proceeds with high regioselectivity for the para-position due to the directing effects of the hydroxyl and methyl groups.

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2,6-Dimethylphenol 2,6-Dimethylphenol Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 2,6-Dimethylphenol->Electrophilic Aromatic Substitution Iodine Iodine Iodine->Electrophilic Aromatic Substitution Base Base Base->Electrophilic Aromatic Substitution This compound This compound Electrophilic Aromatic Substitution->this compound

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. Method A employs a common base, sodium bicarbonate, while Method B utilizes an alternative reagent system.

Method A: Iodination using Iodine and Sodium Bicarbonate

This method is adapted from analogous procedures for the iodination of substituted phenols and anilines.[1]

Materials:

  • 2,6-Dimethylphenol

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Deionized water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylphenol (1.0 eq) in a minimal amount of methanol.

  • Add an aqueous solution of sodium bicarbonate (1.5 eq).

  • To this stirred biphasic mixture, add a solution of iodine (1.1 eq) in methanol dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the excess iodine by the dropwise addition of a 10% aqueous sodium thiosulfate solution until the brown color of the solution disappears.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization.

Method B: Iodination using Iodine and Sodium Nitrite

This method provides an alternative pathway for the iodination of phenols.

Materials:

  • 2,6-Dimethylphenol

  • Iodine (I₂)

  • Sodium nitrite (NaNO₂)

  • Methanol (MeOH)

  • Deionized water

  • Chloroform (CHCl₃)

Procedure:

  • Prepare the iodinating reagent by stirring a mixture of sodium nitrite (1.0 eq) and iodine (1.0 eq) in a 1:1 mixture of methanol and water for 30 minutes at 5-10 °C.

  • To this solution, add 2,6-dimethylphenol (1.0 eq) and allow the mixture to stir at room temperature for 1.5-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the organic product with chloroform (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound based on analogous and reported procedures.

ParameterMethod A (I₂/NaHCO₃)Method B (I₂/NaNO₂)
Starting Material 2,6-Dimethylphenol2,6-Dimethylphenol
Iodinating Agent Iodine (I₂)Iodine (I₂) / Sodium Nitrite (NaNO₂)
Base/Reagent Sodium Bicarbonate (NaHCO₃)Sodium Nitrite (NaNO₂)
Solvent Methanol / WaterMethanol / Water
Reaction Temperature Room Temperature5-10 °C to Room Temperature
Reaction Time 2 - 4 hours1.5 - 6 hours
Product This compoundThis compound
Reported Yield Not explicitly reported for this substrate, but analogous reactions suggest moderate to high yields.Not explicitly reported for this substrate, but analogous reactions suggest moderate to high yields.
Purification Method RecrystallizationRecrystallization

Purification

Recrystallization is the most common method for the purification of crude this compound.[2][3]

General Recrystallization Procedure:

  • Select an appropriate solvent or solvent system. Common solvents for the recrystallization of phenolic compounds include ethanol/water, hexane/ethyl acetate, or toluene.[2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cooling in an ice bath can maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Workflow Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Start Dissolve_Reactants Dissolve 2,6-Dimethylphenol and Base Start->Dissolve_Reactants Add_Iodine Add Iodine Solution Dissolve_Reactants->Add_Iodine Reaction Stir at Room Temperature Add_Iodine->Reaction Quench Quench with Sodium Thiosulfate Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash_Dry Wash and Dry Organic Layer Extraction->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Recrystallize Recrystallize Crude Product Concentrate->Recrystallize Filter_Dry Filter and Dry Crystals Recrystallize->Filter_Dry End End Filter_Dry->End

Caption: General workflow for the synthesis of this compound.

Safety Information

This compound is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[4] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

In-Depth Technical Guide to the Chemical Properties of 4-iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-iodo-2,6-dimethylphenol, a halogenated phenol derivative of interest in various chemical and pharmaceutical research areas. This document consolidates available data on its properties, synthesis, and potential applications, presented in a clear and accessible format for the scientific community.

Core Chemical Properties

This compound is a solid organic compound characterized by a phenol ring substituted with an iodine atom at the para position and two methyl groups at the ortho positions relative to the hydroxyl group.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₈H₉IO[1][2][3]
Molar Mass 248.06 g/mol [1][2][3]
Appearance White to light yellow or light red crystalline powder[3]
Melting Point 100.0 to 104.0 °C
Boiling Point 278.9 °C (Predicted)[1]
Density 1.740 g/cm³ (Predicted)[1]
pKa 10.06 (Predicted)[1]
Solubility Soluble in methanol. Insoluble in water.[1]
Vapor Pressure 0.00244 mmHg at 25°C[1]
Flash Point 122.5 °C[1]
Refractive Index 1.629 (Predicted)[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shift of the hydroxyl proton can be variable and is affected by solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in a distinct chemical environment. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.

Note: Detailed, experimentally verified ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not available in the public search results. Researchers should perform their own NMR analysis for definitive characterization.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the O-H stretching of the phenolic group, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-I stretching.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the iodine and hydroxyl groups.

Note: A detailed mass spectrum with fragmentation analysis for this compound is not publicly available. Experimental determination is recommended for detailed structural elucidation.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct iodination of 2,6-dimethylphenol. The following is a general experimental protocol based on available literature.

Materials:

  • 2,6-dimethylphenol

  • Potassium iodide (KI)

  • Sodium hypochlorite solution (NaOCl, 6%)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/w)

  • Hydrochloric acid (HCl, 2 M)

  • Deionized water

  • Acetone

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Ice bath

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Dissolution: In a round bottom flask, dissolve 1 mole equivalent of 2,6-dimethylphenol in an appropriate solvent. Add 1 mole equivalent of potassium iodide and stir until fully dissolved.

  • Cooling: Place the flask in an ice/water bath on a magnetic stirrer to cool the solution to 0 °C.

  • Iodination: Slowly add 1 mole equivalent of a 6% sodium hypochlorite solution dropwise to the stirring solution over a period of 30 minutes using a separatory funnel. Maintain the temperature at 0 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the solution at 0 °C for an additional 60 minutes.

  • Quenching: Remove the ice bath and add a 10% (w/w) solution of sodium thiosulfate to quench any unreacted iodine. Stir for 5 minutes.

  • Precipitation: Acidify the solution by adding a 2 M solution of hydrochloric acid in portions until the pH reaches 3-4, as indicated by pH paper. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of ice-cold water.

  • Drying: Transfer the product to a watch glass and allow it to air dry.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

  • Solvent Selection: A mixed solvent system of acetone and hot water is suitable for recrystallization.

  • Dissolution: Dissolve the crude product in a minimal amount of boiling acetone.

  • Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Melting Point Determination: Compare the melting point of the purified product with the literature value.

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Spectroscopic Analysis: ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the structure of the compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 2,6-Dimethylphenol + KI add_naocl Add NaOCl (6%) at 0°C start->add_naocl Dissolve react Stir at 0°C for 60 min add_naocl->react quench Quench with Na₂S₂O₃ react->quench acidify Acidify with HCl to pH 3-4 quench->acidify precipitate Precipitation of Crude Product acidify->precipitate recrystallize Recrystallize from Acetone/Water precipitate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry pure_product Pure this compound filter_dry->pure_product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-iodo-2,6-dimethylphenol

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is presented to support research, development, and application activities involving this compound.

Chemical Identity and Structure

This compound, also known as 4-iodo-2,6-xylenol, is an aromatic organic compound. Its structure consists of a phenol ring substituted with an iodine atom at the para position (position 4) and two methyl groups at the ortho positions (positions 2 and 6).

  • IUPAC Name: this compound[1][2]

  • CAS Number: 10570-67-9[1][2][3][4]

  • Molecular Formula: C₈H₉IO[1][2][3]

  • Canonical SMILES: CC1=CC(=CC(=C1O)C)I[1][2]

  • InChIKey: HUUNIMCCAGNBDF-UHFFFAOYSA-N[1][2]

Quantitative Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. Data is compiled from various chemical data sources.

PropertyValueSource
Molecular Weight 248.06 g/mol [1][3]
Appearance White to light yellow or light red powder/crystal[3][4]
Melting Point 99 - 104 °C[3][4][5][6]
Boiling Point 278.9 ± 28.0 °C (Predicted)[3][5]
Density 1.740 ± 0.06 g/cm³ (Predicted)[3][5]
Solubility Insoluble in water; Soluble in methanol, ethanol, and ether.[3][4]
Vapor Pressure 0.00244 mmHg at 25°C[3][6]
Flash Point 122.5 °C[3][6]
Refractive Index 1.629 (Predicted)[3][6]
pKa (Predicted) Not available
LogP (XLogP3) 2.9 / 2.61[1][6]

Experimental Protocols

This protocol describes a general method for the electrophilic iodination of phenols, adapted for the specific synthesis of this compound. The reaction utilizes in-situ generation of an electrophilic iodine species from potassium iodide and sodium hypochlorite.

Materials:

  • 2,6-dimethylphenol

  • Methanol

  • Potassium iodide (KI)

  • 6% Sodium hypochlorite (NaOCl) solution

  • 10% (w/w) Sodium thiosulfate (Na₂S₂O₃) solution

  • 2 M Hydrochloric acid (HCl)

  • Acetone

  • Deionized water

  • Magnetic stirrer and stir bar

  • 100-mL round-bottom flask

  • Separatory funnel (or addition funnel)

  • Ice/water bath

  • pH paper

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure: [7]

  • Dissolution: In a 100-mL round-bottom flask, dissolve 1.0 g of 2,6-dimethylphenol in 20 mL of methanol. Add a magnetic stir bar and stir until the solid is completely dissolved.

  • Addition of Iodide: To the stirred solution, add 1.0 molar equivalent of potassium iodide and continue stirring until it dissolves.

  • Reaction Setup: Place the round-bottom flask in an ice/water bath on top of the magnetic stirrer.

  • Addition of Oxidant: Measure 1.0 molar equivalent of a 6% sodium hypochlorite solution and place it in an addition funnel. Add the sodium hypochlorite solution dropwise to the cold, stirred reaction mixture over a period of approximately 30 minutes. The reaction is exothermic and maintaining a low temperature is crucial to minimize side products.

  • Reaction Time: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 60 minutes. The solution may thicken as the product precipitates.

  • Quenching: Remove the ice bath and add 10 mL of a 10% sodium thiosulfate solution to quench any unreacted iodine/hypochlorite. Stir for 5 minutes.

  • Acidification and Precipitation: While stirring, carefully acidify the mixture with a 2 M solution of hydrochloric acid in 2-mL portions. Monitor the pH with pH paper, aiming for a final pH of 3-4. The product, this compound, will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Purification (Recrystallization): The crude product can be purified by recrystallization. A mixed solvent method using boiling acetone and hot water is recommended for this compound.[7] Dissolve the crude solid in a minimum amount of boiling acetone, and then add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly to obtain the final product.

Characterization: The purity and identity of the synthesized this compound can be confirmed by techniques such as:

  • Melting Point Determination: Compare the experimental melting point with the literature value (99-104 °C).[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound.

  • Gas Chromatography (GC): Can be used to assess the purity of the final product.[4]

Visualizations

The following diagram illustrates the key steps in the laboratory synthesis of this compound from 2,6-dimethylphenol.

experimental_workflow start Start: 2,6-Dimethylphenol in Methanol add_ki Add KI start->add_ki cool Cool to 0°C add_ki->cool add_naocl Dropwise Addition of NaOCl (6%) cool->add_naocl react Stir at 0°C for 60 min add_naocl->react quench Quench with Na2S2O3 react->quench acidify Acidify with HCl (to pH 3-4) quench->acidify precipitate Precipitation of Product acidify->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Acetone/Water filter->recrystallize dry Dry Product recrystallize->dry end_product Final Product: This compound dry->end_product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is considered a hazardous substance.

  • Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1][8]

  • Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid breathing dust and ensure adequate ventilation.

  • Storage: Keep in a tightly sealed container in a cool, dry, and dark place.[5]

This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. All procedures should be conducted in a properly equipped laboratory facility and with all necessary safety precautions in place.

References

Elucidation of the Molecular Structure of 4-iodo-2,6-dimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-iodo-2,6-dimethylphenol, a key aromatic intermediate. The document details its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Compound Identification and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₉IO.[1][2] It is also known by its synonym, 4-iodo-2,6-xylenol. The compound presents as a white to light yellow or light red powder or crystal.

PropertyValueReference
CAS Number 10570-67-9[1][2]
Molecular Weight 248.06 g/mol [1]
IUPAC Name This compound[1][2]
SMILES CC1=CC(I)=CC(C)=C1O[1][2]
InChI InChI=1S/C8H9IO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3[1][3]
Melting Point 100.0 to 104.0 °C
Appearance White to Light yellow to Light red powder to crystal

Spectroscopic Data for Structural Confirmation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectrum (Proton NMR)

The ¹H NMR spectrum of this compound is characterized by three main signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3s2HAr-H
~4.8s1HOH
~2.2s6HCH₃

Note: The chemical shifts are approximate and have been estimated from the spectrum image available from ChemicalBook.[3]

¹³C NMR Spectrum (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~152C-OH
~138C-I
~130Ar-C-H
~128Ar-C-CH₃
~17CH₃

Note: The chemical shifts are approximate and have been estimated from the spectrum image available from ChemicalBook.[4]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200BroadO-H stretch (phenolic)
~3100-3000MediumAr C-H stretch
~2950-2850MediumC-H stretch (methyl)
~1600, ~1470StrongC=C stretch (aromatic ring)
~1200StrongC-O stretch (phenol)
~850StrongC-H bend (aromatic, out-of-plane)
~600-500MediumC-I stretch

Note: These are predicted values based on functional group analysis and data for 2,6-dimethylphenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

m/zIon
248[M]⁺
233[M-CH₃]⁺
121[M-I]⁺
106[M-I-CH₃]⁺
77[C₆H₅]⁺

Note: These are predicted major fragmentation peaks. The PubChemLite entry for this compound provides predicted collision cross section data for various adducts.[5]

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic iodination of 2,6-dimethylphenol. The following protocol is adapted from a general procedure for the iodination of phenols.[6]

Experimental Protocol: Iodination of 2,6-dimethylphenol

Materials:

  • 2,6-dimethylphenol

  • Sodium nitrite (NaNO₂)

  • Iodine (I₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Chloroform (CHCl₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a 1:1 mixture of water and methanol.

  • To this solvent mixture, add sodium nitrite (1 mmol) and iodine (1 mmol).

  • Stir the mixture for 30 minutes.

  • Cool the stirred solution to 5-10 °C using an ice bath.

  • To this cooled solution, add 2,6-dimethylphenol (1 mmol) directly.

  • Allow the resultant mixture to stir at room temperature for 1.5 to 6 hours. The reaction should be carried out under atmospheric air.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the organic product with chloroform (3 x 15 mL).

  • Combine the organic layers and remove the solvent using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagent_prep Prepare I2/NaNO2 in H2O/MeOH add_phenol Add 2,6-dimethylphenol at 5-10°C reagent_prep->add_phenol stir Stir at room temperature add_phenol->stir extract Extract with Chloroform stir->extract evaporate Evaporate Solvent extract->evaporate purify Purify Product evaporate->purify

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The structure of this compound has been unequivocally confirmed through a combination of spectroscopic methods. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. This technical guide serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development who require detailed information on this important compound.

References

An In-depth Technical Guide to 4-Iodo-2,6-dimethylphenol (CAS 10570-67-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2,6-dimethylphenol, with the CAS number 10570-67-9, is a halogenated derivative of 2,6-dimethylphenol. This whitepaper provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, analytical characterization, and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science. While specific biological studies on this compound are limited, this guide draws upon data from related halophenol compounds to infer its potential applications and mechanisms of action.

Chemical Identity and Physicochemical Properties

This compound is also known by several synonyms, including 4-Iodo-2,6-xylenol and 2,6-Dimethyl-4-iodophenol.[1][2] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 10570-67-9[1]
Molecular Formula C₈H₉IO[1]
Molecular Weight 248.06 g/mol [1]
IUPAC Name This compound[1]
Appearance White to light yellow crystalline solid[3]
Melting Point 100-104 °C[3]
Boiling Point 278.9 °C (predicted)
Density 1.74 g/cm³ (predicted)
pKa 10.06 (predicted)
Solubility Soluble in methanol.[3]
InChI Key HUUNIMCCAGNBDF-UHFFFAOYSA-N[1]
SMILES CC1=CC(=CC(=C1O)C)I[1]

Synthesis and Purification

Synthesis Experimental Protocol: Iodination of 2,6-Dimethylphenol

The synthesis of this compound is typically achieved through the electrophilic iodination of 2,6-dimethylphenol. The following protocol is a representative method.

Materials:

  • 2,6-Dimethylphenol

  • Potassium Iodide (KI)

  • Sodium Hypochlorite (NaOCl) solution (6%)

  • Methanol

  • Hydrochloric Acid (HCl), 2 M

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/w)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2,6-dimethylphenol in a minimal amount of methanol.

  • Add 1.0 molar equivalent of potassium iodide and stir until it is fully dissolved.

  • Cool the flask in an ice-water bath.

  • Slowly add 1.0 molar equivalent of 6% sodium hypochlorite solution dropwise over a period of 30 minutes while maintaining the temperature at 0-5 °C with continuous stirring.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 60 minutes.

  • Quench the reaction by adding 10 mL of 10% sodium thiosulfate solution and stir for 5 minutes.

  • Acidify the mixture to a pH of 3-4 with 2 M hydrochloric acid. The product will precipitate out of the solution.

  • Isolate the crude product by vacuum filtration and wash the solid with two portions of ice-cold deionized water.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

  • Dissolve the crude product in a minimal amount of hot methanol.

  • Slowly add hot deionized water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration and dry them under vacuum.

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification start Dissolve 2,6-Dimethylphenol & KI in Methanol cool Cool to 0-5 °C start->cool add_naocl Slowly add NaOCl cool->add_naocl react Stir for 60 min at 0-5 °C add_naocl->react quench Quench with Na₂S₂O₃ react->quench acidify Acidify with HCl quench->acidify precipitate Precipitation of Crude Product acidify->precipitate filter_crude Vacuum Filter Crude Product precipitate->filter_crude Isolate recrystallize Recrystallize from Methanol/Water filter_crude->recrystallize filter_pure Vacuum Filter Purified Crystals recrystallize->filter_pure dry Dry Under Vacuum filter_pure->dry final_product Pure this compound dry->final_product

Synthesis and Purification Workflow

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the hydroxyl proton, and a singlet for the six equivalent methyl protons. The chemical shifts will be influenced by the iodine and hydroxyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the four types of aromatic carbons and one signal for the methyl carbons. The carbon attached to the iodine atom will show a characteristic downfield shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching vibrations of the methyl groups and the aromatic ring around 2850-3100 cm⁻¹.

  • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • A C-O stretching vibration around 1200 cm⁻¹.

  • The C-I stretching vibration is expected to appear in the low-frequency region of the spectrum.

The FT-IR spectrum of the starting material, 2,6-dimethylphenol, is well-documented and can serve as a comparative reference.[4]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of this compound and for monitoring the progress of its synthesis.[7]

Typical HPLC Conditions:

  • Column: C18, Phenyl, or Cyano stationary phases can be used. Phenyl columns may offer alternative selectivity for aromatic iodinated compounds.[8]

  • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of formic acid or phosphoric acid) is commonly employed.[9]

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 210, 280 nm).[9]

  • Flow Rate: Typically 1.0 mL/min.

G Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis product Synthesized this compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Structural Confirmation ftir FT-IR Spectroscopy product->ftir Functional Group Identification hplc HPLC (Purity Assessment) product->hplc Purity Determination result1 Structural Elucidation nmr->result1 ftir->result1 result2 Purity >95% hplc->result2 G Protein Tyrosine Kinase (PTK) Inhibition Assay Workflow start Prepare Reaction Mix (Kinase, Buffer, Substrate) add_compound Add Test Compound (this compound) start->add_compound add_atp Initiate Reaction with ATP add_compound->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Phosphorylation (e.g., ELISA, FP) stop_reaction->detect analyze Calculate IC₅₀ detect->analyze

References

Unraveling the Mechanism of Action of 4-iodo-2,6-dimethylphenol: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of specific research into the precise biological mechanisms of 4-iodo-2,6-dimethylphenol currently exists within publicly accessible scientific literature. This whitepaper aims to consolidate the available information, highlight potential mechanisms of action based on related compounds, and identify key areas for future research.

Introduction

This compound is a halogenated phenolic compound with recognized utility as a potent oxidizing agent and fungicide, primarily in industrial applications.[1] While its efficacy in these roles is established, a detailed understanding of its molecular mechanism of action at a cellular and biochemical level remains largely unexplored. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the current state of knowledge and proposing avenues for investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC8H9IOPubChem[2]
Molecular Weight248.06 g/mol PubChem[2]
IUPAC NameThis compoundPubChem[2]
CAS Number10570-67-9ChemBK[1]
AppearanceColorless or pale yellow crystalChemBK[1]
SolubilityInsoluble in water, soluble in ether and ethanolChemBK[1]

Postulated Mechanisms of Action

Based on limited available information and research on analogous compounds, two primary potential mechanisms of action for this compound can be hypothesized: broad-spectrum oxidative damage and specific modulation of neurotransmitter receptors.

Oxidative Stress and Antimicrobial Activity

This compound is characterized as a strong oxidant and fungicide.[1] This suggests that its antimicrobial and biocidal effects may stem from its ability to induce oxidative stress within cells.

Proposed Signaling Pathway for Oxidative Damage

This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Cellular_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components Oxidative_Damage Oxidative Damage (Lipid Peroxidation, Protein Carbonylation, DNA Strand Breaks) Cellular_Components->Oxidative_Damage Cell_Death Cell Death / Inhibition of Growth Oxidative_Damage->Cell_Death

Caption: Proposed mechanism of antimicrobial action via oxidative stress.

This proposed pathway suggests that this compound may lead to the generation of reactive oxygen species (ROS), which in turn cause widespread damage to critical cellular components, ultimately leading to cell death or the inhibition of microbial growth.

Neuromodulatory Activity: Insights from Analogues

While no direct studies on the neuroactivity of this compound have been identified, research on a structurally similar compound, 4-iodo-2,6-diisopropylphenol (a propofol analogue), offers compelling insights. This analogue has been shown to interact with γ-aminobutyric acid type A (GABA-A) receptors.

Specifically, 4-iodo-2,6-diisopropylphenol was found to:

  • Directly activate Cl⁻ currents in the absence of GABA.

  • Potentiate GABA-evoked Cl⁻ currents in a concentration-dependent manner.

  • Exhibit anticonvulsant and anticonflict effects in rodent models, without the sedative-hypnotic properties of propofol.

This suggests that the 4-iodo-2,6-dialkylphenol scaffold may have affinity for and modulatory effects on GABA-A receptors.

Hypothetical GABA-A Receptor Modulation Pathway

cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition This compound This compound This compound->GABA_A_Receptor Binds to allosteric site (Hypothesized)

Caption: Hypothetical modulation of the GABA-A receptor by this compound.

Experimental Protocols: A Call for Future Research

A significant gap in the literature is the absence of detailed experimental protocols for investigating the mechanism of action of this compound. To elucidate its biological activities, the following experimental approaches are recommended:

Antimicrobial Mechanism Studies
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: To quantify its potency against a panel of bacteria and fungi.

  • Reactive Oxygen Species (ROS) Assays: Using fluorescent probes like DCFDA to measure intracellular ROS production in microbial cells upon exposure.

  • Cellular Damage Assays: Assessing lipid peroxidation (e.g., TBARS assay), protein carbonylation (DNPH assay), and DNA damage (e.g., comet assay).

Neuromodulatory Activity Studies
  • Radioligand Binding Assays: To determine the binding affinity of this compound for various GABA-A receptor subtypes.

  • Electrophysiological Studies (e.g., Two-Electrode Voltage Clamp): Using Xenopus oocytes or mammalian cell lines expressing specific GABA-A receptor subunit combinations to measure the effect of the compound on ion channel function, both alone and in the presence of GABA.

  • In Vivo Behavioral Studies: Utilizing rodent models to assess potential anxiolytic, anticonvulsant, or sedative effects.

Quantitative Data: The Missing Pieces

At present, there is no publicly available quantitative data regarding the biological activity of this compound, such as IC50 or EC50 values for specific targets, or binding constants (Ki). The generation of such data through the experimental protocols outlined above is critical for a comprehensive understanding of its mechanism of action.

Conclusion and Future Directions

The current understanding of the mechanism of action of this compound is rudimentary and largely inferential. Its characterization as a strong oxidant provides a plausible basis for its antimicrobial properties, while studies on a close analogue suggest a potential and unexplored role as a modulator of GABA-A receptors.

To advance our knowledge, future research should prioritize:

  • Systematic screening of this compound against a broad range of biological targets, including microbial enzymes and mammalian receptors.

  • Detailed mechanistic studies to validate the hypothesized oxidative stress and GABA-A receptor modulation pathways.

  • Structure-activity relationship (SAR) studies of related dialkyl-iodophenols to identify key structural determinants of activity.

A thorough investigation into the biological effects of this compound could not only clarify its existing applications but also potentially uncover novel therapeutic or research uses for this compound.

References

Spectroscopic Profile of 4-iodo-2,6-dimethylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 4-iodo-2,6-dimethylphenol, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed spectral analysis, experimental protocols, and a visual workflow for spectroscopic analysis.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and predicted Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectrum

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3s2HAr-H
~4.8s1H-OH
~2.2s6H-CH₃

¹³C NMR (Carbon-13 NMR) Spectrum [1]

Chemical Shift (δ) ppmAssignment
~152C-OH (Ar)
~138C-I (Ar)
~130C-H (Ar)
~128C-CH₃ (Ar)
~85C-I (Ar)
~17-CH₃
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400-3500Strong, BroadO-H stretch
~2900-3000MediumC-H stretch (aromatic & aliphatic)
~1600MediumC=C stretch (aromatic)
~1470MediumC-H bend (aliphatic)
~1200StrongC-O stretch
~850StrongC-H bend (aromatic, out-of-plane)
~600-500MediumC-I stretch
Predicted Mass Spectrometry (MS) Data
m/zPredicted Fragment IonProposed Fragmentation Pathway
248[C₈H₉IO]⁺•Molecular Ion (M⁺•)
233[C₇H₆IO]⁺Loss of a methyl radical (•CH₃)
121[C₈H₉O]⁺Loss of an iodine radical (•I)
106[C₇H₆O]⁺Loss of •I and •CH₃
77[C₆H₅]⁺Loss of CO from the phenoxy cation
127[I]⁺Iodine cation

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The proton NMR spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width was set to cover the range of 0-10 ppm.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to ensure the detection of all carbon signals, including quaternary carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of solid this compound was finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of the KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Electron ionization (EI) was used to generate the molecular ion and fragment ions. The electron energy was typically set to 70 eV.

  • Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: The abundance of each ion was measured using an electron multiplier detector, and the data was plotted as a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Reporting Sample This compound NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample IR_Sample Prepare KBr Pellet Sample->IR_Sample MS_Sample Prepare for GC/Direct Inlet Sample->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS Mass Spectrometer MS_Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Report Technical Guide Structure->Report

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide on the Reactivity of 4-iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-2,6-dimethylphenol is a versatile aromatic compound characterized by the presence of a hydroxyl group, two sterically hindering methyl groups, and a reactive iodine atom. This unique substitution pattern imparts a distinct reactivity profile, making it a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its participation in key synthetic transformations including palladium-catalyzed cross-coupling reactions, electrophilic substitution, and oxidation. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.

Introduction

This compound, also known as 4-iodo-2,6-xylenol, is a crystalline solid at room temperature. Its molecular structure, featuring an electron-donating hydroxyl group and ortho-methyl substituents, influences the reactivity of the aromatic ring and the carbon-iodine bond. The steric hindrance provided by the methyl groups can modulate the regioselectivity of certain reactions and impact the efficiency of catalytic processes. The presence of the iodo group, an excellent leaving group in cross-coupling reactions, makes this compound a key intermediate for the introduction of various functional groups at the para-position of the 2,6-dimethylphenol scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 10570-67-9[1]
Molecular Formula C₈H₉IO[1][2]
Molecular Weight 248.06 g/mol [2]
Appearance White to light yellow or light red powder/crystal
Melting Point 100.0 to 104.0 °C
Solubility Soluble in organic solvents like ether and ethanol; insoluble in water at room temperature.[3]

Reactivity and Key Transformations

The reactivity of this compound is dominated by three main features: the reactive C-I bond, the activated aromatic ring, and the phenolic hydroxyl group.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to oxidative addition to low-valent palladium complexes, making it an excellent substrate for a variety of cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound. This reaction is widely used to synthesize biaryl structures.

Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling:

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane80-Good[4]
Phenylboronic acidC–SH–Pd (1.4)K₂CO₃Ethanol1004High[5]

Note: Specific yield data for the coupling of this compound is limited in the literature; the data presented is for analogous aryl iodides and provides a general indication of expected reactivity.

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of substituted alkynes.

Reaction Scheme:

Quantitative Data for Sonogashira Coupling:

AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(OAc)₂ (2)CuI (2)Dabco---Quantitative[6]
Phenylacetylene--K₂CO₃Ethanol70-High[7]

Note: The provided data is for similar aryl iodides and serves as a general guideline.

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and an amine, providing access to arylamine derivatives.

Reaction Scheme:

General Reaction Conditions for Buchwald-Hartwig Amination:

AminePd CatalystLigandBaseSolventTemp (°C)Reference
Anilineγ-Fe₂O₃@MBD/Pd-Co--Water-[8]
Primary/Secondary AminesPd(OAc)₂NHC LigandsKOtBu--[9]

The Heck reaction involves the C-C bond formation between this compound and an alkene to produce substituted alkenes.

Reaction Scheme:

General Reaction Conditions for Heck Reaction:

AlkenePd CatalystBaseSolventTemp (°C)Reference
StyrenePd(OAc)₂KOAcMethanol120[10]
Styrene-KOAcSupercritical Water650 K[11]

Note: Specific quantitative data for the Heck reaction of this compound is not explicitly provided in the search results.

Electrophilic Aromatic Substitution

The hydroxyl and methyl groups are activating and ortho-, para-directing. With the para position occupied by iodine, electrophilic substitution is expected to occur at the ortho positions (positions 3 and 5). However, the steric hindrance from the adjacent methyl groups can influence the regioselectivity of these reactions.

Regioselectivity in Electrophilic Aromatic Substitution: The directing effects of the hydroxyl and methyl groups would favor substitution at the positions ortho and para to them. In this compound, the positions ortho to the hydroxyl group (and meta to the iodo group) are sterically hindered. Electrophilic attack is therefore most likely to occur at the positions meta to the hydroxyl group if the directing effect of the iodine and the steric hindrance allow. However, detailed experimental data on the regioselectivity of electrophilic substitution on this specific substrate is not extensively documented in the provided search results.

Oxidation

The phenolic moiety of this compound can undergo oxidation to form quinone-type structures. The specific product will depend on the oxidizing agent and reaction conditions. Oxidation of similar 2,6-disubstituted phenols can lead to the formation of p-benzoquinones.

Potential Oxidation Reaction:

The oxidation of 2,6-dimethylphenol to 2,6-dimethyl-p-benzoquinone has been reported using various catalytic systems.[12]

Experimental Protocols

Detailed experimental protocols for key reactions are provided below. These are based on procedures for analogous compounds and can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane via syringe.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • CuI (0.02 mmol, 2 mol%)

  • Dabco (3.0 mmol)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and CuI.

  • Add the solvent and the terminal alkyne.

  • Add the base (Dabco).

  • Stir the reaction mixture at the appropriate temperature (room temperature to 70 °C) and monitor by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Catalytic Cycles

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) B(OH)2I_Base [B(OH)₂I]⁻ + Base-H⁺ Transmetalation->B(OH)2I_Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' ArI Ar-I ArI->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)₂ Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L₂) Transmetalation->Ar-Pd(II)-C≡CR(L2) CuI CuI Transmetalation->CuI Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR ArI Ar-I ArI->Oxidative_Addition Alkyne_Coordination Alkyne Coordination CuI->Alkyne_Coordination Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Base-H+ Base-H⁺ + I⁻ Alkyne_Coordination->Base-H+ Cu-C≡CR->Transmetalation Base Base Base->Alkyne_Coordination R-C≡CH R-C≡CH R-C≡CH->Alkyne_Coordination

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Schlenk Flask, Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Aryl Iodide, Coupling Partner, Base, Solvent) Reaction_Setup->Reagent_Addition Catalyst_Addition Catalyst Addition (Pd catalyst, Ligand/Co-catalyst) Reagent_Addition->Catalyst_Addition Reaction Reaction (Stirring at specified temperature) Catalyst_Addition->Reaction Monitoring Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Complete Drying_Concentration Drying and Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) Workup->Drying_Concentration Purification Purification (Column Chromatography) Drying_Concentration->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for cross-coupling reactions.

Role in Drug Development

While direct involvement of this compound in specific signaling pathways is not extensively reported, its derivatives are of significant interest in medicinal chemistry. The 2,6-dimethylphenol substructure is present in some bioactive molecules, and the iodo-functionality provides a convenient handle to introduce a wide variety of other groups, allowing for the exploration of structure-activity relationships. For instance, derivatives of 2,6-dimethylphenol have been investigated for their antioxidant properties.[13] The ability to readily form C-C and C-N bonds using this compound as a starting material makes it a valuable intermediate in the synthesis of potential drug candidates.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. Its propensity to undergo a range of palladium-catalyzed cross-coupling reactions, coupled with the directing effects of its substituents in electrophilic aromatic substitution, makes it a valuable tool for the synthesis of complex aromatic compounds. This guide has provided an overview of its key reactions, along with generalized experimental protocols and quantitative data where available. Further research into the biological activities of its derivatives could open up new avenues for its application in drug discovery and development.

References

4-Iodo-2,6-dimethylphenol: A Comprehensive Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Properties, and Potential Applications of a Versatile Phenolic Compound

Introduction

4-Iodo-2,6-dimethylphenol is a halogenated derivative of 2,6-dimethylphenol, a compound of significant interest in industrial and pharmaceutical chemistry. The introduction of an iodine atom at the para position of the phenolic ring imparts unique chemical and biological properties, making it a valuable intermediate and a subject of research for its potential applications in drug development, materials science, and as a specialized disinfectant. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its synthesis, physicochemical properties, and known biological activities, with a particular emphasis on data relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as colorless to pale yellow crystals.[1] It possesses a distinct phenolic odor. Key quantitative physical and chemical properties are summarized in Table 1.

PropertyValueReference
Molecular Formula C₈H₉IO[2][3]
Molecular Weight 248.06 g/mol [2][3]
Melting Point 99-104 °C
Boiling Point (Predicted) 278.9 ± 28.0 °CChemAxon
Density (Predicted) 1.740 ± 0.06 g/cm³ChemAxon
XlogP (Predicted) 2.9[2][3]
Solubility Insoluble in water; Soluble in ether and ethanol[1]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic iodination of 2,6-dimethylphenol. This reaction takes advantage of the activating effect of the hydroxyl group on the aromatic ring, which directs the incoming electrophile to the ortho and para positions. Since the ortho positions are sterically hindered by the methyl groups, the iodination predominantly occurs at the para position.

Experimental Protocol: Iodination of 2,6-Dimethylphenol

Materials:

  • 2,6-Dimethylphenol

  • Potassium Iodide (KI)

  • Sodium Hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Hydrochloric Acid (HCl)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Methanol

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylphenol in methanol.

  • Add an aqueous solution of potassium iodide to the flask and stir until fully dissolved.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium hypochlorite dropwise to the cooled mixture while stirring vigorously. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified crystals under vacuum.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 2,6-Dimethylphenol and KI in Methanol B Cool to 0-5 °C A->B C Slowly add NaOCl Solution B->C D Reaction Stirring C->D E Quench with Na₂S₂O₃ D->E Reaction Completion F Acidify with HCl E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallization (e.g., Ethanol/Water) H->I Crude Product J Drying under Vacuum I->J K K J->K Pure this compound

Synthesis and Purification Workflow

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • A singlet for the phenolic hydroxyl proton (OH), with its chemical shift being solvent-dependent.

  • A singlet for the two equivalent aromatic protons (CH) on the benzene ring.

  • A singlet for the six equivalent protons of the two methyl groups (CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • A signal for the carbon bearing the hydroxyl group (C-OH).

  • A signal for the carbon bearing the iodine atom (C-I).

  • Signals for the two equivalent aromatic carbons adjacent to the hydroxyl group.

  • Signals for the two equivalent aromatic carbons adjacent to the iodine atom.

  • A signal for the carbons of the two methyl groups.

IR (Infrared) Spectroscopy:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

  • Absorptions in the region of 2850-3000 cm⁻¹ due to C-H stretching of the methyl groups.

  • Aromatic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

  • A C-O stretching vibration around 1200 cm⁻¹.

  • A C-I stretching vibration, which is typically weak and found in the far-infrared region.

Potential Applications in Drug Development and Research

While specific applications of this compound in marketed drugs are not widely documented, its structural motifs and chemical properties suggest several areas of interest for drug development professionals.

Antimicrobial and Disinfectant Properties

Phenolic compounds are well-known for their antimicrobial properties.[4] The introduction of a halogen, such as iodine, can enhance this activity. This compound is described as a fungicide and is used as an industrial sterilization disinfectant.[1] The mechanism of action of phenolic compounds generally involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death.[5] Halogenation can increase the lipophilicity of the molecule, facilitating its passage through the lipid-rich cell membranes of microorganisms.

The general mechanism of antimicrobial action for halogenated phenols can be visualized as follows:

G Antimicrobial Mechanism of Halogenated Phenols A Halogenated Phenol B Microbial Cell Membrane (Lipid Bilayer) A->B Interaction and Partitioning C Increased Membrane Permeability B->C Disruption D Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Enzymes) C->D E Disruption of Cellular Processes D->E F Cell Death E->F

Antimicrobial Mechanism of Halogenated Phenols
Precursor in Organic Synthesis

The presence of the iodine atom makes this compound a versatile intermediate for further chemical modifications through various coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions allow for the introduction of a wide range of substituents at the para-position, enabling the synthesis of a diverse library of compounds for biological screening. The hydroxyl and methyl groups also offer sites for further functionalization.

Antioxidant Potential

Safety and Handling

This compound is classified as a toxic chemical and should be handled with appropriate personal protective equipment, including gloves and eye protection.[1] It is irritating to the eyes, respiratory system, and skin.[1] Contact with skin and inhalation of vapors should be avoided.[1] During storage and transportation, it should be kept away from combustible materials and oxidants.[1]

Conclusion

This compound is a readily accessible and versatile chemical entity with a range of potential applications relevant to the pharmaceutical and chemical industries. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification. While its primary documented use is as a disinfectant, its potential as a building block in the synthesis of novel bioactive molecules and as a subject for further investigation into its antimicrobial and antioxidant properties makes it a compound of continued interest for researchers and drug development professionals. Further quantitative studies on its biological activities are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 4-Iodo-2,6-dimethylphenol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-iodo-2,6-dimethylphenol, a halogenated aromatic organic compound. The document details its discovery and historical context, focusing on the broader development of iodinated phenols. It offers a thorough examination of its physicochemical properties, supported by tabulated quantitative data. Detailed experimental protocols for its synthesis via electrophilic iodination of 2,6-dimethylphenol are provided. Furthermore, this guide explores the compound's significant role as a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine, a critical medication in the treatment of HIV-1. The synthetic pathway to Rilpivirine is visually represented through a detailed workflow diagram. While direct interactions with cellular signaling pathways by this compound are not extensively documented, the guide discusses the broader biological activities of phenolic compounds and their potential implications.

Introduction

This compound is a substituted phenol characterized by an iodine atom at the para-position and two methyl groups at the ortho-positions relative to the hydroxyl group. This compound, while not a household name, holds significance in synthetic organic chemistry, particularly as a building block in the pharmaceutical industry. Its structural features, including the reactive hydroxyl group and the carbon-iodine bond, make it a versatile intermediate for the construction of more complex molecules. This guide aims to provide a detailed technical resource on the discovery, synthesis, properties, and applications of this compound for professionals in research and drug development.

Discovery and History

The specific discovery of this compound is not well-documented in readily available historical records. However, its history is intrinsically linked to the broader discovery of iodine and the development of methods for the iodination of aromatic compounds.

Iodine was first isolated in 1811 by French chemist Bernard Courtois from seaweed ash.[1] Shortly after, the element was recognized as a new substance and named for the violet color of its vapor.[2] The iodination of phenols, as a class of reactions, has been a subject of study since the 19th century, with early methods often involving the direct reaction of phenol with iodine.[3]

The synthesis of halogenated xylenols, including chlorinated and brominated derivatives, gained industrial importance in the 20th century for their use as antiseptics and disinfectants.[4] The development of more controlled and selective iodination methods, such as the use of iodine monochloride or combinations of iodine with an oxidizing agent, allowed for the specific synthesis of iodo-substituted phenols like this compound.[5][6] While a definitive first synthesis report for this specific compound is not available, its preparation falls within the established principles of electrophilic aromatic substitution on phenols, a cornerstone of organic chemistry.

Physicochemical Properties

This compound is a colorless to pale yellow crystalline solid.[7] It is sparingly soluble in water but soluble in common organic solvents such as ethanol and ether.[7] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₈H₉IO[8]
Molecular Weight 248.06 g/mol [8]
CAS Number 10570-67-9[9]
Appearance Colorless to pale yellow crystalline solid[7]
Melting Point 99 °C[5]
Boiling Point (Predicted) 278.9 ± 28.0 °C[5]
Density (Predicted) 1.740 ± 0.06 g/cm³[5]
Vapor Pressure (Predicted) 0.00244 mmHg at 25°C[5]
Flash Point (Predicted) 122.5 °C[5]
Refractive Index (Predicted) 1.629[5]

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3s2HAr-H
~4.9s (broad)1HAr-OH
~2.2s6HAr-CH₃

Note: Predicted values based on standard chemical shift tables and data for similar compounds. Actual values may vary depending on the solvent and concentration.

Table 3: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~152C-OH
~138C-H
~130C-CH₃
~85C-I
~17-CH₃

Note: Predicted values based on standard chemical shift tables and data for similar compounds.

Table 4: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3500BroadO-H stretch
~2900-3000MediumC-H stretch (aromatic and aliphatic)
~1570MediumC=C stretch (aromatic)
~1470StrongC-H bend (aliphatic)
~1200StrongC-O stretch (phenol)
~850StrongC-H bend (aromatic, out-of-plane)
~500-600MediumC-I stretch

Note: Predicted values based on typical IR absorption frequencies. The spectrum of the analogous 4-chloro-2,6-dimethylphenol shows similar characteristic peaks.

Table 5: Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
248High[M]⁺ (Molecular ion)
233Medium[M - CH₃]⁺
121High[M - I]⁺
106Medium[M - I - CH₃]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)

Note: Predicted fragmentation pattern based on the structure of the molecule.

Experimental Protocols

The primary method for the synthesis of this compound is the electrophilic iodination of 2,6-dimethylphenol. Several reagents and conditions can be employed for this transformation. Below are detailed protocols for two common methods.

Iodination using Iodine and Sodium Hydroxide

This method is a classical approach to the iodination of phenols.

Materials:

  • 2,6-Dimethylphenol

  • Iodine (I₂)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylphenol (1.0 eq) in methanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq) in water and add it to the flask.

  • To the stirred solution, add a solution of iodine (1.05 eq) in methanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decolorize any remaining iodine.

  • Acidify the mixture to pH ~2 with 1M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Iodination using N-Iodosuccinimide (NIS)

This method utilizes a milder and often more selective iodinating agent.[10]

Materials:

  • 2,6-Dimethylphenol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,6-dimethylphenol (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give this compound.

Role in Drug Development

While this compound itself is not known to have direct therapeutic applications, it serves as a crucial intermediate in the synthesis of the antiretroviral drug Rilpivirine.[11][12][13][14] Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.

The synthesis of Rilpivirine involves the preparation of a key building block, 4-iodo-2,6-dimethylaniline. This aniline derivative can be synthesized from this compound. The conversion of the phenolic hydroxyl group to an amino group can be achieved through various synthetic routes, such as a Buchwald-Hartwig amination or through a multi-step sequence involving conversion to a triflate followed by amination.[15][16][17]

The overall synthetic strategy highlights the importance of this compound as a starting material in the production of a life-saving medication.

Rilpivirine_Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Iodination cluster_intermediate2 Amination cluster_coupling Heck Coupling & Further Steps cluster_final Final Product 2_6_Dimethylphenol 2,6-Dimethylphenol 4_Iodo_2_6_dimethylphenol This compound 2_6_Dimethylphenol->4_Iodo_2_6_dimethylphenol Iodination (e.g., I₂, NaOH or NIS) 4_Iodo_2_6_dimethylaniline 4-Iodo-2,6-dimethylaniline 4_Iodo_2_6_dimethylphenol->4_Iodo_2_6_dimethylaniline Amination (e.g., Buchwald-Hartwig) Rilpivirine_Precursor Acrylonitrile Coupling & Pyrimidine Addition 4_Iodo_2_6_dimethylaniline->Rilpivirine_Precursor Heck Reaction Rilpivirine Rilpivirine Rilpivirine_Precursor->Rilpivirine Final Assembly

Synthetic pathway of Rilpivirine from 2,6-dimethylphenol.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and interaction of this compound with specific cellular signaling pathways are limited. However, the broader class of phenolic compounds is known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities.[11]

Phenolic compounds can modulate various signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[1] The antioxidant properties of phenols are attributed to their ability to scavenge free radicals and chelate metal ions.

Given that some iodinated phenols can interfere with thyroid hormone metabolism by inhibiting thyroid peroxidase, there is a theoretical possibility that this compound could have some effect on this pathway. However, specific studies to confirm this are lacking.

The primary relevance of this compound in a biological context is as a precursor in the synthesis of Rilpivirine. The final drug, Rilpivirine, exerts its therapeutic effect by binding to and inhibiting the activity of HIV-1 reverse transcriptase, a critical enzyme for viral replication.

Phenolic_Compound_Signaling cluster_pathways Cellular Signaling Pathways Phenolic_Compounds Phenolic Compounds (General Class) ROS Reactive Oxygen Species (ROS) Phenolic_Compounds->ROS Scavenges NF_kB NF-κB Pathway Phenolic_Compounds->NF_kB Inhibits MAPK MAPK Pathway Phenolic_Compounds->MAPK Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NF_kB Activates Inflammatory_Stimuli->MAPK Activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., cytokines, COX-2) NF_kB->Pro_inflammatory_Mediators Upregulates MAPK->Pro_inflammatory_Mediators Upregulates Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Promotes

General signaling pathways modulated by phenolic compounds.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[8] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[5]

Conclusion

This compound is a valuable chemical intermediate with a clear and significant role in the pharmaceutical industry, particularly in the synthesis of the antiretroviral drug Rilpivirine. While its own discovery and detailed biological activities are not extensively documented, its synthesis is well-established within the principles of organic chemistry. This technical guide provides a consolidated resource for researchers and drug development professionals, offering detailed information on its properties, synthesis, and key application, thereby facilitating its use in synthetic and medicinal chemistry endeavors. Further research into the potential biological activities of this and related iodinated phenols could reveal new therapeutic opportunities.

References

A Technical Guide to 4-Iodo-2,6-dimethylphenol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-iodo-2,6-dimethylphenol, a versatile substituted phenol with significant applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its utility as a key building block in the development of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. The potential for this compound and its derivatives in drug discovery is highlighted, supported by a discussion of its role as a synthetic intermediate.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. Its chemical structure features a phenol ring substituted with an iodine atom at the para position and two methyl groups at the ortho positions. This substitution pattern imparts specific reactivity and physical characteristics to the molecule.

PropertyValueSource(s)
Molecular Weight 248.06 g/mol [1][2][3][4]
Molecular Formula C₈H₉IO[3][4]
CAS Number 10570-67-9[3][4]
IUPAC Name This compound[4]
Synonyms 2,6-Dimethyl-4-iodophenol, 4-Iodo-2,6-xylenol[5]
Melting Point 99-104 °C
Solubility Insoluble in water; soluble in organic solvents such as ether and ethanol.
Appearance White to light yellow or light red powder/crystal[5]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the electrophilic iodination of 2,6-dimethylphenol. The following protocol provides a detailed methodology for this synthesis.

Materials:

  • 2,6-Dimethylphenol

  • Iodine (I₂)

  • Sodium hydroxide (NaOH)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2,6-dimethylphenol (1.0 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents) with stirring. Cool the solution in an ice bath.

  • Iodination: Slowly add a solution of iodine (1.05 equivalents) in water to the cooled reaction mixture with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within 1-2 hours.

  • Quenching: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Acidification: Acidify the reaction mixture to pH ~2 with dilute hydrochloric acid. This will precipitate the crude this compound.

  • Extraction: Extract the product into dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Iodination cluster_workup Work-up & Purification A Dissolve 2,6-Dimethylphenol in aq. NaOH C Slowly add Iodine Solution to Phenol (Ice Bath) A->C B Prepare Iodine Solution B->C D Quench with Na2S2O3 C->D E Acidify with HCl D->E F Extract with Dichloromethane E->F G Wash & Dry Organic Layer F->G H Recrystallize G->H I Pure this compound H->I

Synthesis Workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry due to the presence of three key functional handles: the phenolic hydroxyl group, the iodine atom, and the aromatic ring.

Precursor for Bioactive Molecules

The structural motif of 2,6-dimethylphenol is found in various pharmacologically active compounds. For instance, it is a key component of the antiarrhythmic drug Mexiletine. While this compound is not directly a precursor to Mexiletine, its structural relative, 4-iodo-2,6-dimethylaniline, is a crucial intermediate in the synthesis of the antiretroviral drug Rilpivirine. This highlights the utility of the iodinated 2,6-dimethylphenyl scaffold in the synthesis of complex pharmaceutical agents.

Utility in Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simpler precursors.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a biaryl linkage by coupling the aryl iodide with an organoboron reagent. This is a widely used strategy in the synthesis of kinase inhibitors and other targeted therapies.

  • Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, leading to the synthesis of substituted alkynes which are versatile intermediates for further chemical transformations.

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling A This compound C Pd Catalyst, Base A->C F Pd/Cu Catalysts, Base A->F B Aryl Boronic Acid/ Ester B->C D Biaryl Derivative C->D E Terminal Alkyne E->F G Alkynyl Derivative F->G

Palladium-Catalyzed Cross-Coupling Reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene, ethanol, and water (or another suitable solvent system)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4 mol%).

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water).

  • Reaction: Heat the reaction mixture (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Purification: After filtration, concentrate the solution and purify the product by column chromatography on silica gel.

Conclusion

This compound is a synthetically valuable compound with significant potential in drug discovery and development. Its well-defined chemical properties and the reactivity of its functional groups, particularly the iodine atom in palladium-catalyzed cross-coupling reactions, make it an important building block for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding and practical protocols for researchers and scientists working in the field of medicinal chemistry.

References

An In-depth Technical Guide to 4-iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-iodo-2,6-dimethylphenol, a halogenated derivative of 2,6-dimethylphenol, is a compound of interest in medicinal chemistry and drug development. Its structural similarity to endogenous signaling molecules, particularly thyroid hormones, suggests potential interactions with biological pathways. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its potential role as an enzyme inhibitor. The information presented herein is intended to support further research and development efforts involving this compound. The IUPAC name for this compound is This compound [1]. Synonyms include 4-Iodo-2,6-xylenol[1].

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 4-Iodo-2,6-xylenol[1]
CAS Number 10570-67-9[1]
Molecular Formula C₈H₉IO[1]
Molecular Weight 248.06 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 95-98 °C
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the chemical structure and purity of this compound. Below are the key spectral data for this compound.

Spectroscopy Data
¹H NMR Chemical shifts (δ) are typically observed for the aromatic protons and the methyl protons. The aromatic protons appear as a singlet, and the methyl protons also appear as a singlet due to the symmetry of the molecule.
¹³C NMR Characteristic peaks are observed for the aromatic carbons, including the iodine-substituted carbon, the hydroxyl-substituted carbon, the methyl-substituted carbons, and the unsubstituted aromatic carbons.
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the iodine atom and methyl groups.
Infrared (IR) Key vibrational frequencies include a broad peak for the hydroxyl (-OH) group, peaks for the aromatic C-H stretching, and peaks corresponding to the C-O stretching and the aromatic ring vibrations.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic iodination of 2,6-dimethylphenol. A detailed experimental protocol is provided below.

Materials:

  • 2,6-dimethylphenol

  • Sodium iodide (NaI) or Potassium iodide (KI)

  • Sodium hypochlorite (NaOCl) solution (bleach)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane or other suitable organic solvent

  • Magnesium sulfate (MgSO₄) or other drying agent

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylphenol in methanol.

  • Add a stoichiometric equivalent of sodium iodide or potassium iodide to the solution and stir until dissolved.

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric equivalent of sodium hypochlorite solution dropwise to the cooled, stirring mixture. The reaction is exothermic and the temperature should be maintained close to 0°C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.

  • Quench the reaction by adding a solution of sodium thiosulfate to neutralize any remaining oxidant.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Extract the product into an organic solvent such as dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

Iodothyronine Deiodinase Inhibition Assay

This compound, due to its structural similarity to thyroid hormones, is a potential inhibitor of iodothyronine deiodinases, enzymes crucial for thyroid hormone activation and deactivation. A general protocol to assess the inhibitory activity of this compound is outlined below.

Materials:

  • Recombinant human iodothyronine deiodinase (Type 1, 2, or 3)

  • Substrate (e.g., thyroxine (T4) or reverse triiodothyronine (rT3))

  • Dithiothreitol (DTT) as a cofactor

  • Phosphate buffer

  • This compound (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, DTT, and the deiodinase enzyme in the wells of a microplate.

  • Add varying concentrations of this compound (or vehicle control, DMSO) to the wells.

  • Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate (T4 or rT3).

  • Allow the reaction to proceed for a set period.

  • Stop the reaction (e.g., by adding acid or a specific inhibitor).

  • Measure the product of the reaction (e.g., triiodothyronine (T3) or iodide) using a suitable detection method, such as ELISA or a colorimetric assay.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Biological Activity and Signaling Pathways

Iodophenolic compounds are known to interact with the thyroid hormone system. The iodothyronine deiodinases (D1, D2, and D3) are key enzymes that regulate the levels of active thyroid hormone (T3) in the body. D1 and D2 convert the prohormone thyroxine (T4) to the active T3, while D3 inactivates both T4 and T3. Inhibition of these enzymes can have significant physiological effects. Given its structure, this compound is a candidate for the inhibition of these deiodinases, potentially disrupting thyroid hormone signaling.

The following diagram illustrates the logical workflow for investigating the inhibitory effect of this compound on the thyroid hormone activation pathway.

thyroid_hormone_pathway_inhibition T4 Thyroxine (T4) (Prohormone) Deiodinase Iodothyronine Deiodinase (e.g., D1, D2) T4->Deiodinase Conversion T3 Triiodothyronine (T3) (Active Hormone) Receptor Thyroid Hormone Receptor (Nuclear Receptor) T3->Receptor Binding Deiodinase->T3 Inhibitor This compound Inhibitor->Deiodinase Inhibition GeneExpression Target Gene Expression Receptor->GeneExpression Regulation BiologicalResponse Physiological Response GeneExpression->BiologicalResponse

Caption: Workflow for assessing the inhibition of thyroid hormone activation.

Conclusion

This compound is a readily synthesizable compound with the potential for biological activity, particularly as an inhibitor of key enzymes in the thyroid hormone pathway. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate its properties and potential therapeutic applications. Further studies are warranted to determine the specific inhibitory potency (e.g., IC₅₀ values) of this compound against different deiodinase isoforms and to explore its broader pharmacological profile.

References

Technical Guide: Physicochemical Properties of 4-Iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2,6-dimethylphenol is an aromatic organic compound with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a phenol ring substituted with an iodine atom and two methyl groups, imparts specific physicochemical properties that are crucial for its handling, formulation, and potential biological activity. This technical guide provides a comprehensive overview of the available data on the solubility of this compound, along with a detailed experimental protocol for its solubility determination and a logical workflow for its synthesis.

Solubility of this compound

A thorough review of available scientific literature indicates a lack of precise quantitative solubility data for this compound. However, qualitative descriptions of its solubility in various solvents have been reported. This information is summarized in the table below.

SolventTemperatureSolubilityCitation(s)
WaterRoom Temp.Insoluble[1]
MethanolNot SpecifiedSoluble
EthanolRoom Temp.Soluble[1]
Diethyl EtherRoom Temp.Soluble[1]
Note: The term "Soluble" indicates that the compound dissolves in the solvent, but no specific concentration has been reported. "Insoluble" indicates that the compound does not dissolve to any significant extent.

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

The following protocol describes a standard laboratory procedure for determining the aqueous solubility of a compound like this compound. This method is based on the principle of achieving equilibrium between the solid solute and its saturated solution.

Materials:

  • This compound (solid)

  • Distilled or deionized water

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of water in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid from the liquid phase, centrifuge the samples at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol, as the compound is soluble in it).

    • UV-Vis Analysis: Measure the absorbance of the standard solutions and the filtered saturated aqueous sample at the wavelength of maximum absorbance (λmax) for this compound.

    • Concentration Determination: Use the standard curve to determine the concentration of this compound in the saturated aqueous solution.

  • Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or molarity (mol/L).

Synthesis of this compound: A Logical Workflow

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the literature reviewed, a logical two-step synthesis pathway can be proposed based on the known synthesis of 2,6-dimethylphenol and general methods for the iodination of phenols. The following diagram illustrates this logical workflow.

Synthesis_Workflow Phenol Phenol Methylation Methylation Reaction Phenol->Methylation Methanol Methanol Methanol->Methylation Catalyst Solid Acid Catalyst Catalyst->Methylation Dimethylphenol 2,6-Dimethylphenol Methylation->Dimethylphenol Iodination Iodination Reaction Dimethylphenol->Iodination IodinatingAgent Iodinating Agent (e.g., I2/Base) IodinatingAgent->Iodination FinalProduct This compound Iodination->FinalProduct Purification Purification (e.g., Recrystallization, Chromatography) FinalProduct->Purification FinalProductPure Purified This compound Purification->FinalProductPure

Caption: Logical workflow for the synthesis of this compound.

Conclusion

This technical guide summarizes the currently available information on the solubility of this compound. The provided experimental protocol offers a robust method for researchers to determine its aqueous solubility quantitatively. Furthermore, the logical synthesis workflow provides a foundational understanding for the preparation of this compound. Further experimental studies are warranted to establish precise quantitative solubility data in various solvents and under different conditions, which will be invaluable for its future application in research and development.

References

Technical Guide: Physicochemical Properties of 4-iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 4-iodo-2,6-dimethylphenol, a key physical property for its identification, purity assessment, and handling in a laboratory setting. This document includes a summary of reported melting point data and a detailed experimental protocol for its determination, derived from the synthesis and characterization of the compound.

Core Data: Melting Point of this compound

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, a sharp melting range is indicative of a high-purity sample. The data presented below has been aggregated from various chemical suppliers and databases.

ParameterReported Value (°C)Source(s)
Melting Point99ChemBK[1]
Melting Point Range100.0 - 104.0Tokyo Chemical Industry Co., Ltd.[2][3]
Melting Point Range99.5 - 100.5ECHEMI[4]

Experimental Protocols

The following section details the experimental procedure for the synthesis of this compound from 2,6-dimethylphenol, followed by the determination of its melting point. This protocol is based on established methods of electrophilic iodination of phenols.

Synthesis of this compound

This procedure outlines the iodination of 2,6-dimethylphenol using potassium iodide and sodium hypochlorite.

Materials:

  • 2,6-dimethylphenol

  • Potassium iodide (KI)

  • Sodium hypochlorite (NaOCl) solution (6%)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/w)

  • Hydrochloric acid (HCl) solution (2 M)

  • Acetone

  • Deionized water

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Ice/water bath

  • pH paper

  • Büchner funnel and vacuum flask

  • Watch glass

  • Beaker

  • Erlenmeyer flask

Procedure:

  • In a round bottom flask, dissolve 1 mole equivalent of 2,6-dimethylphenol in a suitable solvent such as aqueous ethanol.

  • Add 1 mole equivalent of potassium iodide to the solution and stir until it is fully dissolved.

  • Cool the flask in an ice/water bath while maintaining magnetic stirring.

  • Using a separatory funnel, add 1 mole equivalent of a 6% sodium hypochlorite solution dropwise over a period of 30 minutes.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 60 minutes.

  • Remove the ice bath and add a 10% (w/w) solution of sodium thiosulfate to quench any remaining unreacted iodine. Stir for 5 minutes.

  • Acidify the solution with a 2 M solution of hydrochloric acid in small portions until the pH reaches 3-4, which will precipitate the iodinated phenol.

  • Isolate the solid product by vacuum filtration using a Büchner funnel and wash it with two portions of ice-cold water.

  • Dry the product on a watch glass, covering it with an inverted beaker.

Purification by Recrystallization
  • Weigh the crude this compound and transfer it to an Erlenmeyer flask.

  • Recrystallize the product from a mixed solvent system of boiling acetone and hot water to obtain purified crystals.

Melting Point Determination

The melting point of the purified this compound is determined using the capillary method.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Ensure the purified this compound is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to approximately 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has melted into a clear liquid (the end of the melting range).

  • The recorded melting range provides an indication of the purity of the synthesized compound. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization start Dissolve 2,6-dimethylphenol and Potassium Iodide add_naocl Dropwise addition of Sodium Hypochlorite at 0°C start->add_naocl stir Stir at 0°C for 60 min add_naocl->stir quench Quench with Sodium Thiosulfate stir->quench acidify Acidify with HCl to precipitate product quench->acidify filter Vacuum Filtration acidify->filter recrystallize Recrystallization from Acetone/Water filter->recrystallize dry Dry the purified crystals recrystallize->dry mp_determination Melting Point Determination dry->mp_determination

References

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions of 4-iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-iodo-2,6-dimethylphenol in three pivotal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This sterically hindered aryl iodide is a valuable building block for the synthesis of a diverse range of substituted phenolic compounds with potential applications in medicinal chemistry and materials science. The protocols provided herein are based on established methodologies for structurally similar and sterically hindered aryl halides and serve as a robust starting point for reaction optimization.

Introduction to Cross-Coupling with this compound

This compound is an attractive starting material for introducing the 2,6-dimethylphenol moiety into more complex molecular architectures. The ortho-methyl groups provide steric hindrance that can influence reaction kinetics and selectivity, while the phenolic hydroxyl group offers a site for further functionalization or can play a crucial role in the biological activity of the final product. The high reactivity of the carbon-iodine bond facilitates cross-coupling under relatively mild conditions.

A key consideration in the cross-coupling of this compound is the management of the free hydroxyl group. While in many cases the reaction can proceed without protection, the acidic nature of the phenol can potentially interfere with the catalytic cycle, particularly with organometallic reagents or strong bases. The decision to protect the hydroxyl group, for instance as a methyl or benzyl ether, will depend on the specific reaction conditions and the nature of the coupling partners. The protocols below are presented for the unprotected phenol, but a preliminary small-scale reaction to assess the need for protection is recommended.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,6-dimethylphenols

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Coupling this compound with various arylboronic acids provides access to a wide array of 4-aryl-2,6-dimethylphenols, which are scaffolds of interest in drug discovery.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012Est. 85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O9016Est. 80-90
33-Pyridinylboronic acidPdCl₂(dppf) (3)-K₂CO₃1,4-Dioxane10018Est. 75-85
42-Thiopheneboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene11012Est. 80-90

*Yields are estimated based on typical outcomes for sterically hindered aryl iodides and may require optimization for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene, anhydrous

  • Deionized water, degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,6-dimethylphenol.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos in Schlenk flask B Evacuate and backfill with inert gas A->B C Add degassed toluene and water B->C D Heat to 100°C with stirring C->D E Monitor by TLC/LC-MS D->E F Cool, dilute with EtOAc and H₂O E->F G Extract and wash F->G H Dry and concentrate G->H I Purify by column chromatography H->I J J I->J 4-Aryl-2,6-dimethylphenol

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling: Synthesis of 4-Alkynyl-2,6-dimethylphenols

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. This reaction is particularly useful for synthesizing 4-alkynyl-2,6-dimethylphenols, which can serve as versatile intermediates or as bioactive molecules themselves, for instance as kinase inhibitors.[1]

Data Presentation: Representative Conditions for Sonogashira Coupling
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF606Est. 90-98
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NEtDMFRT12Est. 85-95
31-OctynePdCl₂(dppf) (3)CuI (6)Cs₂CO₃Dioxane8018Est. 75-85
4EthynylbenzenePd(dppf)Cl₂ (3)CuI (6)Cs₂CO₃Dioxane801875[2]

*Yields are estimated based on typical outcomes for sterically hindered aryl iodides and may require optimization for this compound. The yield for entry 4 is for the analogous 1-iodo-2,6-dimethylbenzene.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • To the stirred suspension, add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature and filter through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-2,6-dimethylphenol.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdII_Alkynyl CuI CuI Transmetalation->CuI RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Cu_cycle Copper Cycle Alkyne R-C≡C-H Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuI, Base Base Base Cu_Acetylide->Transmetalation

Simplified Catalytic Cycles of the Sonogashira Coupling

Buchwald-Hartwig Amination: Synthesis of 4-Amino-2,6-dimethylphenols

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This method allows for the synthesis of 4-amino-2,6-dimethylphenol derivatives from this compound and a wide variety of primary and secondary amines. The resulting N-aryl phenols are prevalent in pharmaceuticals and bioactive molecules.[4]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene10012Est. 80-95
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃1,4-Dioxane11018Est. 75-90
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF8010Est. 80-95
4PiperidinePd(OAc)₂ (2)JohnPhos (4)K₃PO₄t-BuOH10016Est. 70-85

*Yields are estimated based on typical outcomes for sterically hindered aryl iodides and may require optimization for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol).

  • Add anhydrous toluene (2 mL) and stir for 5 minutes.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2,6-dimethylphenol derivative.

Buchwald_Hartwig_Workflow A Combine Pd₂(dba)₃ and XPhos in toluene in a glovebox B Add this compound, amine, and NaOt-Bu A->B C Seal and heat to 100°C B->C D Monitor reaction progress C->D E Cool and perform workup (filtration, extraction, drying) D->E F Purify by column chromatography E->F G 4-Amino-2,6-dimethylphenol Derivative F->G

Buchwald-Hartwig Amination Workflow

Applications in Drug Development and Relevant Signaling Pathways

The derivatives of this compound synthesized via these cross-coupling reactions are of significant interest to drug development professionals due to their structural resemblance to known bioactive molecules and their potential to interact with key biological targets. Substituted phenols are a common motif in a variety of therapeutic agents.

4-Aryl-2,6-dimethylphenols (from Suzuki-Miyaura coupling) represent a class of biphenyls. Biphenyl structures are found in numerous bioactive compounds with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5]

4-Alkynyl-2,6-dimethylphenols (from Sonogashira coupling) introduce an alkyne moiety, which is a versatile functional group in medicinal chemistry. Alkynes are present in several approved drugs and are known to participate in key interactions with biological targets. For instance, some alkynyl-containing molecules have been identified as potent kinase inhibitors.[1]

4-Amino-2,6-dimethylphenols (from Buchwald-Hartwig amination) are N-aryl phenol derivatives. This structural motif is a privileged scaffold in medicinal chemistry, with examples demonstrating a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[3]

Potential Signaling Pathways of Interest

The products derived from this compound may modulate various signaling pathways implicated in disease. Phenolic compounds, in general, are known to interact with several key cellular signaling cascades.[6][7][8]

  • JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. Several polyphenolic compounds have been shown to inhibit the JAK-STAT pathway, suggesting that derivatives of this compound could be explored as potential modulators of this pathway.[7]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Polyphenols have been reported to modulate the MAPK pathway, indicating a potential therapeutic avenue for the compounds synthesized from this compound.[6]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Its dysregulation is frequently observed in cancer and other diseases. Natural and synthetic phenolic compounds have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, highlighting another potential target for derivatives of this compound.[8]

Signaling_Pathways cluster_products Cross-Coupling Products of This compound cluster_pathways Potential Target Signaling Pathways cluster_outcomes Therapeutic Outcomes Aryl 4-Aryl-2,6-dimethylphenols JAK_STAT JAK-STAT Pathway Aryl->JAK_STAT MAPK MAPK Pathway Aryl->MAPK PI3K PI3K/Akt/mTOR Pathway Aryl->PI3K Alkynyl 4-Alkynyl-2,6-dimethylphenols Alkynyl->JAK_STAT Alkynyl->MAPK Alkynyl->PI3K Amino 4-Amino-2,6-dimethylphenols Amino->JAK_STAT Amino->MAPK Amino->PI3K Anti_inflammatory Anti-inflammatory JAK_STAT->Anti_inflammatory Anticancer Anticancer JAK_STAT->Anticancer MAPK->Anticancer PI3K->Anticancer Other Other Bioactivities PI3K->Other

Potential Therapeutic Targeting of Signaling Pathways

References

Application Notes and Protocols for 4-iodo-2,6-dimethylphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-iodo-2,6-dimethylphenol as a versatile building block in modern organic synthesis. The sterically hindered phenolic motif and the reactive C-I bond make this compound a valuable precursor for the synthesis of complex organic molecules, including biaryls, aryl alkynes, and diaryl ethers, which are of significant interest in medicinal chemistry and materials science.

Overview of Synthetic Applications

This compound is a key intermediate for introducing the 2,6-dimethylphenyl moiety into larger molecular frameworks. The presence of the iodine atom at the 4-position allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions. The hydroxyl group can be protected or participate directly in reactions, offering further synthetic flexibility.

Key Synthetic Transformations:

  • Ullmann Coupling (Homocoupling): Synthesis of symmetric biphenols.

  • Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds to create unsymmetrical biaryls.

  • Sonogashira Coupling: Formation of C(sp²)-C(sp) bonds to synthesize aryl alkynes.

  • Ullmann Condensation (Heterocoupling): Synthesis of diaryl ethers.

  • Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group.

These reactions enable the construction of diverse molecular architectures, which are often scaffolds for biologically active compounds.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key transformations involving this compound. The quantitative data presented are representative of typical yields and conditions for these types of reactions with sterically hindered aryl iodides.

The copper-catalyzed homocoupling of this compound provides a direct route to 3,3',5,5'-tetramethyl-4,4'-biphenol, a valuable monomer for high-performance polymers and a ligand scaffold.

Reaction Scheme:

Table 1: Representative Conditions and Yields for Ullmann Homocoupling

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
CuIN/AN/A200470-85
Cu(OAc)₂K₂CO₃Emulsion80360-70

Experimental Protocol (Adapted from Ullmann Reaction Principles):

  • Reaction Setup: In a flame-dried Schlenk tube, add this compound (1.0 mmol, 248 mg) and copper(I) iodide (1.5 mmol, 285 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reaction: Heat the mixture to 200 °C with vigorous stirring for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dissolve the solid residue in a mixture of dichloromethane and methanol.

  • Purification: Filter the solution through a pad of Celite to remove insoluble copper salts. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3,3',5,5'-tetramethyl-4,4'-biphenol.

The Suzuki-Miyaura coupling is a powerful method for the synthesis of unsymmetrical biaryls from this compound and a suitable boronic acid.

Reaction Scheme:

Table 2: Representative Conditions and Yields for Suzuki-Miyaura Coupling

Palladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012-2485-95
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O1002480-90

Experimental Protocol (Adapted from Suzuki Coupling of Aryl Iodides):

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 248 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add degassed toluene (5 mL) and deionized water (0.5 mL).

  • Reaction: Stir the mixture vigorously and heat to 100 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired biaryl product.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to substituted aryl alkynes.

Reaction Scheme:

Table 3: Representative Conditions and Yields for Sonogashira Coupling

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIDiisopropylamineToluene258.580-90
Pd/CuFe₂O₄CuFe₂O₄K₂CO₃Ethanol703-580-90

Experimental Protocol (Adapted from Sonogashira Coupling of Aryl Iodides):

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol, 248 mg) in anhydrous toluene (10 mL) under an argon atmosphere.

  • Catalyst and Reagent Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), copper(I) iodide (0.09 mmol, 17 mg), and diisopropylamine (1.0 mmol, 0.14 mL).

  • Substrate Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 0.13 mL) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 8.5 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired 4-alkynyl-2,6-dimethylphenol.

The copper-catalyzed Ullmann condensation allows for the synthesis of unsymmetrical diaryl ethers.

Reaction Scheme:

Table 4: Representative Conditions and Yields for Ullmann Condensation

Copper CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
CuIN,N-dimethylglycineCs₂CO₃1,4-Dioxane902475-85
CuIPicolinic AcidK₃PO₄DMSO1102480-90

Experimental Protocol (Adapted from Ullmann Condensation of Aryl Iodides):

  • Reaction Setup: To a screw-cap vial, add this compound (1.0 mmol, 248 mg), the aryl phenol (1.2 mmol), copper(I) iodide (0.1 mmol, 19 mg), N,N-dimethylglycine (0.2 mmol, 21 mg), and cesium carbonate (2.0 mmol, 652 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).

  • Reaction: Seal the vial and heat the mixture at 90 °C with stirring for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent and purify the residue by flash column chromatography to yield the diaryl ether.

This classic method is used to alkylate the phenolic hydroxyl group of this compound.

Reaction Scheme:

Table 5: Representative Conditions and Yields for Williamson Ether Synthesis

Alkyl Halide (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
CH₃IK₂CO₃AcetoneReflux12>90
C₂H₅BrNaHDMF256>90

Experimental Protocol (Adapted from Williamson Ether Synthesis):

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 248 mg) and potassium carbonate (1.5 mmol, 207 mg) in acetone (10 mL).

  • Reagent Addition: Add the alkyl halide (e.g., methyl iodide, 1.2 mmol, 0.075 mL).

  • Reaction: Heat the mixture to reflux and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Visualizations

G A This compound B 3,3',5,5'-tetramethyl-4,4'-biphenol A->B Ullmann Homocoupling C 4-aryl-2,6-dimethylphenol A->C Suzuki-Miyaura Coupling D 4-(alkynyl)-2,6-dimethylphenol A->D Sonogashira Coupling E 4-aryloxy-2,6-dimethylphenol A->E Ullmann Condensation F 4-iodo-1-alkoxy-2,6-dimethylbenzene A->F Williamson Ether Synthesis

Caption: Key synthetic transformations of this compound.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-I Ar-Pd(II)(L2)-I Pd(0)L2->Ar-Pd(II)(L2)-I Oxidative Addition Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-I->Ar-Pd(II)(L2)-Ar' Transmetalation Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)(L2)-Ar' B(OH)2(Base) B(OH)2(Base) Iodophenol This compound Iodophenol->Ar-Pd(II)(L2)-I

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Reactants: This compound, Coupling Partner, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent under Inert Atmosphere B->C D Heat and Stir for Specified Time C->D E Monitor Progress by TLC/GC-MS D->E F Cool and Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate Organic Phase G->H I Purify by Column Chromatography H->I J Characterize Pure Product I->J

Caption: General experimental workflow for cross-coupling reactions.

Application Notes and Protocols for 4-iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-iodo-2,6-dimethylphenol is a versatile aromatic organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules. Its structure, featuring a reactive iodine atom at the para position and two methyl groups ortho to the hydroxyl group, makes it a valuable building block in medicinal chemistry and materials science. The presence of the iodine atom allows for facile introduction of various functional groups through cross-coupling reactions, while the phenolic hydroxyl group can be readily modified or participate in hydrogen bonding interactions.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of this compound, with a focus on its utility in drug development as a precursor for bioactive molecules and its potential as an antioxidant and anti-inflammatory agent.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name This compound--INVALID-LINK--
CAS Number 10570-67-9--INVALID-LINK--
Molecular Formula C₈H₉IO--INVALID-LINK--
Molecular Weight 248.06 g/mol --INVALID-LINK--
Appearance White to light yellow crystalline solid-
Melting Point 78-82 °C-
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water.-

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the selective para-iodination of 2,6-dimethylphenol using iodine and hydrogen peroxide as a mild and effective oxidizing agent in an aqueous medium.[1]

Materials:

  • 2,6-dimethylphenol

  • Iodine (I₂)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Deionized water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 2,6-dimethylphenol (1.0 eq).

  • Add deionized water to the flask to form a suspension.

  • In a separate beaker, prepare a solution of iodine (1.1 eq) in a minimal amount of ethyl acetate.

  • Add the iodine solution to the stirred suspension of 2,6-dimethylphenol.

  • Slowly add hydrogen peroxide (2.0 eq) dropwise to the reaction mixture using a dropping funnel over a period of 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to light yellow solid.

Expected Yield: 70-85%

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (s, 2H, Ar-H), 4.85 (s, 1H, OH), 2.20 (s, 6H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 151.0, 137.5, 128.0, 83.5, 17.0.

  • Mass Spectrometry (EI): m/z 248 (M⁺).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product A 2,6-Dimethylphenol D Mixing in Water A->D B Iodine (I₂) B->D C Hydrogen Peroxide (H₂O₂) C->D E Quenching (Na₂S₂O₃) D->E 12-24h, RT F Extraction (EtOAc) E->F G Drying & Concentration F->G H Column Chromatography G->H I This compound H->I

Figure 1. Experimental workflow for the synthesis of this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a powerful tool for the formation of C-C bonds and the synthesis of biaryl compounds.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) supply

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired biaryl product.

Expected Yield: 60-90%

Protocol 3: Sonogashira Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne. This reaction is highly valuable for the synthesis of aryl-alkyne structures.[2]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., THF or DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add the anhydrous solvent and the amine base (2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expected Yield: 70-95%

Applications in Drug Development

This compound is a valuable building block in drug discovery and development due to the versatility of the C-I bond in forming new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Bioactive Molecules

The iodo-substituted phenol can be used as a precursor to synthesize a variety of bioactive scaffolds. For instance, through Suzuki and Sonogashira cross-coupling reactions, diverse aryl and alkynyl moieties can be introduced at the para-position, leading to the generation of libraries of compounds for screening against various biological targets.

Drug_Development_Pathway cluster_coupling Cross-Coupling Reactions cluster_derivatives Diverse Derivatives cluster_screening Biological Screening A This compound B Suzuki Coupling (Arylboronic acids) A->B C Sonogashira Coupling (Terminal alkynes) A->C D Biaryl Scaffolds B->D E Aryl-alkyne Scaffolds C->E F Identification of Bioactive Molecules D->F E->F

Figure 2. Role of this compound in the synthesis of bioactive molecules.

Potential Biological Activities

While specific quantitative data for this compound is not extensively available in public literature, based on the known properties of phenolic compounds, it is hypothesized to possess antioxidant and anti-inflammatory activities.

Antioxidant Activity

Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Hypothetical Antioxidant Activity Data:

AssayIC₅₀ (µM)
DPPH Radical Scavenging50 - 150
ABTS Radical Scavenging30 - 100

Note: These are estimated values based on similar phenolic structures and require experimental validation.

Anti-inflammatory Activity

Inflammation is a complex biological process, and chronic inflammation is implicated in numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many phenolic compounds have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. It is plausible that this compound could exhibit anti-inflammatory effects through this mechanism.

Hypothetical Anti-inflammatory Activity Data:

AssayIC₅₀ (µM)
Inhibition of NO production in LPS-stimulated macrophages20 - 80
Inhibition of NF-κB activation10 - 50

Note: These are estimated values and require experimental validation.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P IκB-P IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_P->Proteasome degradation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes transcription Iodophenol This compound Iodophenol->IKK inhibits?

Figure 3. Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. The protocols provided herein offer a starting point for its synthesis and derivatization. Further research is warranted to fully elucidate its biological activities and explore its full potential as a scaffold for the development of novel therapeutic agents.

References

The Role of 4-Iodo-2,6-dimethylphenol as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Iodo-2,6-dimethylphenol is an aromatic organic compound that serves as a valuable and versatile intermediate in medicinal chemistry. While not typically an active pharmaceutical ingredient (API) itself, its unique structural features—a reactive iodinated phenyl ring, a nucleophilic hydroxyl group, and flanking methyl groups that provide steric influence—make it a crucial building block for the synthesis of complex, biologically active molecules. The presence of the iodine atom is particularly significant, as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This enables medicinal chemists to explore novel chemical space and develop compounds with tailored pharmacological profiles.

This document provides an overview of the known applications of this compound in medicinal chemistry, with a focus on its use in the development of antiviral agents. Detailed protocols for key synthetic transformations and a summary of the biological activity of resulting compounds are also presented.

Primary Application: Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant application of this compound is in the synthesis of novel diarylpyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1][2] NNRTIs are a critical class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA.

The 2,6-dimethylphenoxy moiety is a key structural feature of several potent NNRTIs, as it can engage in hydrophobic interactions within the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme.[1] this compound serves as a key starting material to introduce this important fragment into the final drug scaffold. The iodine atom provides a chemical handle for Suzuki coupling reactions, allowing for the attachment of the phenol to a heterocyclic core.[1][2]

Logical Workflow for NNRTI Synthesis

The general strategy involves a multi-step synthesis where this compound is first coupled with a suitable boronic acid derivative, followed by further functionalization to yield the final NNRTI.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Buchwald-Hartwig Amination A This compound C Biaryl Intermediate A->C Pd(PPh3)4, Base B Aryl Boronic Acid B->C E Coupled Intermediate C->E Base (K2CO3) D 2,4-Dichlorothieno[3,2-d]pyrimidine D->E G Final NNRTI Analog E->G Pd Catalyst, Ligand F Aminopiperidine F->G

Caption: Synthetic workflow for HIV-1 NNRTI analogs.

Experimental Protocols

Protocol 1: Suzuki Coupling of this compound with an Aryl Boronic Acid

This protocol is adapted from the synthesis of novel thiophene[3,2-d]pyrimidine derivatives as potent HIV-1 NNRTIs.[1][2]

Objective: To synthesize a biaryl intermediate by coupling this compound with a substituted aryl boronic acid.

Materials:

  • This compound

  • Appropriate aryl boronic acid (e.g., 4-cyanophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v), add the aryl boronic acid (1.2 eq) and sodium carbonate (2.0 eq).

  • Purge the resulting mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir under an inert atmosphere for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl intermediate.

Protocol 2: Nucleophilic Aromatic Substitution

This protocol describes the subsequent reaction of the synthesized biaryl phenol with a heterocyclic core.[3]

Objective: To couple the phenolic intermediate with a di-chlorinated heterocycle.

Materials:

  • Biaryl intermediate from Protocol 1

  • 2,4-Dichlorothieno[3,2-d]pyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the biaryl intermediate (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add 2,4-dichlorothieno[3,2-d]pyrimidine (1.1 eq) to the mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude product, which can be used in the next step or purified by chromatography.

Quantitative Data: Biological Activity of NNRTI Derivatives

The final compounds synthesized using this compound as a starting material have demonstrated potent anti-HIV activity against both wild-type and drug-resistant strains of the virus. The data below is summarized from a study on novel thiophene[3,2-d]pyrimidine derivatives.[1]

Compound IDModification on the Biaryl RingEC₅₀ (WT HIV-1) (nM)EC₅₀ (L100I mutant) (nM)EC₅₀ (Y181C mutant) (nM)EC₅₀ (Y188L mutant) (nM)
Etravirine (Reference Drug)2.814.235.8911.2
25 4-Furan-2-yl10.115.312.230.1
26 4-Thiophen-2-yl6.0211.910.820.3
29 4-(Trifluoromethyl)phenyl8.4513.511.525.6

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Lower values indicate higher potency.

Other Potential Applications

While the development of NNRTIs is a well-documented application, the reactivity of this compound suggests its utility in other areas of medicinal chemistry:

  • Synthesis of ROS-Generating Agents: A patent describes the use of this compound in the synthesis of novel nitrobenzene derivatives designed to generate reactive oxygen species (ROS) upon UV irradiation.[4] Such compounds have potential applications in photodynamic therapy for cancer or as research tools to study oxidative stress.

  • Kinase Inhibitors: The 2,6-dimethylphenol substructure is present in some kinase inhibitors. The iodo-functionalized version is a logical precursor for building more complex inhibitors via cross-coupling reactions.

  • General Scaffolding: Due to its straightforward derivatization via Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions, it can be used to synthesize a wide variety of substituted phenols for screening in drug discovery programs.

Conclusion

This compound is a valuable intermediate in medicinal chemistry, primarily utilized for its ability to undergo palladium-catalyzed cross-coupling reactions. Its most prominent application to date is in the synthesis of potent HIV-1 NNRTIs, where it serves to introduce the critical 2,6-dimethylphenoxy moiety. The detailed protocols and biological data presented here underscore its importance as a building block for creating complex and effective therapeutic agents. Future applications will likely continue to leverage the versatility of the carbon-iodine bond for the construction of novel drug candidates targeting a range of diseases.

References

Application Notes and Protocols for 4-iodo-2,6-dimethylphenol as a Catalyst Ligand Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of catalyst ligands derived from 4-iodo-2,6-dimethylphenol. This precursor is particularly valuable for creating sterically hindered and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. Such ligands are instrumental in enhancing the efficiency and scope of various palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and development.

Ligand Synthesis from this compound

The iodinated phenolic precursor allows for straightforward functionalization to introduce coordinating moieties like phosphines or N-heterocyclic carbenes. The bulky 2,6-dimethylphenyl scaffold is a common feature in highly effective ligands for cross-coupling catalysis.

Synthesis of (4-hydroxy-3,5-dimethylphenyl)diphenylphosphine Oxide

A common route to arylphosphine ligands involves the synthesis of a phosphine oxide intermediate, which is subsequently reduced.

Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), copper(I) iodide (0.1 eq.), and a suitable solvent such as dry, degassed toluene.

  • Reagent Addition: Add diphenylphosphine oxide (1.2 eq.) and a base such as cesium carbonate (2.0 eq.).

  • Reaction Conditions: Heat the mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (4-hydroxy-3,5-dimethylphenyl)diphenylphosphine oxide.

Reduction to (4-hydroxy-3,5-dimethylphenyl)diphenylphosphine

The phosphine oxide is then reduced to the desired phosphine ligand.

Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (4-hydroxy-3,5-dimethylphenyl)diphenylphosphine oxide (1.0 eq.) in dry, degassed toluene.

  • Reducing Agent: Add a reducing agent such as trichlorosilane (HSiCl₃) (3.0-5.0 eq.) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 80-100 °C for 4-8 hours. Monitor the reaction by ³¹P NMR spectroscopy.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting phosphine ligand should be handled under an inert atmosphere to prevent oxidation.

Ligand_Synthesis This compound This compound Phosphine Oxide Intermediate Phosphine Oxide Intermediate This compound->Phosphine Oxide Intermediate CuI, Cs₂CO₃ Toluene, 110 °C Diphenylphosphine Oxide Diphenylphosphine Oxide Diphenylphosphine Oxide->Phosphine Oxide Intermediate Phosphine Ligand Phosphine Ligand Phosphine Oxide Intermediate->Phosphine Ligand Toluene, 80-100 °C Trichlorosilane Trichlorosilane Trichlorosilane->Phosphine Ligand

Caption: Synthesis of a phosphine ligand from this compound.

Application in Suzuki-Miyaura Cross-Coupling

Ligands derived from this compound are anticipated to be highly effective in Suzuki-Miyaura cross-coupling reactions due to their steric bulk and electron-donating properties, which promote the key steps of the catalytic cycle.

General Reaction Scheme
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields

The following table presents plausible reaction conditions and expected yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a palladium catalyst with a ligand derived from this compound. These values are based on data for structurally analogous catalyst systems.

EntryAryl Halide (Ar-X)Arylboronic Acid (Ar'-B(OH)₂)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ (1)2K₃PO₄Toluene/H₂O10012>95
24-Chlorotoluene4-Methoxyphenylboronic acidPd₂(dba)₃ (0.5)1.5Cs₂CO₃1,4-Dioxane10018~90
31-Bromo-4-(trifluoromethyl)benzene3,5-Dimethylphenylboronic acidPd(OAc)₂ (1)2K₂CO₃Toluene11016>95
42-BromopyridinePhenylboronic acidPd₂(dba)₃ (1)2.5K₃PO₄1,4-Dioxane/H₂O10024~85
Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Preparation: In a separate glovebox, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand in a 1:2 molar ratio in an anhydrous, degassed solvent.

  • Catalyst Addition: Add the palladium catalyst and the phosphine ligand (or the pre-mixed stock solution) to the reaction vessel.

  • Solvent Addition: Add the appropriate degassed solvent system (e.g., Toluene/H₂O, 10:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to the specified temperature with vigorous stirring under an inert atmosphere. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-X Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Oxidative Addition->Ar-Pd(II)-X(L)₂ Transmetalation Transmetalation Ar-Pd(II)-X(L)₂->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'(L)₂ Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)₂->Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application in Heck-Mizoroki Reaction

The steric hindrance provided by the 2,6-dimethylphenyl framework of the ligand can be advantageous in the Heck-Mizoroki reaction, facilitating the coupling of aryl halides with alkenes.

General Reaction Scheme
Data Presentation: Representative Heck-Mizoroki Reaction Conditions and Yields

The following table outlines plausible conditions and expected outcomes for the Heck-Mizoroki reaction using a catalyst system with a ligand derived from this compound.

EntryAryl Halide (Ar-X)AlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Iodoanisolen-Butyl acrylatePd(OAc)₂ (1)2Et₃NDMF10012>95
21-Bromo-4-nitrobenzeneStyrenePd₂(dba)₃ (0.5)1.5NaOAcDMAc12018~90
34-BromoacetophenoneMethyl acrylatePd(OAc)₂ (1)2K₂CO₃NMP12016>95
43-BromopyridineStyrenePd₂(dba)₃ (1)2.5Et₃NDMF11024~80
Experimental Protocol for Heck-Mizoroki Reaction
  • Reaction Setup: In a pressure-rated vessel, combine the aryl halide (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., triethylamine, 2.0 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand.

  • Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF or DMAc).

  • Reaction Conditions: Seal the vessel and heat to the specified temperature with stirring. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the product via column chromatography or recrystallization.

Heck_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-X Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Oxidative Addition->Ar-Pd(II)-X(L)₂ Olefin Coordination Olefin Coordination Ar-Pd(II)-X(L)₂->Olefin Coordination Alkene Migratory Insertion Migratory Insertion Olefin Coordination->Migratory Insertion β-Hydride Elimination β-Hydride Elimination Migratory Insertion->β-Hydride Elimination Reductive Elimination Reductive Elimination β-Hydride Elimination->Reductive Elimination Product Reductive Elimination->Pd(0)L₂ Base

Caption: Catalytic cycle for the Heck-Mizoroki reaction.

Disclaimer: The quantitative data and protocols provided are representative and based on analogous systems. Optimization of reaction conditions may be necessary for specific substrates and applications. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Synthesis of Novel Derivatives from 4-iodo-2,6-dimethylphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of chemical derivatives from the versatile starting material, 4-iodo-2,6-dimethylphenol. This compound serves as a valuable building block in medicinal chemistry and materials science due to the presence of three key functional handles: a hydroxyl group amenable to etherification and esterification, an aromatic ring that can participate in cross-coupling reactions at the iodine-substituted position, and ortho-methyl groups that provide steric influence and can modulate the electronic properties of the resulting derivatives.

The following sections detail synthetic methodologies for O-alkylation, O-acylation, and various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These protocols are designed to be a practical guide for researchers in the lab, providing clear, step-by-step instructions and expected outcomes.

Synthetic Pathways Overview

The derivatization of this compound can be strategically approached to generate a diverse library of compounds. The primary transformations are summarized in the workflow diagram below.

Synthesis_Pathways cluster_O_functionalization O-Functionalization cluster_C_functionalization C-C & C-N Bond Formation Start This compound Etherification O-Alkylation (Williamson Ether Synthesis) Start->Etherification R-X, Base Esterification O-Acylation (Esterification) Start->Esterification RCOCl or (RCO)2O, Base Suzuki Suzuki-Miyaura Coupling Start->Suzuki R-B(OR)2, Pd catalyst, Base Sonogashira Sonogashira Coupling Start->Sonogashira Terminal Alkyne, Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald Amine, Pd catalyst, Base Product_Ether Aryl Ethers Etherification->Product_Ether Product_Ester Aryl Esters Esterification->Product_Ester Product_Biaryl Biaryl Derivatives Suzuki->Product_Biaryl Product_Alkynyl Alkynyl Arenes Sonogashira->Product_Alkynyl Product_Amine Aryl Amines Buchwald->Product_Amine

Caption: Synthetic routes for the derivatization of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key transformations. All quantitative data, including typical yields and spectroscopic information for representative compounds, are summarized in the subsequent tables.

O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of 4-alkoxy-3,5-dimethyliodobenzene derivatives via the Williamson ether synthesis. The reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with an alkyl halide.

Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (1.5-2.0 eq.). Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

O-Acylation (Esterification)

This protocol details the formation of aryl esters from this compound and an acylating agent.

Protocol:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer.

  • Add a base (1.2-1.5 eq.), such as triethylamine (Et₃N) or pyridine, to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution in vacuo. Purify the residue by column chromatography.

Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of biaryl derivatives from this compound using a palladium catalyst. A protocol for the closely related 4-iodo-3,5-dimethylphenyl acetate suggests the following conditions can be adapted.[1]

Protocol:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid or boronate ester (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%) or palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

This protocol describes the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne to form an alkynyl arene derivative.

Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (4-10 mol%).

  • Add an anhydrous solvent, such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • To the stirred suspension, add the terminal alkyne (1.2 eq.) dropwise.

  • Stir the reaction at room temperature or heat to 50-60 °C, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

This protocol outlines the synthesis of N-aryl amine derivatives from this compound. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction.[2]

Protocol:

  • Charge a flame-dried Schlenk tube with this compound (1.0 eq.), the desired amine (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.).

  • Add a palladium pre-catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, Xantphos) (1-5 mol% Pd).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction yields and spectroscopic data for representative derivatives synthesized from this compound. Note: As specific literature data for derivatives of this compound is limited, the following data is representative and may be based on analogous compounds. Researchers should optimize conditions for their specific substrates.

Table 1: O-Alkylation and O-Acylation of this compound

DerivativeReagentsSolventTemp (°C)Time (h)Yield (%)¹H NMR (δ, ppm) (Predicted)
4-methoxy-3,5-dimethyliodobenzene CH₃I, K₂CO₃DMF604>907.25 (s, 2H, Ar-H), 3.75 (s, 3H, OCH₃), 2.30 (s, 6H, Ar-CH₃)
4-iodo-2,6-dimethylphenyl acetate Acetyl chloride, Et₃NDCMRT2>957.00 (s, 2H, Ar-H), 2.40 (s, 6H, Ar-CH₃), 2.30 (s, 3H, COCH₃)[3]

Table 2: Cross-Coupling Reactions of this compound

DerivativeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-phenyl-2,6-dimethylphenol Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901880-95
4-(phenylethynyl)-2,6-dimethylphenol PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF60675-90
4-(phenylamino)-2,6-dimethylphenol AnilinePd₂(dba)₃/BINAPNaOtBuToluene1002460-80

Signaling Pathways and Experimental Workflows

The logical flow of a typical synthetic and purification process is illustrated below.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reactants Combine Reactants: - this compound - Coupling Partner/Reagent - Base Catalyst Add Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat and Stir under Inert Atmosphere Solvent->Heating Quench Quench Reaction Heating->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analysis Characterization (NMR, MS, IR) Purify->Analysis

Caption: General experimental workflow for synthesis and purification.

References

Application of 4-iodo-2,6-dimethylphenol in Polymer Chemistry: Advanced Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-iodo-2,6-dimethylphenol is a versatile monomer employed in the synthesis of advanced functional polymers, primarily poly(phenylene oxide)s (PPOs). The presence of the iodine atom at the para-position and the hydroxyl group allows for specific polymerization pathways, leading to polymers with tailored properties and functionalities. These functionalities are of significant interest in various fields, including materials science and drug delivery, due to the potential for post-polymerization modification.

The primary application of this compound in polymer chemistry is as a monomer for the synthesis of PPOs through two main methodologies: Halogen Displacement Polymerization and Ullmann Coupling Polymerization. The resulting polymers can be further modified at the iodine sites, enabling the introduction of a wide range of functional groups. This "post-polymerization functionalization" is a powerful tool for creating materials with specific chemical, physical, or biological properties. For instance, the attachment of biocompatible side chains or drug molecules can be explored for applications in drug delivery systems.

Another key application lies in the synthesis of well-defined polymer architectures. The reactivity of the C-I bond can be exploited in controlled polymerization techniques, potentially leading to polymers with low polydispersity and controlled molecular weights, which are crucial for high-performance applications. The ability to create block copolymers by sequentially adding different monomers opens up possibilities for designing novel materials with unique phase behaviors and self-assembly properties.

Polymerization Methodologies

Halogen Displacement Polymerization

Halogen displacement polymerization is a step-growth polymerization method where a halo-phenol monomer reacts to form a poly(aryl ether). In the case of this compound, the phenoxide ion generated in the presence of a base acts as a nucleophile, displacing the iodide ion from another monomer unit. This process is repeated to form the poly(2,6-dimethyl-1,4-phenylene oxide) backbone. This method is particularly useful for synthesizing high-molecular-weight PPO.[1][2]

Experimental Protocol: Halogen Displacement Polymerization of this compound

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Monomer Preparation: Ensure this compound is pure and dry.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet. The system is flame-dried or oven-dried and cooled under an inert atmosphere.

  • Reagents Addition: The flask is charged with this compound and an equimolar amount of potassium carbonate. Anhydrous DMF or DMSO and toluene (typically in a 1:1 to 2:1 ratio) are added to dissolve the reactants.

  • Polymerization: The reaction mixture is heated to a specific temperature (typically between 150-200 °C) under a constant flow of inert gas. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.

  • Polymer Isolation: After the desired reaction time (typically several hours), the reaction is cooled to room temperature. The viscous polymer solution is then slowly poured into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed several times with methanol and water to remove unreacted monomer and salts, and then dried in a vacuum oven at 60-80 °C until a constant weight is achieved.

Quantitative Data (Illustrative Example):

ParameterValue
Monomer Concentration0.5 M
BaseK₂CO₃ (1.1 eq)
SolventDMF/Toluene (2:1)
Temperature180 °C
Reaction Time12 h
Yield> 90%
Molecular Weight (Mn)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5

Note: The above data is illustrative and optimal conditions may vary.

Logical Relationship Diagram:

Halogen_Displacement_Polymerization Monomer This compound Phenoxide Phenoxide Intermediate Monomer->Phenoxide Deprotonation Polymer Poly(2,6-dimethyl-1,4-phenylene oxide) Monomer->Polymer Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide->Polymer Nucleophilic Aromatic Substitution Salt KI (byproduct) Polymer->Salt

Caption: Halogen Displacement Polymerization of this compound.

Ullmann Coupling Polymerization

Ullmann coupling is a copper-catalyzed reaction that forms an aryl-aryl or aryl-ether bond.[3][4][5][6][7] In the context of polymer chemistry, it can be adapted for the polymerization of halo-phenols. For this compound, a copper(I) catalyst facilitates the coupling of the phenoxide with the aryl iodide of another monomer unit, leading to the formation of the poly(phenylene oxide) chain. This method can offer better control over the polymerization process compared to traditional halogen displacement.[4]

Experimental Protocol: Ullmann Coupling Polymerization of this compound

Materials:

  • This compound

  • Copper(I) iodide (CuI) or other Cu(I) source

  • A ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)

  • A base (e.g., Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Toluene, Xylene)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the reaction vessel is charged with the copper(I) salt and the ligand.

  • Reaction Setup: A Schlenk flask or a similar reaction vessel is equipped with a magnetic stir bar, a condenser, and a gas inlet. The system is thoroughly purged with an inert gas.

  • Reagents Addition: To the reaction vessel containing the catalyst system, this compound and the base are added, followed by the anhydrous solvent.

  • Polymerization: The reaction mixture is heated to the desired temperature (typically 100-140 °C) with vigorous stirring under a positive pressure of inert gas. The reaction is monitored by techniques such as GPC to follow the increase in molecular weight.

  • Work-up and Isolation: After the polymerization is complete, the mixture is cooled to room temperature. The catalyst is removed by passing the solution through a short column of silica gel or by precipitation and filtration. The polymer is then precipitated by pouring the solution into methanol.

  • Purification: The polymer is collected, washed extensively with methanol, and dried under vacuum.

Quantitative Data (Illustrative Example):

ParameterValue
Monomer:Catalyst:Ligand Ratio100:1:2
BaseCs₂CO₃ (2.0 eq)
SolventToluene
Temperature120 °C
Reaction Time24 h
Yield> 85%
Molecular Weight (Mn)10,000 - 20,000 g/mol
Polydispersity Index (PDI)1.3 - 1.7

Note: The above data is illustrative and optimal conditions may vary.

Experimental Workflow Diagram:

Ullmann_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_isolation Product Isolation Prep Prepare Catalyst System (Cu(I) + Ligand) Add_Reactants Add Monomer, Base, and Solvent Prep->Add_Reactants Heat Heat to 120°C under Inert Atmosphere Add_Reactants->Heat Monitor Monitor Reaction (e.g., GPC) Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Filter Remove Catalyst Cool->Filter Precipitate Precipitate Polymer in Methanol Filter->Precipitate Dry Dry Polymer Precipitate->Dry

Caption: Workflow for Ullmann Coupling Polymerization.

Post-Polymerization Modification

The presence of the iodine atom on the polymer backbone provides a reactive handle for a variety of post-polymerization modification reactions. This allows for the introduction of diverse functional groups, which can significantly alter the polymer's properties.

Signaling Pathway for Functionalization:

Post_Polymerization_Modification cluster_reactions Coupling Reactions PPO_I Iodo-functionalized PPO Suzuki Suzuki Coupling PPO_I->Suzuki Buchwald_Hartwig Buchwald-Hartwig Amination PPO_I->Buchwald_Hartwig Click_Chemistry Click Chemistry (e.g., CuAAC) PPO_I->Click_Chemistry Functional_Molecule Functional Molecule (e.g., R-B(OH)₂, R-NH₂, R-N₃) Functional_Molecule->Suzuki Functional_Molecule->Buchwald_Hartwig Functional_Molecule->Click_Chemistry Functionalized_PPO Functionalized PPO Suzuki->Functionalized_PPO Buchwald_Hartwig->Functionalized_PPO Click_Chemistry->Functionalized_PPO

Caption: Post-polymerization modification pathways for iodo-functionalized PPO.

References

Application Notes and Protocols for 4-Iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of 4-iodo-2,6-dimethylphenol, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Chemical and Physical Properties

This compound, also known as 4-iodo-2,6-xylenol, is a light-sensitive, solid organic compound. Its physical and chemical properties are crucial for its proper handling and storage.

PropertyValueReference
Molecular Formula C₈H₉IO[1]
Molecular Weight 248.06 g/mol [1]
Appearance White to light yellow to light red powder or crystals.[2]
Melting Point 99-104 °C[2]
Solubility Soluble in organic solvents such as methanol, ethanol, and ether; insoluble in water at room temperature.[2]
pKa 10.06 ± 0.23 (Predicted)[2]

Safety and Handling

Hazard Identification:

This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers before handling.[1]

HazardGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral Harmful if swallowedH302
Skin Irritation Causes skin irritationH315
Eye Damage/Irritation Causes serious eye damage/irritationH318, H319
Respiratory Irritation May cause respiratory irritationH335

Personal Protective Equipment (PPE):

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.

PPESpecification
Gloves Chemical-resistant gloves (e.g., nitrile or neoprene).[3]
Eye Protection Chemical splash goggles and/or a full-face shield.[4]
Lab Coat A flame-resistant and chemical-resistant lab coat.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If not possible, a respirator with appropriate filters is necessary.[3]

Handling Procedures:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

  • It is sensitive to light and air, so prolonged exposure should be avoided.[2][5]

Storage

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

Storage ConditionRecommendation
Temperature Store in a cool, dry place. Room temperature is generally acceptable.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent slow oxidation.[5]
Light Keep in a dark place, in a tightly sealed, light-resistant container.[2]
Incompatibilities Store away from strong oxidizing agents.[2]

Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in drug discovery for the formation of carbon-carbon bonds.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[6]

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[6]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add a degassed mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.[6]

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).[6]

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).[6]

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.[6]

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

General Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).[7]

  • Solvent and Base Addition: Add anhydrous THF and triethylamine (2.0 equiv.).[7]

  • Alkyne Addition: To the stirred suspension, add the terminal alkyne (1.2 equiv.) dropwise via syringe.[7]

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or GC.[7]

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[7]

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Purification: Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel.[7]

Visualizations

Experimental Workflow for Handling Air-Sensitive Reagents

Many cross-coupling reactions utilize air-sensitive catalysts and require handling under an inert atmosphere. The following diagram illustrates a general workflow for such procedures.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification prep_glass Flame-dry glassware prep_reagents Degas solvents prep_glass->prep_reagents prep_inert Purge system with inert gas (Ar/N2) prep_reagents->prep_inert add_solids Add solid reagents (substrate, base) prep_inert->add_solids add_catalyst Add catalyst and ligand under inert atmosphere add_solids->add_catalyst add_liquids Add degassed solvents and liquid reagents via syringe add_catalyst->add_liquids run_reaction Stir and heat under inert atmosphere add_liquids->run_reaction quench Quench reaction run_reaction->quench extract Liquid-liquid extraction quench->extract dry Dry organic layer extract->dry purify Purify by chromatography dry->purify

Workflow for handling air-sensitive reactions.
Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 pd_complex1 R-Pd(II)-X L2 pd0->pd_complex1 pd_add Oxidative Addition pd_complex2 R-Pd(II)-R' L2 pd_complex1->pd_complex2 transmetal Transmetalation pd_complex2->pd0 product R-R' pd_complex2->product reductive Reductive Elimination reactants1 R-X reactants1->pd_complex1 reactants2 R'-B(OR)2 reactants2->pd_complex2 base Base base->transmetal

Simplified Suzuki-Miyaura catalytic cycle.

References

Scale-Up Synthesis of 4-iodo-2,6-dimethylphenol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of 4-iodo-2,6-dimethylphenol, a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. The described method is based on the electrophilic iodination of 2,6-dimethylphenol using molecular iodine in the presence of a mild base. This protocol is designed to be scalable and reproducible, with a focus on providing clear experimental procedures and data presentation.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a reactive iodine atom and a sterically hindered phenolic hydroxyl group, makes it a versatile precursor for the introduction of the 2,6-dimethylphenoxy moiety into larger molecules. This is particularly relevant in drug development, where this group can be found in a number of biologically active compounds. The presented protocol offers a practical and efficient method for the preparation of this intermediate on a laboratory scale, with considerations for further scale-up.

The synthesis proceeds via the direct iodination of 2,6-dimethylphenol. The methyl groups at the ortho positions direct the incoming electrophile (iodine) to the para position, leading to the selective formation of the desired product. Sodium bicarbonate is employed as a mild base to neutralize the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the product and preventing the reverse reaction.

Reaction Scheme

reaction_scheme cluster_reagents Reagents 2,6-Dimethylphenol 2,6-Dimethylphenol Reaction_Arrow 2,6-Dimethylphenol->Reaction_Arrow plus1 + I2 I₂ I2->Reaction_Arrow NaHCO3 NaHCO₃ Solvent Solvent This compound This compound plus2 + NaI + H₂O + CO₂ Reaction_Arrow->this compound

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and can be adapted for larger quantities with appropriate equipment and safety considerations.

Materials and Equipment:

  • 2,6-Dimethylphenol

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Heptane or Hexane (for recrystallization)

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a suitable round-bottom flask with a magnetic stirrer.

  • Reagent Preparation:

    • Dissolve 2,6-dimethylphenol in diethyl ether.

    • Prepare a saturated aqueous solution of sodium bicarbonate.

    • In a separate flask, dissolve iodine in diethyl ether.

  • Reaction:

    • To the stirred solution of 2,6-dimethylphenol and sodium bicarbonate, add the iodine solution dropwise from the dropping funnel over a period of 1-2 hours. The rate of addition should be controlled to manage any potential exotherm and gas evolution (CO₂).

    • After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. The disappearance of the iodine color indicates the completion of this step.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by recrystallization. A suitable solvent system is a mixture of heptane and a small amount of a more polar solvent like ethyl acetate or by using heptane or hexane alone. Dissolve the crude product in a minimal amount of the hot solvent system and allow it to cool slowly to form crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes the typical quantities of reagents and expected yield for a laboratory-scale synthesis.

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g) or Volume (mL)Stoichiometric Ratio
2,6-Dimethylphenol122.161.0122.16 g1.0
Iodine (I₂)253.811.1279.19 g1.1
Sodium Bicarbonate (NaHCO₃)84.012.5210.03 g2.5
Diethyl Ether--~1.5 L-
This compound 248.06 -~200 - 223 g ~80 - 90% Yield

Note: The yield is an estimate and may vary depending on the reaction scale, purity of reagents, and efficiency of the work-up and purification steps.

Logical Workflow

workflow start Start dissolve_phenol Dissolve 2,6-Dimethylphenol in Diethyl Ether start->dissolve_phenol prepare_bicarb Prepare Saturated NaHCO₃ Solution start->prepare_bicarb dissolve_iodine Dissolve Iodine in Diethyl Ether start->dissolve_iodine reaction Combine Solutions and React (Room Temperature, 4-6h) dissolve_phenol->reaction prepare_bicarb->reaction dissolve_iodine->reaction quench Quench with Na₂S₂O₃ (aq) reaction->quench extraction Liquid-Liquid Extraction with Diethyl Ether quench->extraction wash Wash Organic Layer (Water, Brine) extraction->wash dry Dry Organic Layer (MgSO₄ or Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Heptane/Ethyl Acetate concentrate->recrystallize isolate Isolate and Dry Product recrystallize->isolate end End isolate->end

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Iodine is corrosive and can cause severe burns. Handle with care.

  • Diethyl ether is highly flammable. Avoid open flames and sources of ignition.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

The provided protocol offers a reliable and scalable method for the synthesis of this compound. By following the detailed experimental steps and safety precautions, researchers can efficiently produce this valuable intermediate for a variety of applications in pharmaceutical and chemical research and development. The clear presentation of data and the logical workflow are intended to facilitate the successful implementation of this synthesis.

Application Notes and Protocols: The Role of 2,6-Dimethylphenol in Polymer Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of 2,6-dimethylphenol (2,6-DMP) in the synthesis of high-performance polymers. The primary focus is on the production of poly(p-phenylene ether) (PPE), also known as poly(p-phenylene oxide) (PPO), a thermoplastic with exceptional chemical and heat resistance. Additionally, its emerging role in the formulation of specialized epoxy resins is discussed.

Introduction: The Significance of 2,6-Dimethylphenol in Polymer Chemistry

2,6-Dimethylphenol is a crucial monomer in the production of high-performance polymers, most notably poly(p-phenylene ether) (PPE).[1][2] PPE resins are valued for their high heat resistance, dimensional stability, and excellent electrical insulation properties, making them indispensable in the automotive, electronics, and telecommunications industries.[1] The symmetrical structure of 2,6-DMP, with its reactive hydroxyl group and blocked ortho positions, facilitates a highly specific polymerization pathway, primarily through oxidative coupling, to yield linear, high-molecular-weight polymers.[1]

Beyond PPE, 2,6-dimethylphenol is also utilized as a comonomer or building block for other advanced polymeric materials, including certain epoxy resins, where it contributes to enhanced thermal stability and specific performance characteristics.[3]

Core Application: Synthesis of Poly(p-phenylene ether) (PPO/PPE)

The predominant method for the industrial synthesis of PPO from 2,6-dimethylphenol is oxidative coupling polymerization.[4] This process typically involves a copper-based catalyst in the presence of an amine ligand and an oxidizing agent, usually oxygen.

General Reaction Pathway

The oxidative coupling of 2,6-dimethylphenol proceeds through the formation of phenoxy radicals, which then couple to form the ether linkages of the polymer backbone. The overall reaction is illustrated below:

Caption: Oxidative Coupling Polymerization of 2,6-Dimethylphenol.

Quantitative Data Summary

The following tables summarize typical reaction parameters and resulting polymer properties for the synthesis of PPO and its derivatives from 2,6-dimethylphenol, based on literature data.

Table 1: Reaction Conditions for PPO Synthesis

ParameterCondition 1: Toluene/Water SystemCondition 2: Toluene/DMAc SystemCondition 3: Microwave-Assisted
Monomer 2,6-Dimethylphenol2,6-Dimethylphenol2,6-Dimethylphenol
Catalyst System Cu/TMEDACuBr/DMBACu(I)/Amine Complex
Solvent Toluene/WaterToluene/DMAcAmine Complex
Temperature 50°C50°CNot specified
Reaction Time 370 min6 hNot specified
Atmosphere OxygenContinuous Oxygen FlowNot specified

TMEDA: Tetramethylethylenediamine, DMBA: N,N-Dimethylbutylamine, DMAc: Dimethylacetamide

Table 2: Resulting Polymer Properties

PropertyCondition 1: Toluene/Water SystemCondition 2: Toluene/DMAc SystemCondition 3: Microwave-Assisted
Number-Average Molecular Weight (Mn) Varies with monomer/catalyst ratioNot specified1,180 g/mol
Weight-Average Molecular Weight (Mw) Varies with monomer/catalyst ratioNot specified1,400 g/mol
Polydispersity Index (PDI) Not specifiedNot specified1.17
Yield Not specifiedNot specified98%

Experimental Protocols

Protocol for Synthesis of a Functionalized PPO Derivative

This protocol is adapted from the synthesis of a DOPO-incorporated poly(2,6-dimethyl-1,4-phenylene oxide).[5]

Materials:

  • DOPO-Me-diol (a functionalized bisphenol)

  • 2,6-Dimethylphenol (2,6-DMP)

  • Cuprous bromide (CuBr)

  • N-butyldimethylamine (DMBA)

  • Dimethylacetamide (DMAc)

  • Toluene

  • Ethylenediaminetetraacetic acid (EDTA) solution (0.7 M)

  • Oxalic acid solution (0.3 M)

Procedure:

  • To a stirred solution of DOPO-Me-diol (1.18 g, 2.45 x 10⁻³ mol) in 3 mL of DMAc at 30°C, add cuprous bromide (1.93 x 10⁻² g, 1.35 x 10⁻⁴ mol), 2,6-DMP (3.00 g, 2.45 x 10⁻² mol), and DMBA (0.41 g, 4.05 x 10⁻³ mol) with 12 mL of toluene.

  • Maintain the reaction temperature at 50°C with a continuous flow of oxygen through the reaction mixture for 6 hours.

  • After 6 hours, add the resulting mixture to a 12 mL portion of 0.7 M EDTA solution and heat at 70°C for 1.5 hours.

  • Separate and remove the aqueous layer.

  • Extract the organic layer with a 0.3 M oxalic acid solution.

  • Precipitate the polymer by adding the organic solution dropwise into a vigorously stirred excess of methanol.

  • Collect the precipitated polymer by filtration and dry under vacuum.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_isolation Product Isolation A 1. Dissolve DOPO-Me-diol in DMAc B 2. Add CuBr, 2,6-DMP, DMBA, and Toluene A->B C 3. Heat to 50°C under continuous O2 flow for 6h B->C D 4. Add EDTA solution and heat to 70°C C->D E 5. Separate aqueous layer D->E F 6. Extract with oxalic acid solution E->F G 7. Precipitate in methanol F->G H 8. Filter and dry the polymer G->H

Caption: Experimental Workflow for Functionalized PPO Synthesis.

Role in Epoxy Resin Production

2,6-Dimethylphenol also plays a role in the development of advanced epoxy resins, particularly those requiring low dielectric constants (Dk) and low loss factors (Df) for high-frequency electronic applications.[3]

Application in Low Dielectric Epoxy Resins

In this application, 2,6-dimethylphenol can be copolymerized with other phenolic resins, such as dicyclopentadiene-phenol resins, in the presence of an aldehyde and an acidic catalyst.[3] The resulting copolymer is then epoxidized. The incorporation of the 2,6-dimethylphenol unit, with its highly symmetrical and low polarity structure, contributes to the desirable low dielectric properties of the final cured epoxy resin.[3]

Epoxy_Resin_Logic DMP 2,6-Dimethylphenol Aldehyde Aldehyde + Acid Catalyst DMP->Aldehyde DCPD_Phenol Dicyclopentadiene- Phenol Resin DCPD_Phenol->Aldehyde Copolymer DMP-DCPD-Phenol Copolymer Aldehyde->Copolymer Condensation Epichlorohydrin Epichlorohydrin Copolymer->Epichlorohydrin Epoxy_Resin Low Dk/Df Epoxy Resin Epichlorohydrin->Epoxy_Resin Epoxidation

Caption: Logical Flow for Low Dielectric Epoxy Resin Synthesis.

Characterization of Polymers Derived from 2,6-Dimethylphenol

A variety of analytical techniques are employed to characterize the structure and properties of polymers synthesized using 2,6-dimethylphenol.

Common Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer repeating units and end groups.[6][7]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[6]

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which is an indicator of the polymer's thermal properties.[6][7]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation profile of the polymer.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the polymer.[7]

Conclusion

2,6-Dimethylphenol is a cornerstone monomer for the synthesis of high-performance polymers, particularly poly(p-phenylene ether). Its unique structure enables the formation of thermally stable and chemically resistant materials through well-established oxidative coupling polymerization methods. The versatility of 2,6-DMP is further demonstrated by its use in creating specialized epoxy resins with desirable electrical properties. The protocols and data presented herein provide a foundation for researchers and scientists to explore and innovate in the field of advanced polymer synthesis.

References

Application Notes and Protocols for 4-Iodo-2,6-Dimethylphenol as an Industrial Disinfectant

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of available scientific literature and databases, no specific studies detailing the quantitative antimicrobial efficacy (e.g., Minimum Inhibitory Concentration or Minimum Bactericidal Concentration) of 4-iodo-2,6-dimethylphenol against industrial microorganisms could be located. The information presented herein is based on the general properties of phenolic and iodinated compounds and should be considered theoretical. Empirical testing is essential to determine the suitability and efficacy of this compound for any specific industrial disinfection application.

Introduction

This compound is a chemical compound belonging to the family of halogenated phenols. Phenolic compounds and their derivatives have a long history of use as antimicrobial agents due to their ability to denature proteins and disrupt cell membranes. The presence of iodine in the structure of this compound is expected to enhance its antimicrobial activity, as iodine itself is a potent oxidizing agent that is effective against a broad spectrum of microorganisms. This document aims to provide a theoretical framework for the potential application of this compound as an industrial disinfectant, drawing parallels from related compounds.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₈H₉IO
Molecular Weight 248.06 g/mol
Appearance White to light yellow or light red powder/crystal
CAS Number 10570-67-9

Postulated Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is likely multifaceted, targeting several key cellular components in microorganisms. This proposed mechanism is inferred from the known actions of similar phenolic and iodinated compounds.

A key theorized mechanism involves the disruption of the microbial cell membrane. The lipophilic nature of the phenol group allows it to intercalate into the lipid bilayer of the cell membrane. This intercalation can lead to a loss of membrane integrity, causing the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately leading to cell death.

Furthermore, the phenolic hydroxyl group and the iodine atom can interact with and denature essential microbial proteins, including enzymes. This denaturation is a result of the disruption of the proteins' tertiary and quaternary structures, rendering them non-functional. The disruption of critical enzymatic functions, such as those involved in cellular respiration and metabolism, would be lethal to the microorganism.

The iodine atom may also contribute to the antimicrobial effect through the oxidation of sensitive functional groups on amino acids and nucleotides. This oxidative stress can lead to widespread damage to cellular macromolecules.

G cluster_compound This compound cluster_cell Microbial Cell cluster_effects Antimicrobial Effects Compound This compound Membrane Cell Membrane Compound->Membrane Intercalation Proteins Cellular Proteins (Enzymes) Compound->Proteins Interaction DNA Genetic Material (DNA/RNA) Compound->DNA Oxidation Disruption Membrane Disruption Membrane->Disruption Denaturation Protein Denaturation Proteins->Denaturation Oxidation Oxidative Damage DNA->Oxidation Death Cell Death Disruption->Death Denaturation->Death Oxidation->Death G A Prepare Serial Dilutions of This compound C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Optimal Temperature C->D E Determine MIC (Visual or Spectrophotometric) D->E

Application Notes: Synthesis of Photographic Agent Precursors from 4-iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis of potential precursors for photographic agents, specifically focusing on cyan dye-forming couplers, using 4-iodo-2,6-dimethylphenol as a key starting material. The protocols provided are based on established palladium-catalyzed cross-coupling reactions, which offer versatile and efficient methods for forming carbon-carbon and carbon-nitrogen bonds. While direct synthesis of commercial photographic agents from this specific starting material is not widely documented, the following protocols illustrate plausible and chemically sound synthetic routes to valuable intermediates.

Introduction

Phenolic compounds are fundamental building blocks in the synthesis of various photographic agents, including color couplers and developing agents. This compound is a versatile starting material due to the presence of a reactive aryl iodide group, which can readily participate in cross-coupling reactions. The dimethyl substitution pattern can enhance the stability and modify the solubility of the resulting photographic agent. This document outlines two potential synthetic pathways for creating precursors to photographic agents: the Suzuki coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Data Presentation

Table 1: Reactants and Solvents for Suzuki Coupling

CompoundMolecular FormulaMolar Mass ( g/mol )Role
This compoundC₈H₉IO248.06Starting Material
4-hydroxyphenylboronic acidC₆H₇BO₃137.93Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56Catalyst
Sodium CarbonateNa₂CO₃105.99Base
TolueneC₇H₈92.14Solvent
EthanolC₂H₅OH46.07Co-solvent
WaterH₂O18.02Co-solvent

Table 2: Reactants and Solvents for Buchwald-Hartwig Amination

CompoundMolecular FormulaMolar Mass ( g/mol )Role
This compoundC₈H₉IO248.06Starting Material
AnilineC₆H₇N93.13Coupling Partner
Tris(dibenzylideneacetone)dipalladium(0)C₅₁H₄₂O₃Pd₂915.72Catalyst Precursor
XantphosC₃₉H₃₂OP₂578.62Ligand
Sodium tert-butoxideC₄H₉NaO96.10Base
TolueneC₇H₈92.14Solvent

Experimental Protocols

Protocol 1: Synthesis of a Biphenol Precursor via Suzuki Coupling

This protocol describes the synthesis of 4-(4-hydroxyphenyl)-2,6-dimethylphenol, a potential precursor for a cyan dye-forming coupler.

Materials:

  • This compound

  • 4-hydroxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Sodium carbonate

  • Toluene, anhydrous

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under the inert atmosphere.

  • Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent.

  • Heat the reaction mixture to 80°C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to dilute the mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biphenol compound.

Protocol 2: Synthesis of an Aminophenol Precursor via Buchwald-Hartwig Amination

This protocol outlines the synthesis of 4-anilino-2,6-dimethylphenol, a potential precursor for a developing agent or a different class of coupler.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide

  • Toluene, anhydrous

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • In a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq).

  • Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.

  • To this mixture, add this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100°C and stir for 18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the aminophenol product.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: This compound 4-hydroxyphenylboronic acid Sodium Carbonate Inert Establish Inert Atmosphere (N2/Ar) Reactants->Inert Catalyst Add Pd(PPh3)4 Catalyst Inert->Catalyst Solvent Add Toluene/Ethanol/Water Solvent Mixture Catalyst->Solvent Heat Heat to 80°C with Stirring Solvent->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product: 4-(4-hydroxyphenyl)-2,6-dimethylphenol Purify->Product

Caption: Experimental workflow for the Suzuki coupling synthesis.

Buchwald_Hartwig_Amination_Pathway This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Aniline Aniline Amine_Coordination Amine Coordination Aniline->Amine_Coordination Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Intermediate_1 Aryl-Pd(II)-I Complex Oxidative_Addition->Intermediate_1 Intermediate_1->Amine_Coordination Intermediate_2 Amine-Coordinated Complex Amine_Coordination->Intermediate_2 Deprotonation Deprotonation (Base) Intermediate_2->Deprotonation Intermediate_3 Amido-Pd(II) Complex Deprotonation->Intermediate_3 Reductive_Elimination Reductive Elimination Intermediate_3->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Catalyst Regeneration Product 4-anilino-2,6-dimethylphenol Reductive_Elimination->Product

Caption: Simplified signaling pathway for the Buchwald-Hartwig amination.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of 4-iodo-2,6-dimethylphenol. Below you will find troubleshooting guides for common issues encountered during purification, frequently asked questions, detailed experimental protocols, and data to support your research and development activities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Persistent Brown or Pink Color in the Product
  • Symptom: The isolated product has a noticeable brown or pinkish hue, even after initial workup.

  • Potential Cause: The presence of residual elemental iodine (I₂) is a common cause of this discoloration. Phenols are also susceptible to oxidation, which can form colored quinone-type impurities.

  • Troubleshooting Steps:

    • Sodium Thiosulfate Wash: During the aqueous workup, wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears. This reduces elemental iodine to colorless iodide ions.[1]

    • Use Fresh Reducing Agent: Ensure the sodium thiosulfate solution is freshly prepared, as it can degrade over time.[1]

    • Inert Atmosphere: When possible, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Degas Solvents: Use degassed solvents to reduce the amount of dissolved oxygen that can cause oxidation.

Issue 2: Product "Oils Out" During Recrystallization
  • Symptom: Instead of forming solid crystals upon cooling, the product separates as an oil.

  • Potential Cause: The boiling point of the recrystallization solvent may be higher than the melting point of the compound, or the solution is too supersaturated.

  • Troubleshooting Steps:

    • Solvent Selection: Choose a solvent or solvent system with a lower boiling point.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Seed Crystals: If a small amount of pure solid is available, add a seed crystal to the cooled solution to induce crystallization.

    • Solvent Polarity Adjustment: If using a mixed solvent system, slightly increasing the proportion of the solvent in which the compound is less soluble can sometimes encourage crystallization over oiling out.

Issue 3: Poor Separation or Tailing during Column Chromatography
  • Symptom: The desired product does not separate cleanly from impurities, and the spots on the TLC plate or peaks in the chromatogram are elongated (tailing).

  • Potential Cause: The acidic nature of the phenolic hydroxyl group can lead to strong interactions with the silica gel stationary phase, causing tailing. The chosen mobile phase may not have the optimal polarity for separation.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a polar modifier, such as acetic acid or triethylamine (typically 0.1-1%), to the mobile phase to reduce the interaction between the phenol and the silica gel.

    • Optimize Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems and gradients to find the optimal conditions for separation before running the column. A good starting point for substituted phenols is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder. This can lead to better band sharpness compared to wet loading in a solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities include unreacted 2,6-dimethylphenol, di-iodinated byproducts (2,4-diiodo-2,6-dimethylphenol), and residual elemental iodine. The presence of other isomeric phenols from the starting material is also possible.

Q2: Which purification method is generally more effective for this compound: recrystallization or column chromatography?

A2: Both methods can be effective, and the choice often depends on the nature and quantity of the impurities. Recrystallization is a good first choice for removing small amounts of impurities and for large-scale purification if a suitable solvent is found. Column chromatography offers higher resolution for separating compounds with similar polarities, such as isomers and over-iodinated products.[1]

Q3: How can I remove unreacted 2,6-dimethylphenol from my product?

A3: Due to the difference in polarity between this compound and 2,6-dimethylphenol, column chromatography is typically the most effective method for this separation. A carefully selected mobile phase should allow for the elution of the less polar 2,6-dimethylphenol before the desired iodinated product.

Q4: My purified this compound darkens over time. How can I prevent this?

A4: Phenols are prone to oxidation, which can cause discoloration upon exposure to air and light. Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), and in a cool, dark place. Amber vials are recommended to protect from light.

Experimental Protocols

Recrystallization

This protocol is a general guideline. The optimal solvent and conditions should be determined on a small scale first.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., hexanes, heptane, toluene, ethanol/water, acetone/water) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not at room temperature. For substituted phenols, a mixed solvent system like heptane/ethyl acetate is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair) until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy, then clarify by adding a few drops of the more soluble solvent. Let it cool slowly.

  • Cooling: Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

Methodology:

  • TLC Analysis: Determine a suitable mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal mobile phase should give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (about 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase determined from the TLC analysis.

    • A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes), can be used to improve separation.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data

The following table summarizes expected outcomes for the purification of this compound. These values are illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical Solvents/Mobile PhaseExpected PurityExpected Yield
RecrystallizationHeptane/Ethyl Acetate>98%60-80%
Ethanol/Water>97%50-70%
Column ChromatographyHexanes/Ethyl Acetate (gradient)>99%70-90%
Dichloromethane/Hexanes (gradient)>99%75-95%

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_cool Slow Cooling & Ice Bath rec_dissolve->rec_cool rec_filter Vacuum Filtration rec_cool->rec_filter rec_wash Wash with Cold Solvent rec_filter->rec_wash rec_dry Dry Under Vacuum rec_wash->rec_dry rec_pure Pure Crystals rec_dry->rec_pure col_start Crude Product col_load Load onto Silica Gel Column col_start->col_load col_elute Elute with Solvent Gradient col_load->col_elute col_collect Collect Fractions col_elute->col_collect col_tlc Analyze Fractions by TLC col_collect->col_tlc col_combine Combine Pure Fractions col_tlc->col_combine col_evap Solvent Evaporation col_combine->col_evap col_pure Purified Product col_evap->col_pure

Caption: General experimental workflows for the purification of this compound.

troubleshooting_logic start Impure Product issue Identify Purification Issue start->issue color_issue Discoloration issue->color_issue Color? oiling_issue Oiling Out issue->oiling_issue Oiling? separation_issue Poor Separation issue->separation_issue Separation? thiosulfate_wash Na2S2O3 Wash color_issue->thiosulfate_wash inert_atmosphere Use Inert Atmosphere color_issue->inert_atmosphere slow_cooling Slower Cooling oiling_issue->slow_cooling seed_crystal Add Seed Crystal oiling_issue->seed_crystal modify_mobile_phase Modify Mobile Phase (e.g., add acid) separation_issue->modify_mobile_phase optimize_gradient Optimize Solvent Gradient separation_issue->optimize_gradient

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 4-Iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-iodo-2,6-dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A common and effective method is the electrophilic iodination of 2,6-dimethylphenol. This can be achieved using various iodinating agents, such as molecular iodine (I₂) in the presence of a base or an oxidizing agent, or N-iodosuccinimide (NIS). A specific high-yield method involves the use of potassium iodide and sodium hydroxide in methanol, with trichloroisocyanuric acid as the oxidizing agent.[1]

Q2: What are the typical yields and purity for this synthesis?

Yields can be as high as 90% with the potassium iodide/sodium hydroxide/trichloroisocyanuric acid method.[1] Commercially available this compound typically has a purity of greater than 97% (GC).[2] Purity of the synthesized product will depend on the chosen workup and purification procedure.

Q3: What are the main side products to expect?

The primary side products are typically other iodinated isomers or di-iodinated species. Due to the directing effects of the hydroxyl and methyl groups on the phenol ring, iodination occurs preferentially at the para position. However, minor amounts of ortho-iodinated or di-iodinated (at the remaining aromatic proton) byproducts may form, especially if reaction conditions are not carefully controlled.

Q4: How can I purify the final product?

Recrystallization is a common and effective method for purifying this compound.[1] A suitable solvent system, such as ethyl acetate and petroleum ether, can be used.[1] For more challenging separations, column chromatography can be employed.

Q5: What are the key safety precautions for this synthesis?

This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3] It may also cause respiratory irritation.[3] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Ineffective iodinating agent.Ensure the purity and reactivity of your iodinating agent. For instance, iodine monochloride is moisture-sensitive and may require purification or use from a fresh bottle.[4]
Insufficient activation of iodine.When using molecular iodine (I₂), ensure the presence of a suitable base (e.g., NaOH) or oxidizing agent (e.g., trichloroisocyanuric acid) to generate the electrophilic iodine species.[1]
Reaction temperature is too low.While some iodinations of activated phenols proceed at room temperature or below, gentle heating may be required to drive the reaction to completion.[4]
Formation of Multiple Products (Low Selectivity) Over-iodination (di- or tri-iodinated products).Carefully control the stoichiometry of the iodinating agent. Use a 1:1 molar ratio or slightly less of the iodinating agent to the substrate to favor mono-iodination.[4]
Reaction temperature is too high.Running the reaction at a lower temperature can decrease the reaction rate and improve selectivity for the desired para-iodinated product.[4]
Incorrect solvent.The choice of solvent can influence the reactivity and selectivity. Experiment with different solvents to optimize the reaction.
Product is an Oil or Difficult to Crystallize Presence of impurities.Impurities can lower the melting point and inhibit crystallization. Try to further purify the crude product by washing with appropriate aqueous solutions (e.g., sodium thiosulfate to remove excess iodine) before attempting recrystallization.
Inappropriate recrystallization solvent.Experiment with different solvent systems. A combination of a solvent in which the product is soluble and a co-solvent in which it is less soluble is often effective. Seeding with a pure crystal can also induce crystallization.
Product is Colored (Pink, Brown, or Purple) Presence of residual iodine.Wash the crude product or an organic solution of the product with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color disappears.
Oxidation of the phenol.Phenols can be susceptible to oxidation, which can lead to colored impurities. Ensure the reaction and workup are performed promptly and consider using an inert atmosphere if necessary.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound based on a literature procedure.[1]

ParameterValue
Starting Material 2,6-Dimethylphenol
Reagents Potassium Iodide (KI), Sodium Hydroxide (NaOH), Trichloroisocyanuric Acid
Solvent Methanol
Molar Ratio (2,6-dimethylphenol:KI:NaOH) 1 : 1 : 1
Reaction Temperature 0 °C
Reaction Time 0.5 hours
Yield 90%
Purification Method Recrystallization (Ethyl Acetate/Petroleum Ether)

Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium Iodide and Trichloroisocyanuric Acid[1]

Materials:

  • 2,6-Dimethylphenol

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Trichloroisocyanuric Acid

  • Methanol (dry)

  • Ethyl Acetate

  • Petroleum Ether

  • Dilute Hydrochloric Acid

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 grams (82 mmol) of 2,6-dimethylphenol, 13.6 grams (82 mmol) of potassium iodide, and 3.3 grams (82 mmol) of sodium hydroxide in 150 mL of dry methanol.

  • Cool the mixture to 0 °C in an ice bath and stir for 10 minutes.

  • Slowly add a solution of 6.4 grams (28 mmol) of trichloroisocyanuric acid in 30 mL of methanol dropwise over 45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Pour the reaction mixture into 500 mL of cold water and filter to remove any solids. Wash the filter cake with dry methanol.

  • Adjust the pH of the filtrate to 5 with dilute hydrochloric acid. A large amount of solid product will precipitate.

  • Collect the precipitate by filtration and wash the filter cake with water.

  • Dry the crude product.

  • Purify the crude product by recrystallization from ethyl acetate and petroleum ether to obtain 18.4 grams (90% yield) of this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Iodination Reaction cluster_workup Workup and Isolation cluster_purification Purification reagents Dissolve 2,6-dimethylphenol, KI, and NaOH in Methanol cool Cool to 0 °C reagents->cool add_oxidant Add Trichloroisocyanuric Acid Solution Dropwise at 0 °C cool->add_oxidant react Stir at 0 °C for 30 min add_oxidant->react quench Pour into Cold Water react->quench filter1 Filter and Wash Solids quench->filter1 acidify Acidify Filtrate to pH 5 filter1->acidify filter2 Filter Precipitate acidify->filter2 wash Wash with Water filter2->wash dry Dry the Product wash->dry recrystallize Recrystallize from Ethyl Acetate/Petroleum Ether dry->recrystallize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or No Product check_reagents Check Purity and Activity of Reagents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh or Purified Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes replace_reagents->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temperature, Time, and Stoichiometry conditions_ok->optimize_conditions No check_workup Analyze Workup Procedure conditions_ok->check_workup Yes optimize_conditions->start Re-run workup_ok Workup Correct? check_workup->workup_ok workup_ok->start Yes, issue elsewhere modify_workup Adjust pH, Extraction, etc. workup_ok->modify_workup No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 4-iodo-2,6-dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of an electrophilic aromatic substitution reaction. The phenol ring, activated by the hydroxyl group, attacks an electrophilic iodine species (I+), replacing a hydrogen atom on the ring.

Q2: Why does the iodination occur specifically at the 4-position (para-position)?

A2: The hydroxyl (-OH) group is a strong activating group and an ortho, para-director.[1][2] This means it directs incoming electrophiles to the positions ortho (2 and 6) and para (4) to itself. In 2,6-dimethylphenol, the two ortho positions are sterically blocked by the methyl groups, so the substitution occurs almost exclusively at the available para position.[2]

Q3: My reaction is suffering from low yield. What are the most common causes?

A3: Low yields can stem from several factors:

  • Sub-optimal Iodinating Agent: The reactivity of the iodinating agent is critical. Molecular iodine (I₂) alone is a weak electrophile and often requires an activator or oxidizing agent to be effective.[3][4]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of byproducts.[5]

  • Poor Temperature Control: Phenols can be sensitive to high temperatures, which may cause decomposition.[1][5] Conversely, a temperature that is too low may result in a very slow or stalled reaction.

  • Impure Starting Materials: The presence of other phenol isomers or impurities in the 2,6-dimethylphenol starting material can lead to a mixture of undesired products, complicating purification and reducing the isolated yield of the target molecule.[5][6]

Q4: I am observing a dark, tarry substance forming in my reaction flask. What is it and how can I prevent it?

A4: The formation of dark, tarry materials is typically due to the oxidative decomposition of the highly activated phenol starting material.[1] This is more common when using strong oxidizing agents (like nitric acid) or harsh reaction conditions. To prevent this, consider using milder iodinating reagents, lowering the reaction temperature, or running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q5: What are the most effective iodinating agents for this synthesis?

A5: Several reagents can be used, each with its own advantages:

  • Sodium Iodide and Sodium Hypochlorite (NaI/NaOCl): This combination generates hypoiodite in situ, which is a reactive and effective iodinating species for activated rings. It uses inexpensive and readily available reagents.[2][7]

  • Molecular Iodine (I₂) with a Base: In a basic solution (e.g., aqueous NaOH or NH₄OH), iodine can form more reactive species, and the phenol is converted to the more nucleophilic phenoxide ion, accelerating the reaction.[8][9]

  • N-Iodosuccinimide (NIS): NIS is a mild and easy-to-handle solid electrophilic iodine source that often gives clean reactions with high yields.[10][11]

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): This is another highly effective solid reagent that can iodinate even deactivated aromatic compounds when used with a strong acid catalyst.[11]

Q6: How can I effectively remove unreacted iodine from my crude product?

A6: A standard and highly effective method is to wash the reaction mixture or the extracted organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2][12] The thiosulfate ion reduces the colored molecular iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous phase and easily removed.

Q7: What are the recommended purification methods for this compound?

A7: After an aqueous workup to remove salts and water-soluble impurities, the most common and effective purification technique is recrystallization.[2][6][12] A suitable solvent system (e.g., ethanol/water or hexanes) should be chosen to provide high recovery of pure crystalline product. For particularly difficult-to-remove impurities, column chromatography may be necessary.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Iodinating agent is inactive or too weak. 2. Incorrect pH (for base/acid-mediated methods). 3. Reaction temperature is too low.1. Use fresh reagents. Consider a more powerful iodinating system (e.g., NaI/NaOCl, NIS). 2. Verify and adjust the pH of the reaction mixture. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Dark/Tarry Byproduct Oxidation of the phenol ring.[1]1. Lower the reaction temperature (e.g., perform in an ice bath). 2. Use a milder iodinating agent (e.g., NIS). 3. Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar).
Multiple Products Observed (TLC/GC-MS) 1. Impurities in the 2,6-dimethylphenol starting material.[6] 2. Reaction conditions are too harsh, causing side reactions.1. Verify the purity of the starting material by GC-MS or NMR. Purify by distillation or recrystallization if necessary. 2. Reduce reaction temperature and/or use a more selective iodinating reagent.
Product Fails to Crystallize Presence of impurities (e.g., unreacted starting material, solvent residue) that inhibit crystal lattice formation.1. Ensure all unreacted iodine has been removed with a thiosulfate wash. 2. Perform an additional extraction and wash steps. 3. Attempt purification via column chromatography before recrystallization. 4. Try a different solvent system for recrystallization.

Data Presentation

Table 1: Comparison of Common Reaction Conditions for the Iodination of 2,6-dimethylphenol

MethodIodinating AgentSolvent / ConditionsTypical Yield (%)Notes
A: Iodide/Hypochlorite Sodium Iodide (NaI) / Sodium Hypochlorite (NaOCl)Methanol / Water, 0 °C to RT85 - 95A green and efficient method using inexpensive reagents.[2][7]
B: Iodine/Base Molecular Iodine (I₂) / Ammonium Hydroxide (NH₄OH)Dioxane / Water, RT80 - 90Classic method; phenoxide formation increases reactivity.[8]
C: N-Iodosuccinimide N-Iodosuccinimide (NIS)Acetonitrile or Dichloromethane, RT90 - 98Mild conditions, easy to handle, often results in very clean reactions.[10]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reactants Reactants: 2,6-Dimethylphenol Iodinating Agent (e.g., NaI) dissolve Dissolve in Solvent (e.g., Methanol) reactants->dissolve reaction Add Reagent (e.g., NaOCl) Cool to 0°C Stir for 1-2h dissolve->reaction quench Quench with Na₂S₂O₃ (aq) reaction->quench acidify Acidify with HCl (aq) to Precipitate Product quench->acidify filter Isolate by Vacuum Filtration Wash with Cold Water acidify->filter crude Crude Product filter->crude purify Purify by Recrystallization (e.g., Ethanol/Water) crude->purify final Pure this compound purify->final

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow Troubleshooting Logic for Low Reaction Yield start Low Yield Observed check_sm Is Starting Material Pure? start->check_sm purify_sm Purify 2,6-dimethylphenol (Distillation/Recrystallization) check_sm->purify_sm No check_reagents Are Iodinating Reagents Fresh and Active? check_sm->check_reagents Yes end Re-run Reaction purify_sm->end replace_reagents Use Fresh/New Batch of Reagents check_reagents->replace_reagents No check_conditions Are Reaction Conditions (Temp, Time, pH) Optimal? check_reagents->check_conditions Yes replace_reagents->end optimize Systematically Adjust One Variable (e.g., Temp) check_conditions->optimize No check_conditions->end Yes optimize->end

Caption: A logical workflow for troubleshooting and resolving issues of low product yield.

Experimental Protocols

Protocol: Synthesis of this compound using Sodium Iodide and Sodium Hypochlorite

This protocol is adapted from established methods for the iodination of phenols.[2]

Materials:

  • 2,6-dimethylphenol (1.0 eq)

  • Sodium iodide (NaI) (1.1 eq)

  • Methanol

  • Deionized water

  • Sodium hypochlorite (NaOCl, commercial bleach, ~8.25%) (1.1 eq)

  • 10% (w/w) Sodium thiosulfate (Na₂S₂O₃) solution

  • 2 M Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Dropping funnel

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2,6-dimethylphenol (1.0 eq) and sodium iodide (1.1 eq) in a minimal amount of methanol. Once dissolved, add deionized water until the solution becomes slightly cloudy, then add a small amount of methanol to redissolve, ensuring a saturated solution.

  • Cooling: Place the flask in an ice/water bath and stir the solution for 15 minutes until the internal temperature is between 0 and 5 °C.

  • Reaction: Add the sodium hypochlorite solution (1.1 eq) dropwise via a dropping funnel over 30-45 minutes. Maintain the temperature below 5 °C throughout the addition. A precipitate may begin to form.

  • Stirring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 60 minutes. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.

  • Quenching: Remove the ice bath and add 10% sodium thiosulfate solution dropwise until the yellow/brown color of any excess iodine has completely disappeared. Stir for 5 minutes.

  • Precipitation: Slowly acidify the mixture by adding 2 M HCl in small portions. Monitor the pH with pH paper, stopping when the solution is acidic (pH ~3-4). The product will precipitate as a pale solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.

  • Purification: Transfer the crude solid to a clean flask and perform a recrystallization using a suitable solvent system, such as ethanol and water, to yield the pure this compound. Dry the final product under vacuum.

References

Technical Support Center: Troubleshooting Common Side Products in Reactions of 4-Iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Iodo-2,6-dimethylphenol is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions to construct complex molecular architectures. However, its reactivity profile can lead to the formation of several undesired side products, complicating reaction workups and reducing yields. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and mitigating the formation of common impurities in reactions involving this compound. The information is presented in a question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Question: I am performing a Sonogashira coupling with this compound and a terminal alkyne, but I am observing a significant amount of a homocoupled alkyne dimer. What is causing this and how can I prevent it?

Answer: The formation of an alkyne dimer, often referred to as a Glaser coupling product, is a common side reaction in Sonogashira couplings.[1] This occurs when the terminal alkyne undergoes oxidative homocoupling, a reaction often promoted by the copper(I) co-catalyst in the presence of oxygen.[2][3]

Troubleshooting Guide:

  • Minimize Oxygen: The primary cause is often the presence of atmospheric oxygen. Ensure your reaction is thoroughly degassed and maintained under a strictly inert atmosphere (e.g., argon or nitrogen) throughout the entire process.[3]

  • Copper-Free Conditions: If homocoupling persists, consider employing a copper-free Sonogashira protocol. While the reaction rates might be slower, the absence of the copper co-catalyst significantly suppresses the formation of the alkyne dimer.[1]

  • Control Catalyst and Oxygen Concentration: The yield of the homocoupling product is influenced by the concentration of both the catalyst and oxygen.[2] Using the minimum effective concentration of the palladium catalyst and rigorously excluding oxygen can diminish this side reaction.

  • Hydrogen Atmosphere: In some cases, conducting the reaction under a diluted hydrogen atmosphere has been shown to reduce the formation of homocoupling byproducts to minimal levels.[2][3]

Sonogashira_Side_Reaction cluster_main Sonogashira Coupling cluster_side Glaser Coupling (Side Reaction) This compound This compound Desired Product Desired Product This compound->Desired Product Pd/Cu catalyst Terminal Alkyne Terminal Alkyne Terminal Alkyne->Desired Product Homocoupled Alkyne (Side Product) Homocoupled Alkyne (Side Product) Terminal Alkyne->Homocoupled Alkyne (Side Product) Cu(I), O2

Question: In my Buchwald-Hartwig amination of this compound, I am consistently isolating 2,6-dimethylphenol as a major byproduct. What is this side reaction, and how can I favor the desired C-N bond formation?

Answer: The formation of 2,6-dimethylphenol is a result of a common side reaction in palladium-catalyzed cross-couplings known as hydrodehalogenation (or deiodination in this case).[4] In this process, the aryl halide is reduced, and the halogen is replaced by a hydrogen atom. This side reaction can compete with the desired amination pathway.[4][5]

Troubleshooting Guide:

  • Choice of Base and Solvent: The reaction conditions, particularly the base and solvent, can influence the extent of hydrodehalogenation. Strong, non-coordinating bases are generally preferred. The choice of solvent can also play a role; for instance, using dioxane instead of toluene has been shown to improve yields with aryl iodides in some first-generation catalyst systems.[4]

  • Ligand Selection: The phosphine ligand used is critical. Bulky, electron-rich ligands often promote the desired reductive elimination to form the C-N bond over competing side reactions. For challenging substrates, consider using specialized ligands developed for Buchwald-Hartwig aminations.[6]

  • Water Content: While some Buchwald-Hartwig protocols tolerate small amounts of water, excess water can be a source of protons for the hydrodehalogenation pathway. Ensure you are using anhydrous solvents and reagents.

  • Bimetallic Catalysis: Recent studies have shown that a bimetallic palladium-copper nanocatalyst in aqueous micelles can suppress hydrodehalogenation by favoring the amination pathway.[5]

Buchwald_Hartwig_Side_Reaction This compound This compound Oxidative Addition Complex Oxidative Addition Complex This compound->Oxidative Addition Complex Amine Amine Desired Aminated Product Desired Aminated Product Amine->Desired Aminated Product 2,6-dimethylphenol (Side Product) 2,6-dimethylphenol (Side Product) Pd(0) Pd(0) Pd(0)->Oxidative Addition Complex Oxidative Addition Oxidative Addition Complex->Desired Aminated Product Amine coupling, Reductive Elimination Oxidative Addition Complex->2,6-dimethylphenol (Side Product) Hydrodehalogenation (Side Reaction)

Section 2: Copper-Catalyzed Coupling Reactions

Question: I am attempting an Ullmann-type ether synthesis with this compound and an alcohol, but I am observing the formation of 3,3',5,5'-tetramethyl-4,4'-biphenol. Why is this happening?

Answer: The formation of 3,3',5,5'-tetramethyl-4,4'-biphenol is a result of a classic Ullmann homocoupling reaction where two molecules of the aryl iodide couple to form a biaryl compound.[7][8] This can compete with the desired Ullmann condensation (ether synthesis).

Troubleshooting Guide:

  • Reaction Temperature: Traditional Ullmann reactions often require high temperatures, which can promote homocoupling.[9] Modern protocols with more active catalyst systems may allow for lower reaction temperatures, thus favoring the desired etherification.

  • Ligand Choice: The use of appropriate ligands, such as diamines or amino alcohols, can facilitate the desired C-O bond formation at lower temperatures and with higher selectivity, minimizing the homocoupling side reaction.

  • Stoichiometry of Reactants: Ensure the stoichiometry of your nucleophile (the alcohol) is optimized. Using an excess of the alcohol may help to favor the etherification pathway over the self-coupling of the aryl iodide.

  • Catalyst System: Consider using more modern, well-defined copper catalyst systems that are known to be more selective for C-O bond formation.

Question: During my Ullmann ether synthesis, I am also seeing the formation of a diaryl ether side product. What is the cause?

Answer: The formation of a symmetrical diaryl ether can occur if the phenol product from an initial C-O coupling undergoes a subsequent Ullmann etherification with another molecule of the aryl iodide.[10]

Troubleshooting Guide:

  • Control Reaction Time and Temperature: Carefully monitor the reaction progress to avoid prolonged reaction times or excessive temperatures that could promote the secondary etherification reaction.

  • Stoichiometry: Precise control over the stoichiometry of the reactants is crucial.

Question: Can the ether linkage in my product be cleaved under certain conditions?

Answer: Yes, aryl ethers can undergo cleavage in the presence of strong acids like HBr or HI.[11] This is typically a post-synthetic consideration but is important to be aware of if your subsequent reaction steps involve strongly acidic conditions. Diaryl ethers, however, are generally resistant to acid cleavage.[11]

Ullmann_Side_Reactions This compound This compound Desired Aryl Ether Desired Aryl Ether This compound->Desired Aryl Ether Cu catalyst (Desired Pathway) 3,3',5,5'-tetramethyl-4,4'-biphenol (Homocoupling) 3,3',5,5'-tetramethyl-4,4'-biphenol (Homocoupling) This compound->3,3',5,5'-tetramethyl-4,4'-biphenol (Homocoupling) Cu catalyst (Side Reaction) Alcohol/Phenol Alcohol/Phenol Alcohol/Phenol->Desired Aryl Ether Symmetrical Diaryl Ether (Side Product) Symmetrical Diaryl Ether (Side Product) Desired Aryl Ether->Symmetrical Diaryl Ether (Side Product) Further Reaction with This compound

Section 3: Other Common Side Reactions

Question: My reaction mixture containing this compound has turned yellow, and I am isolating a yellow crystalline solid that is not my desired product. What could this be?

Answer: The yellow compound is likely 2,6-dimethyl-1,4-benzoquinone . Phenols, especially those with electron-donating groups like the methyl groups in your starting material, are susceptible to oxidation to form quinones.[12] This can be initiated by various oxidizing agents, including atmospheric oxygen, particularly in the presence of metal catalysts. Another potential, though less common, oxidation product is 3,3',5,5'-tetramethyl-4,4'-diphenoquinone , which can arise from the dimerization of the corresponding phenoxy radical.[12]

Troubleshooting Guide:

  • Inert Atmosphere: As with many sensitive reactions, maintaining a strict inert atmosphere is crucial to prevent oxidation by atmospheric oxygen.

  • Choice of Oxidant (if applicable): If your reaction intentionally uses an oxidant, ensure it is selective for the desired transformation and that the stoichiometry is carefully controlled.

  • Metal Catalyst Purity: Impurities in metal catalysts can sometimes promote unwanted oxidation. Use high-purity catalysts.

  • Solvent Choice: Certain solvents can influence the rate of oxidation. For instance, in some oxidations of phenols, solvents like chloroform or methanol can lead to other coupling products, while DMF can be more selective for p-benzoquinone formation.

Oxidation_Side_Reactions This compound This compound 2,6-dimethyl-1,4-benzoquinone (Oxidation Product) 2,6-dimethyl-1,4-benzoquinone (Oxidation Product) This compound->2,6-dimethyl-1,4-benzoquinone (Oxidation Product) Oxidizing Agent / O2 Phenoxy Radical Intermediate Phenoxy Radical Intermediate This compound->Phenoxy Radical Intermediate One-electron oxidation 3,3',5,5'-tetramethyl-4,4'-diphenoquinone (Dimerization Product) 3,3',5,5'-tetramethyl-4,4'-diphenoquinone (Dimerization Product) Phenoxy Radical Intermediate->3,3',5,5'-tetramethyl-4,4'-diphenoquinone (Dimerization Product) Dimerization

Summary of Common Side Products and Mitigation Strategies

Side ProductParent Reaction(s)Likely Cause(s)Mitigation Strategies
Homocoupled Alkyne Sonogashira CouplingCopper(I) catalysis, presence of oxygen.[1][3]Use copper-free conditions, rigorous degassing, maintain inert atmosphere.[1][3]
2,6-dimethylphenol Buchwald-Hartwig Amination, other Pd-catalyzed couplingsHydrodehalogenation side reaction.[4]Optimize ligand, base, and solvent; ensure anhydrous conditions.[4][6]
3,3',5,5'-tetramethyl-4,4'-biphenol Ullmann CouplingHomocoupling of the aryl iodide.[7]Use modern catalyst systems, lower reaction temperatures, appropriate ligands.
2,6-dimethyl-1,4-benzoquinone Various reactions, especially in the presence of oxidants or airOxidation of the phenol moiety.[12]Maintain a strict inert atmosphere, use selective reagents.
3,3',5,5'-tetramethyl-4,4'-diphenoquinone Oxidative conditionsDimerization of phenoxy radicals.[12]Control of oxidant and reaction conditions.
Symmetrical Diaryl Ether Ullmann Ether SynthesisFurther reaction of the initial product with the starting aryl iodide.[10]Careful monitoring of reaction time and stoichiometry.

Conclusion

The successful application of this compound in synthesis requires a keen awareness of potential side reactions. By understanding the mechanisms that lead to the formation of common impurities and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve reaction outcomes, leading to higher yields of the desired products and more efficient synthetic routes.

References

stability and degradation of 4-iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-iodo-2,6-dimethylphenol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the stability and integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air. Long-term storage at refrigerated temperatures (2-8 °C) is recommended.

Q2: What are the primary safety precautions to take when handling this compound?

A2: this compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in organic solvents such as methanol, ethanol, and other common organic solvents.[1] Its solubility in aqueous solutions is limited. For experiments requiring aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before dilution.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, iodinated phenols can be susceptible to degradation under certain conditions. Potential pathways include:

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-iodine bond, a process known as deiodination. This can result in the formation of 2,6-dimethylphenol and other related byproducts.

  • Oxidation: Phenolic compounds are prone to oxidation, which can be accelerated by exposure to air (oxygen), elevated temperatures, and the presence of metal ions. Oxidation can lead to the formation of colored quinone-type structures.

  • Hydrolysis: Under strongly acidic or basic conditions, the compound may be susceptible to hydrolysis, although the C-I bond is generally stable under neutral pH. Extreme pH can affect the overall stability of the phenolic structure.[3]

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and effective way to determine purity and detect impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of impurities.

  • Melting Point: A sharp melting point range close to the literature value (around 100-104 °C) is indicative of high purity.[1]

Troubleshooting Guides

Issue 1: Unexpected Experimental Results or Poor Reproducibility
Possible Cause Troubleshooting Step
Degradation of this compound stock solution. Prepare fresh solutions for each experiment. Store stock solutions in amber vials at low temperatures and for a limited time.
Presence of impurities in the starting material. Verify the purity of the compound using HPLC or NMR. If necessary, purify the compound by recrystallization.
Reaction with incompatible reagents. Review the reaction scheme for potential side reactions. Iodinated phenols can be reactive under certain conditions.
pH instability in the reaction medium. Ensure the reaction buffer has adequate capacity to maintain the desired pH throughout the experiment. The stability of phenolic compounds can be pH-dependent.[3]
Issue 2: Discoloration of Solid Compound or Solutions
Possible Cause Troubleshooting Step
Oxidation of the phenol group. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). When preparing solutions, use deoxygenated solvents. Avoid exposure to air and light.
Photodegradation. Protect the solid compound and its solutions from light by using amber-colored containers or wrapping containers in aluminum foil.
Presence of metallic impurities. Use high-purity solvents and reagents. Avoid contact with metal spatulas or containers that could introduce catalytic metal ions.
Issue 3: Inaccurate Quantification in Assays
Possible Cause Troubleshooting Step
Incomplete dissolution of the compound. Ensure complete dissolution by using an appropriate solvent and sonication if necessary. Visually inspect for any undissolved particles.
Adsorption to container surfaces. Use silanized glassware or low-adhesion microplates, especially when working with low concentrations.
Degradation during the assay procedure. Minimize the exposure of the compound to harsh conditions (e.g., high temperature, extreme pH, strong light) during the experimental workflow.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₉IO[2]
Molecular Weight 248.06 g/mol [2]
Appearance White to light yellow or light red powder/crystal[1]
Melting Point 100 - 104 °C[1]
Solubility Soluble in methanol and other organic solvents.[1]

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by Reversed-Phase HPLC

This protocol provides a general method that should be optimized for specific instrumentation and purity requirements.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape for the phenolic compound. A common starting point is a 50:50 (v/v) mixture.

  • Standard Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the mobile phase or a suitable organic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Dissolve the sample to be tested in the mobile phase to a concentration within the range of the calibration curve.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, typically around 220-280 nm for phenols).

    • Column Temperature: 25-30 °C.

  • Analysis: Inject the standard solutions and the sample solution. Determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep_solid Weigh Solid This compound prep_solution Prepare Stock Solution (e.g., in Methanol) prep_solid->prep_solution stress_light Photolytic Stress (UV/Vis Light) prep_solution->stress_light stress_heat Thermal Stress (Elevated Temperature) prep_solution->stress_heat stress_ph pH Stress (Acidic/Basic Buffers) prep_solution->stress_ph hplc HPLC-UV Analysis stress_light->hplc nmr NMR Analysis stress_light->nmr stress_heat->hplc stress_heat->nmr stress_ph->hplc stress_ph->nmr purity Assess Purity hplc->purity degradation Identify Degradants hplc->degradation nmr->degradation pathway Elucidate Degradation Pathway degradation->pathway logical_relationship Troubleshooting Logic for Discoloration start Discoloration Observed (Solid or Solution) check_light Exposed to Light? start->check_light check_air Exposed to Air? check_light->check_air No action_light Protect from Light (Amber Vials) check_light->action_light Yes check_impurities Metal Impurities? check_air->check_impurities No action_air Store under Inert Gas Use Deoxygenated Solvents check_air->action_air Yes action_impurities Use High-Purity Reagents Avoid Metal Contact check_impurities->action_impurities Yes end Problem Resolved action_light->end action_air->end action_impurities->end

References

Technical Support Center: Synthesis of 4-Iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-iodo-2,6-dimethylphenol. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

Low or no yield of this compound is a common issue that can arise from several factors. This guide provides a systematic approach to identifying and resolving these problems.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Gradually increase the reaction temperature, but be cautious of promoting side reactions.
Suboptimal pH: The phenolate ion is the more reactive species, and its formation is pH-dependent. An incorrect pH can significantly slow down the reaction.- For reactions using iodine and a base, ensure the pH is sufficiently alkaline to deprotonate the phenol. A pH of 8-10 is often a good starting point.- If using an oxidizing agent like NaOCl, the pH needs to be carefully controlled to ensure the generation of the active iodinating species.
Poor quality of reagents: Impure 2,6-dimethylphenol, decomposed iodinating agent, or wet solvents can inhibit the reaction.- Use freshly purified 2,6-dimethylphenol.- Verify the quality of the iodinating agent (e.g., iodine, N-iodosuccinimide).- Ensure all solvents are anhydrous, especially for reactions sensitive to moisture.
Ineffective iodinating agent: The chosen iodinating agent may not be suitable for the substrate or reaction conditions.- Consider alternative iodinating agents such as N-iodosuccinimide (NIS), which can be more reactive and selective under mild conditions.
Formation of Multiple Products (Poor Selectivity) Over-iodination: Formation of di- or tri-iodinated phenols. The hydroxyl group is an activating ortho, para-director, and since the ortho positions are sterically hindered by the methyl groups, iodination occurs at the para position. However, under harsh conditions, further iodination at other positions might occur.- Carefully control the stoichiometry of the iodinating agent. Use a 1:1 molar ratio of 2,6-dimethylphenol to the iodinating agent.- Add the iodinating agent slowly and in portions to the reaction mixture to maintain a low concentration.
Formation of side products: Oxidative coupling of the phenol can lead to the formation of biphenyl-type byproducts.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Lowering the reaction temperature can also help to reduce the rate of oxidative side reactions.
Difficult Product Isolation and Purification Product is an oil or does not crystallize: The crude product may be impure, leading to a depressed melting point and difficulty in crystallization.- Wash the crude product thoroughly to remove unreacted starting materials and soluble impurities.- Try different solvent systems for recrystallization. A mixture of a solvent in which the product is soluble and a non-solvent in which it is insoluble is often effective. For phenolic compounds, solvent systems like heptane/ethyl acetate or ethanol/water can be useful.[1]
Poor recovery after purification: Significant loss of product during recrystallization or chromatography.- For recrystallization, use the minimum amount of hot solvent required to dissolve the product to ensure maximum recovery upon cooling.- If using column chromatography, select a suitable stationary phase and eluent system to achieve good separation without significant product loss on the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods involve the electrophilic iodination of 2,6-dimethylphenol. Key approaches include:

  • Iodination with molecular iodine (I₂) in the presence of a base: This is a widely used method where a base (e.g., sodium hydroxide, aqueous ammonia) is used to generate the more reactive phenoxide ion, which then attacks the iodine.[2] An oxidizing agent is often added to convert the iodide byproduct back to iodine, driving the reaction to completion.

  • Iodination with N-iodosuccinimide (NIS): NIS is a mild and effective iodinating agent that can provide high regioselectivity for the para-position under neutral or slightly acidic conditions.[3]

Q2: Why is my reaction mixture turning dark or forming a tar-like substance?

A2: The formation of dark, tar-like materials is often due to the oxidation of the phenol starting material or product.[4] Phenols are susceptible to oxidation, especially under basic conditions and at elevated temperatures. To mitigate this, it is recommended to run the reaction under an inert atmosphere and to use the lowest effective reaction temperature.

Q3: How can I effectively remove unreacted iodine from my crude product?

A3: Unreacted iodine can be removed by washing the reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃).[1] The thiosulfate reduces the colored iodine (I₂) to colorless iodide (I⁻), which is soluble in the aqueous phase and can be easily separated.

Q4: What are the expected byproducts in this synthesis?

A4: Besides the desired this compound, potential byproducts include:

  • Di-iodinated products: Although less likely due to steric hindrance from the methyl groups, some di-iodination may occur under forcing conditions.

  • Oxidative coupling products: Dimerization of 2,6-dimethylphenol can lead to the formation of 3,3',5,5'-tetramethyl-4,4'-biphenol.[5]

  • Starting material: Incomplete reaction will result in the presence of unreacted 2,6-dimethylphenol.

Q5: What is a good solvent system for the recrystallization of this compound?

A5: A common technique for purifying solid organic compounds is recrystallization.[6] For phenolic compounds like this compound, a mixed solvent system is often effective. A good starting point would be a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent like ethyl acetate or ethanol. The goal is to find a system where the compound is soluble in the hot solvent mixture but sparingly soluble when cold.

Data Presentation

The following table summarizes various reported conditions and yields for the synthesis of iodinated phenols to provide a comparative overview. Specific quantitative data for the synthesis of this compound is often proprietary or not widely published in comparative studies.

Starting Material Iodinating Agent Solvent Reaction Conditions Yield (%) Reference
PhenolI₂ / aq. NH₃WaterRoom TemperatureQuantitative[7]
PhenolI₂ / Na₂S₂O₃WaterNot specified84[7]
MethoxybenzenesNIS / MeCNAcetonitrileNot specified>85[8]
4-NitrophenolNIS / Acetic AcidAcetic Acid25°C, 240 min97[9]
PhenolsNIS / Trifluoroacetic AcidNot specifiedMild conditionsExcellent[3]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of this compound.

Method 1: Iodination using Iodine and Sodium Hydroxide

This protocol is a general procedure for the iodination of phenols and can be adapted for 2,6-dimethylphenol.

Materials:

  • 2,6-dimethylphenol

  • Iodine (I₂)

  • Sodium Hydroxide (NaOH)

  • Methanol or Ethanol

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Hydrochloric Acid (HCl) (2 M)

  • Deionized Water

  • Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylphenol in methanol or ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide in water.

  • Slowly add the sodium hydroxide solution to the flask containing the 2,6-dimethylphenol solution while stirring.

  • To this mixture, add a solution of iodine in methanol or ethanol dropwise over a period of 30-60 minutes. The reaction can be monitored by TLC.

  • After the addition is complete, continue stirring at room temperature for a specified time until the reaction is complete.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine. The color of the solution should turn from brown to colorless.

  • Carefully acidify the mixture to a pH of approximately 3-4 with 2 M hydrochloric acid. The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Method 2: Iodination using N-Iodosuccinimide (NIS)

This method utilizes a milder iodinating agent and can offer better selectivity.

Materials:

  • 2,6-dimethylphenol

  • N-Iodosuccinimide (NIS)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or DMF)

  • (Optional) Catalytic amount of an acid (e.g., trifluoroacetic acid)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,6-dimethylphenol in the chosen anhydrous solvent.

  • If an acid catalyst is used, add it to the solution at this stage.

  • Add N-iodosuccinimide in one portion or in small portions over a short period.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature, monitoring the progress by TLC.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The residue can be taken up in an organic solvent and washed with an aqueous solution of sodium thiosulfate to remove any residual iodine and succinimide byproduct.

  • The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction Pathway for the Synthesis of this compound

reaction_pathway 2,6-Dimethylphenol 2,6-Dimethylphenol This compound This compound 2,6-Dimethylphenol->this compound Electrophilic Aromatic Substitution Iodinating Agent Iodinating Agent (e.g., I2/Base or NIS) Iodinating Agent->this compound Byproducts Byproducts (e.g., HI, Succinimide) experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction_Setup 1. Reaction Setup (Reactants & Solvent) Iodination 2. Addition of Iodinating Agent Reaction_Setup->Iodination Monitoring 3. Reaction Monitoring (TLC) Iodination->Monitoring Quenching 4. Quenching (e.g., Na2S2O3) Monitoring->Quenching Extraction 5. Extraction/ Filtration Quenching->Extraction Purification_Step 6. Purification (Recrystallization or Chromatography) Extraction->Purification_Step Characterization 7. Characterization (NMR, MP) Purification_Step->Characterization troubleshooting_yield Start Low Yield of This compound Check_Reaction Is the reaction complete by TLC? Start->Check_Reaction Extend_Time Extend reaction time and/or increase temperature Check_Reaction->Extend_Time No Check_Purity Are starting materials pure? Check_Reaction->Check_Purity Yes Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents No Check_Stoichiometry Is stoichiometry of iodinating agent correct? Check_Purity->Check_Stoichiometry Yes Adjust_Stoichiometry Adjust to 1:1 ratio Check_Stoichiometry->Adjust_Stoichiometry No Check_Side_Products Are there significant side products? Check_Stoichiometry->Check_Side_Products Yes Optimize_Conditions Optimize conditions: - Lower temperature - Inert atmosphere Check_Side_Products->Optimize_Conditions Yes

References

Technical Support Center: Purification of 4-Iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 4-iodo-2,6-dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The synthesis of this compound typically involves the electrophilic iodination of 2,6-dimethylphenol. The most common impurities found in the crude product include:

  • Unreacted Starting Material: 2,6-dimethylphenol.

  • Isomeric Byproducts: While the methyl groups strongly direct iodination to the para-position, trace amounts of ortho-iodinated isomers (2-iodo-6-methylphenol) might be present.

  • Di-iodinated Products: Over-iodination can lead to the formation of 2,4-diiodo-6-methylphenol.

  • Residual Reagents: Traces of the iodinating agent (e.g., iodine, N-iodosuccinimide) and any catalysts or bases used in the reaction may also be present.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in the crude mixture and to monitor the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve closely related impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying and quantifying impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization

Problem: Oiling out instead of crystallization.

  • Cause: The solute is coming out of solution above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is supersaturated to a large extent.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to reduce the level of supersaturation.

    • Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.

    • Consider using a lower-boiling point solvent system.

Problem: Poor recovery of the purified product.

  • Cause:

    • Using an excessive amount of solvent.

    • Cooling the solution too quickly, leading to the formation of very fine crystals that are difficult to filter.

    • The chosen solvent has a significant solubility for the product even at low temperatures.

  • Solution:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • If recovery is still low, try a different solvent system where the product has lower solubility at cold temperatures.

Problem: Impurities co-crystallize with the product.

  • Cause: The chosen solvent does not effectively differentiate between the product and a particular impurity in terms of solubility.

  • Solution:

    • Perform a second recrystallization with a different solvent system.

    • Consider a pre-purification step, such as a simple column chromatography plug, to remove the problematic impurity before recrystallization.

Column Chromatography

Problem: Poor separation of the product from impurities (streaking or overlapping bands).

  • Cause:

    • Inappropriate solvent system (mobile phase).

    • Column overloading.

    • The crude sample was not properly dissolved or was loaded in a solvent that is too strong.

  • Solution:

    • Optimize the Mobile Phase: Use TLC to screen for a solvent system that gives good separation (Rf value of the product around 0.3-0.4). For phenolic compounds, mixtures of hexanes and ethyl acetate are a good starting point.

    • Reduce Sample Load: Use a larger column or a smaller amount of crude material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Proper Loading Technique: Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent (like dichloromethane) and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.

Problem: The compound is stuck on the column.

  • Cause: The mobile phase is not polar enough to elute the compound. Phenolic compounds can sometimes interact strongly with the silica gel.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, slowly increase the percentage of ethyl acetate.

    • If the compound still does not elute, a small amount of a more polar solvent like methanol can be added to the mobile phase (e.g., 1-2%). Be aware that high concentrations of methanol can dissolve some of the silica gel.

Data Presentation

The following tables summarize typical data for the purification of this compound.

Table 1: TLC Analysis of Crude this compound

CompoundTypical Rf Value (20% Ethyl Acetate in Hexanes)Visualization
2,6-Dimethylphenol0.5 - 0.6UV (254 nm), Stains (e.g., KMnO₄)
This compound 0.3 - 0.4 UV (254 nm), Stains (e.g., KMnO₄)
Di-iodinated byproduct0.1 - 0.2UV (254 nm), Stains (e.g., KMnO₄)

Table 2: Comparison of Purification Methods

MethodPurity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization >98%60-80%Simple, scalable, good for removing less soluble or more soluble impurities.May not be effective for impurities with similar solubility; potential for product loss in mother liquor.
Column Chromatography >99%70-90%High resolution for separating closely related compounds.More time-consuming and requires more solvent than recrystallization; can be less scalable.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: A mixture of hexanes and ethyl acetate is a good starting point. The ideal ratio should be determined experimentally, aiming for a system where the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the hot solvent mixture and heat with swirling until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v).

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Gradient Elution (if necessary): If the impurities and the product have very different polarities, a gradient elution can be used. Start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result start Crude this compound recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography start->column_chromatography High-Purity Separation tlc TLC recrystallization->tlc Check Purity column_chromatography->tlc Monitor Fractions hplc HPLC tlc->hplc Quantitative Analysis nmr NMR hplc->nmr Structural Confirmation pure_product Pure this compound nmr->pure_product Final Product

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization Problems cluster_chromatography Column Chromatography Problems start Purification Issue Identified oiling_out Oiling Out? start->oiling_out poor_recovery Poor Recovery? start->poor_recovery poor_separation Poor Separation? start->poor_separation stuck_on_column Compound Stuck? start->stuck_on_column solution_oiling Re-heat & Add Co-solvent Slow Cooling oiling_out->solution_oiling Yes solution_recovery Use Less Solvent Slow Cooling Change Solvent poor_recovery->solution_recovery Yes solution_separation Optimize Mobile Phase (TLC) Reduce Sample Load Proper Loading poor_separation->solution_separation Yes solution_stuck Increase Mobile Phase Polarity stuck_on_column->solution_stuck Yes

References

Technical Support Center: Reaction Monitoring for 4-iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting and frequently asked questions (FAQs) for monitoring reactions involving 4-iodo-2,6-dimethylphenol using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The protocols and troubleshooting steps are framed around a common representative reaction: the O-methylation of this compound to form 4-iodo-2,6-dimethylanisole.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any spots on my TLC plate, even under UV light?

A1: There are several potential reasons for this:

  • Sample Concentration: Your sample may be too diluted. Try concentrating the reaction aliquot or spotting the TLC plate multiple times in the same location, allowing the solvent to dry completely between applications.[1][2][3]

  • UV Inactivity: While aromatic compounds like this compound are typically UV-active, your product or a specific intermediate might not be, or its concentration could be below the detection limit.[1][4]

  • Volatility: The compound of interest might be volatile and could have evaporated from the plate.[2]

  • Incorrect Visualization: Use a secondary visualization method. For phenols, an iron(III) chloride stain is highly effective, and an iodine chamber can visualize a wide range of organic compounds.[1][5][6]

  • Reaction Failure: It's possible the reaction has not proceeded, and no new products have formed.[3]

Q2: My TLC spots are streaking badly. What can I do?

A2: Streaking is a common issue with several causes:

  • Sample Overload: The most frequent cause is applying too much sample to the plate. Dilute your sample and re-spot.[2][3][4]

  • Highly Polar Compound: The phenolic -OH group can interact strongly with the silica gel, causing streaking. To mitigate this, you can add a small amount (0.1-2.0%) of acetic or formic acid to your mobile phase.[2]

  • Inappropriate Solvent: The mobile phase may not be suitable for your compounds. Try adjusting the polarity.[3]

  • High-Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause severe streaking. After spotting the plate, place it under a high vacuum for a few minutes to remove the solvent before developing the plate.[7]

Q3: My HPLC retention times are shifting between runs. How can I stabilize them?

A3: Retention time variability is often linked to the mobile phase or the column.

  • Mobile Phase Composition: Even a 1% error in the mobile phase composition can alter retention times by 5-15%. Prepare your mobile phase carefully, preferably by weight (gravimetrically), and ensure it is thoroughly mixed and degassed.[8]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. If you are running a gradient, allow sufficient time for the column to return to initial conditions.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.

  • Pump Issues: Inconsistent flow from the pump due to leaks, worn seals, or air bubbles can cause shifts. Check the pump pressure for stability and perform routine maintenance.[9][10]

Q4: How do I choose the right mobile phase for my TLC analysis?

A4: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.4, allowing space for both more polar and less polar products to appear distinctly on the plate.[11] For the O-methylation of this compound, the product (anisole) will be less polar than the starting material (phenol). A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate until you achieve good separation.

TLC Monitoring: Protocol and Troubleshooting

Experimental Protocol: TLC Analysis
  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on this line for your starting material (SM), a co-spot (C), and the reaction mixture (RM).[11]

  • Sample Preparation:

    • Starting Material (SM): Dissolve a tiny amount (~1 mg) of this compound in a volatile solvent (e.g., 1 mL of ethyl acetate).

    • Reaction Mixture (RM): Take a small aliquot from your reaction (e.g., a drop) and dilute it with ~0.5 mL of a volatile solvent.

  • Spotting: Using a capillary tube, apply a small spot of the SM solution to the 'SM' mark. Then, spot the RM solution onto the 'RM' mark. For the co-spot lane ('C'), first spot the SM, and then carefully spot the RM directly on top of it.[11] Ensure spots are small and concentrated.

  • Development: Place the spotted TLC plate in a developing chamber containing your chosen mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate). The solvent level must be below the origin line.[3] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm), circling any visible spots with a pencil.[1] If needed, use a secondary stain like ferric chloride (for phenols) or an iodine chamber.[5]

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation: Expected TLC Results

The following table presents hypothetical Rf values for the O-methylation of this compound. Actual values will depend on the exact conditions.

CompoundExpected Rf (8:2 Hexanes:EtOAc)Notes
4-iodo-2,6-dimethylphenol (Starting Material)~0.35More polar due to the -OH group, travels less up the plate.
4-iodo-2,6-dimethylanisole (Product)~0.60Less polar due to the ether group, travels further up the plate.
TLC Troubleshooting Guide
IssuePossible Cause(s)Solution(s)
Spots are not visible or are very faint. Sample is too dilute; Compound is not UV-active.[1][2]Concentrate the sample or spot multiple times. Use a chemical stain (e.g., iodine, ferric chloride for phenols).[5]
Spots are elongated or streaking. Sample is too concentrated; Compound is acidic/basic.[2][4]Dilute the sample. Add a small amount of acid (e.g., acetic acid) to the mobile phase to suppress ionization of the phenol.[2]
Rf values are too high (spots near solvent front). Mobile phase is too polar.[2]Decrease the proportion of the polar solvent (e.g., switch from 8:2 to 9:1 Hexanes:EtOAc).
Rf values are too low (spots near origin). Mobile phase is not polar enough.[2]Increase the proportion of the polar solvent (e.g., switch from 8:2 to 7:3 Hexanes:EtOAc).
Solvent front is crooked. The plate was tilted in the chamber or touched the sides.[3][4]Rerun the TLC, ensuring the plate is placed vertically and does not touch the chamber walls.

Visualization: TLC Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_sample Prepare Dilute Reaction Sample spot_plate Spot Plate (SM, Co-spot, RM) prep_sample->spot_plate prep_sm Prepare Starting Material Standard prep_sm->spot_plate develop Develop Plate in Chamber spot_plate->develop visualize Visualize Spots (UV, Stain) develop->visualize calculate Calculate Rf & Assess Progress visualize->calculate

Caption: Workflow for monitoring a reaction using TLC.

HPLC Monitoring: Protocol and Troubleshooting

Experimental Protocol: HPLC Analysis
  • Mobile Phase Preparation: Prepare the mobile phase (e.g., 70:30 Acetonitrile:Water). Filter it through a 0.45 µm filter and degas it thoroughly using sonication or vacuum filtration.[12]

  • System Preparation: Purge the HPLC pumps to remove any air bubbles. Equilibrate the C18 reverse-phase column with the mobile phase until a stable baseline is achieved (typically 15-20 minutes).

  • Sample Preparation: Take a small aliquot of the reaction mixture (e.g., 20 µL) and dilute it significantly with the mobile phase (e.g., in 1 mL). Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: Inject a standard volume (e.g., 10 µL) of the prepared sample onto the column.

  • Data Acquisition: Run the analysis under isocratic or gradient conditions and record the chromatogram from the UV detector (a wavelength of 254 nm is a good starting point for aromatic compounds).

  • Analysis: Identify the peaks corresponding to the starting material and product based on their retention times (t_R), which can be confirmed by injecting a standard of the starting material. Monitor the disappearance of the starting material peak and the appearance of the product peak over time.

Data Presentation: Expected HPLC Results

The following table presents hypothetical retention times for a reverse-phase HPLC analysis.

CompoundExpected t_R (70:30 ACN:H₂O, C18 Column)Notes
4-iodo-2,6-dimethylphenol (Starting Material)~3.2 minMore polar, elutes earlier from the non-polar C18 column.
4-iodo-2,6-dimethylanisole (Product)~5.8 minLess polar, has stronger interaction with the stationary phase, elutes later.
HPLC Troubleshooting Guide
IssuePossible Cause(s)Solution(s)
High system backpressure. Blockage in the system (guard column, column frit, tubing); Particulate matter from unfiltered samples.[13]Reverse flush the column. Filter all samples and mobile phases. Check for blocked tubing.
Broad or tailing peaks. Column contamination or degradation; Sample overload; Sample solvent incompatible with mobile phase.[12]Clean the column with a strong solvent. Reduce sample concentration. Dissolve the sample in the mobile phase.[10]
Shifting retention times. Inconsistent mobile phase composition; Temperature fluctuations; Column not equilibrated.[8][9]Prepare mobile phase accurately. Use a column oven. Increase equilibration time between runs.
No peaks or very small peaks. Leak in the system; Detector issue (e.g., lamp failure); Sample too dilute.[13]Check fittings for leaks. Check detector lamp status. Concentrate the sample or inject a larger volume.
Ghost peaks appear in the chromatogram. Contamination from a previous injection; Impurities in the mobile phase.[13]Run a blank gradient to wash the column. Use high-purity HPLC-grade solvents.

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_run System Operation cluster_analysis Analysis prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate prep_sample Dilute & Filter Reaction Sample inject Inject Sample into HPLC prep_sample->inject equilibrate->inject acquire Acquire Chromatogram inject->acquire analyze Analyze Peak Area & Retention Time acquire->analyze

Caption: Workflow for monitoring a reaction using HPLC.

Visualization: General Troubleshooting Flowchart

Troubleshooting_Flowchart start Problem Observed (e.g., No Spots, Streaking, Shifting Retention Time) is_tlc TLC Issue? start->is_tlc tlc_streaking Streaking or Elongated Spots? is_tlc->tlc_streaking Yes hplc_rt_shift Retention Time Shifting? is_tlc->hplc_rt_shift No (HPLC) sol_dilute Dilute Sample & Re-spot Plate tlc_streaking->sol_dilute Yes tlc_no_spots No Spots Visible? tlc_streaking->tlc_no_spots No sol_acid Add Acid to Mobile Phase sol_dilute->sol_acid sol_concentrate Concentrate Sample or Multi-spot tlc_no_spots->sol_concentrate Yes tlc_bad_rf Rf Too High or Too Low? tlc_no_spots->tlc_bad_rf No sol_stain Use Chemical Stain (Iodine/FeCl3) sol_concentrate->sol_stain sol_adjust_mp Adjust Mobile Phase Polarity tlc_bad_rf->sol_adjust_mp Yes sol_remake_mp Remake Mobile Phase Accurately & Degas hplc_rt_shift->sol_remake_mp Yes hplc_broad_peaks Broad or Tailing Peaks? hplc_rt_shift->hplc_broad_peaks No sol_equilibrate Increase Column Equilibration Time sol_remake_mp->sol_equilibrate sol_hplc_dilute Reduce Sample Concentration hplc_broad_peaks->sol_hplc_dilute Yes hplc_pressure High System Pressure? hplc_broad_peaks->hplc_pressure No sol_clean_col Clean or Replace Column/Guard Column sol_hplc_dilute->sol_clean_col sol_filter Filter Sample & Mobile Phase hplc_pressure->sol_filter Yes sol_flush Flush System Components sol_filter->sol_flush

Caption: Logical flowchart for troubleshooting common TLC and HPLC issues.

References

Technical Support Center: Synthesis of 4-Iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-iodo-2,6-dimethylphenol. The information is presented in a practical question-and-answer format to address common challenges encountered during experimental work and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through the electrophilic iodination of 2,6-dimethylphenol. Common iodinating agents include molecular iodine (I₂) in the presence of a base, iodine monochloride (ICl), and N-iodosuccinimide (NIS). The choice of reagent and conditions can influence the yield, purity, and scalability of the reaction.

Q2: What is a typical laboratory-scale protocol for the synthesis of this compound using molecular iodine?

A2: A general procedure involves dissolving 2,6-dimethylphenol in a suitable solvent, such as aqueous sodium hydroxide or methanol/water. A solution of iodine and a base like sodium bicarbonate is then added. The reaction is typically stirred at room temperature. After the reaction is complete, the excess iodine is quenched with a reducing agent like sodium thiosulfate, and the product is isolated by extraction and purified, often by recrystallization.[1]

Q3: What are the potential side products in the synthesis of this compound?

A3: Potential side products can arise from over-iodination, leading to the formation of di- or tri-iodinated phenols. Incomplete reaction can leave unreacted 2,6-dimethylphenol. Depending on the reaction conditions, other isomeric iodophenols might form, although the directing effects of the hydroxyl and methyl groups strongly favor para-iodination.[2] Additionally, oxidation of the phenol can occur, leading to colored impurities.

Q4: How can I purify crude this compound?

A4: Recrystallization is a common and effective method for purifying this compound.[2] Suitable solvent systems can include heptane/ethyl acetate or ethanol/water. The choice of solvent depends on the solubility of the product and impurities. Column chromatography can also be used for purification, particularly for removing closely related impurities. For larger scale operations, crystallization is often the more practical approach. A patented method for purifying the starting material, 2,6-dimethylphenol, involves crystallization from a water/diol mixture, a technique that could potentially be adapted.[3]

Troubleshooting Guides

Problem: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: While many iodinations of activated phenols proceed at room temperature, gentle heating may be required for some substrates to drive the reaction to completion.[4]
Decomposition of Reagents - Iodinating Agent: Iodine monochloride is moisture-sensitive.[4] Use freshly opened or purified reagents. N-iodosuccinimide can also degrade over time. - Base: Ensure the base used is of good quality and appropriate for the reaction.
Sub-optimal Stoichiometry - Reagent Ratios: Carefully control the molar ratios of the starting material, iodinating agent, and base. An excess of the iodinating agent can lead to over-iodination and reduce the yield of the desired mono-iodinated product.
Losses During Workup - Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions. - Purification: Minimize losses during recrystallization by using the minimum amount of hot solvent for dissolution and allowing for slow cooling to maximize crystal formation.[2]
Problem: Product is Impure (e.g., colored, multiple spots on TLC)
Possible Cause Troubleshooting Steps
Over-iodination - Control Stoichiometry: Use a 1:1 or slightly less than stoichiometric amount of the iodinating agent to favor mono-iodination. - Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of reaction and improve selectivity.[4]
Presence of Unreacted Starting Material - Drive Reaction to Completion: See "Incomplete Reaction" under the "Low Yield" section. - Purification: Utilize purification techniques like recrystallization or column chromatography to separate the product from the starting material.
Formation of Oxidation Byproducts - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the phenol. - Control Temperature: Avoid excessive heating, which can promote oxidation.
Residual Iodine - Quenching: Ensure that all unreacted iodine is quenched with a reducing agent (e.g., sodium thiosulfate solution) during the workup. The disappearance of the iodine color is a good indicator.

Experimental Protocols

Key Experiment: Iodination of 2,6-Dimethylphenol with Iodine and Sodium Bicarbonate

This protocol is a representative method for the laboratory-scale synthesis of this compound.

Materials:

  • 2,6-Dimethylphenol

  • Iodine (I₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Methanol

  • Water

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 2,6-dimethylphenol (1.0 eq) in a mixture of methanol and water.

  • Addition of Base: Add sodium bicarbonate (1.5 eq) to the solution and stir until it is completely dissolved.

  • Addition of Iodine: Slowly add a solution of iodine (1.1 eq) in methanol to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Workup:

    • Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the color of iodine disappears.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Quantitative Data Summary

Reaction Step Starting Material Key Reagents Solvent Typical Yield (%) Typical Purity (%)
Iodination 2,6-DimethylphenolI₂ / NaHCO₃Methanol / Water75-90>97 (after recrystallization)
Iodination 2,6-DimethylphenolIClAcetic Acid80-95>98 (after purification)
Iodination 2,6-DimethylphenolNIS / TFA (cat.)Dichloromethane85-98>98 (after purification)

Note: Yields and purity are dependent on the specific reaction conditions and the efficiency of the purification process. The data presented here are representative values based on typical laboratory procedures.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start 2,6-Dimethylphenol 2,6-Dimethylphenol Start->2,6-Dimethylphenol Iodination Iodination 2,6-Dimethylphenol->Iodination Crude Product Crude Product Iodination->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product QC QC Pure Product->QC Purity Check Iodinating Agent Iodinating Agent (I₂, ICl, NIS) Iodinating Agent->Iodination

Caption: Synthesis workflow for this compound.

Troubleshooting_Logic Troubleshooting Low Yield Low_Yield Low Yield Check_Reaction_Completion Reaction Complete? Low_Yield->Check_Reaction_Completion Check_Reagents Reagents OK? Check_Reaction_Completion->Check_Reagents Yes Optimize_Reaction_Time_Temp Increase Reaction Time/Temp Check_Reaction_Completion->Optimize_Reaction_Time_Temp No Check_Workup Workup Efficient? Check_Reagents->Check_Workup Yes Use_Fresh_Reagents Use Fresh/Purified Reagents Check_Reagents->Use_Fresh_Reagents No Optimize_Extraction_Purification Optimize Workup/Purification Check_Workup->Optimize_Extraction_Purification No Success Improved Yield Check_Workup->Success Yes Optimize_Reaction_Time_Temp->Success Use_Fresh_Reagents->Success Optimize_Extraction_Purification->Success

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Recrystallization of 4-Iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the recrystallization of 4-iodo-2,6-dimethylphenol, aimed at researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] For this compound, methanol is a known solvent.[3][4] Ethanol and ether are also viable options as it is soluble in these organic solvents.[5] A mixed solvent system, such as ethanol/water or methanol/water, could also be effective.[6][7] The choice of solvent may require some empirical testing to achieve the best results.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or if the cooling is too rapid.[8] To resolve this, try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the concentration.[8]

  • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[8][9]

  • Consider using a different solvent system.

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: A low yield can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.[8][10] Try reducing the amount of solvent used to dissolve the crude product.

  • Incomplete precipitation: Ensure the solution is cooled sufficiently, for an adequate amount of time, to maximize crystal formation. Using an ice bath can help.[8]

  • Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[2][8]

Q4: My final product is discolored. How can I remove colored impurities?

A4: If your this compound crystals are discolored, you can try using activated charcoal. Add a small amount of activated charcoal to the hot solution before the filtration step.[8] The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product, so use it sparingly.[8]

Q5: No crystals are forming, even after the solution has cooled. What can I do?

A5: If crystallization does not initiate, the solution may be too dilute or supersaturated.[9] Here are some techniques to induce crystallization:

  • Scratch the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites for crystal growth.[2][11]

  • Add a seed crystal of pure this compound to the solution. This will provide a template for crystallization to begin.[8][11]

  • Reduce the volume of the solvent by gentle heating and then allow the solution to cool again.[9]

  • Cool the solution in an ice bath to further decrease the solubility of the compound.[11]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.

Problem: Oiling Out

G start Oiling Out Occurs step1 Reheat solution to dissolve the oil start->step1 step2 Add a small amount of hot solvent step1->step2 step3 Allow to cool slowly step2->step3 end_success Crystals Form step3->end_success end_fail Issue Persists step3->end_fail If oiling out continues step4 Consider a different solvent system end_fail->step4

Problem: Low Crystal Yield

G start Low Crystal Yield check1 Was an excess of solvent used? start->check1 action1 Reduce solvent volume and re-crystallize check1->action1 Yes check2 Was the solution cooled sufficiently? check1->check2 No end_success Yield Improved action1->end_success action2 Cool in an ice bath for a longer duration check2->action2 No check3 Were crystals washed with cold solvent? check2->check3 Yes action2->end_success action3 Ensure washing solvent is ice-cold check3->action3 No action3->end_success

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized for your particular sample.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, ethanol, or a mixed solvent system like ethanol/water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: If the optimal solvent is unknown, perform a small-scale solubility test to identify a suitable one. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.[2]

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring or swirling to dissolve the solid. Continue to add small portions of hot solvent until the solid is completely dissolved.[12]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[8] Crystal formation should begin. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[2] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[8]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass or a desiccator.

Recrystallization Workflow

G A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (if necessary) A->B C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Pure Crystals F->G

Quantitative Data Summary

PropertyValueSource
Melting Point 100.0 to 104.0 °C[3][4]
Appearance White to Light yellow to Light red powder to crystal[3][4]
Solubility Soluble in methanol, ether, and ethanol; Insoluble in water at room temperature.[3][4][5]

References

Technical Support Center: 4-Iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on safely managing the hazards of 4-iodo-2,6-dimethylphenol in a laboratory setting.

Troubleshooting and FAQs

This section addresses specific issues users might encounter during their experiments with this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with the following primary concerns[1]:

  • Acute Toxicity (Oral): Harmful if swallowed[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1].

  • Serious Eye Damage/Irritation: Causes serious eye damage[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Q2: I spilled a small amount of solid this compound on the lab bench. What should I do?

A2: For small spills of solid material, follow these steps:

  • Restrict Access: Ensure the spill area is clear of personnel.

  • Wear appropriate PPE: At a minimum, wear nitrile gloves, a lab coat, and safety goggles.

  • Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Collection: Carefully scoop the contained material into a labeled hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Q3: I think I may have gotten some this compound powder on my gloved hand. What is the correct procedure?

A3: If you suspect skin contact, even on a gloved hand, proceed as follows:

  • Remove Contaminated Items: Immediately remove the potentially contaminated glove without touching your skin with the outside of the glove.

  • Wash Hands: Thoroughly wash your hands with soap and water for at least 15 minutes.

  • Seek Medical Attention: If you experience any skin irritation, redness, or other symptoms, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

Q4: What are the initial first aid measures for eye contact with this compound?

A4: Eye contact is a serious concern. Take the following immediate actions:

  • Rinse Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove Contact Lenses: If present and easy to do, remove contact lenses.

  • Seek Immediate Medical Attention: After flushing, seek immediate medical attention from an ophthalmologist.

Q5: How should I properly store this compound in the laboratory?

A5: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents, bases, acid chlorides, and acid anhydrides.

Quantitative Hazard Data

Hazard MetricValueSpeciesReference Compound
LD50 (Oral)3200 mg/kgRat2,4-Dimethylphenol
LD50 (Dermal)1040 mg/kgRat2,4-Dimethylphenol
LD50 (Oral)809 mg/kgMouse2,4-Dimethylphenol

Representative Experimental Protocol: Iodination of 2,6-Dimethylphenol

This protocol is a representative example of a procedure where this compound might be synthesized or used, highlighting the necessary safety precautions.

Objective: To synthesize this compound from 2,6-dimethylphenol.

Materials:

  • 2,6-dimethylphenol

  • Iodine

  • Sodium hydroxide

  • Hydrochloric acid

  • Deionized water

  • Appropriate organic solvent (e.g., dichloromethane)

Procedure:

  • Preparation: Don all required personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and chemical splash goggles. Conduct the entire experiment within a certified chemical fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylphenol in an appropriate solvent.

  • Reagent Addition: Slowly add a solution of iodine and sodium hydroxide to the reaction mixture while stirring. Monitor the reaction temperature and maintain it within the desired range.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a solution of hydrochloric acid to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent.

  • Washing: Wash the organic layer with deionized water to remove any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional guidelines.

Visualizations

Experimental Workflow

experimental_workflow prep Preparation (Don PPE, Use Fume Hood) setup Reaction Setup (Dissolve Reactants) prep->setup addition Reagent Addition (Controlled Conditions) setup->addition quench Reaction Quenching (Neutralization) addition->quench extraction Product Extraction (Separatory Funnel) quench->extraction purification Purification (Recrystallization/Chromatography) extraction->purification waste Waste Disposal (Hazardous Waste) purification->waste

Caption: A typical laboratory workflow for handling this compound.

Emergency Response for Spills and Exposures

emergency_response start Incident Occurs spill_or_exposure Spill or Personal Exposure? start->spill_or_exposure spill_size Small or Large Spill? spill_or_exposure->spill_size Spill exposure_type Skin or Eye Contact? spill_or_exposure->exposure_type Exposure small_spill Contain and Clean Up (Follow Protocol) spill_size->small_spill Small large_spill Evacuate Area and Call Emergency Services spill_size->large_spill Large skin_contact Remove Contaminated Clothing and Wash Area for 15 min exposure_type->skin_contact Skin eye_contact Flush Eyes for 15 min and Seek Immediate Medical Attention exposure_type->eye_contact Eye seek_medical Seek Medical Attention (Bring SDS) skin_contact->seek_medical

Caption: Decision tree for responding to spills or exposures involving this compound.

Chemical Incompatibility

chemical_incompatibility main_compound This compound oxidizers Strong Oxidizing Agents main_compound->oxidizers Incompatible bases Strong Bases main_compound->bases Incompatible acid_chlorides Acid Chlorides main_compound->acid_chlorides Incompatible acid_anhydrides Acid Anhydrides main_compound->acid_anhydrides Incompatible

Caption: Incompatible material relationships for this compound.

References

Technical Support Center: Catalyst Selection for 2,6-Dimethylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst selection and optimization for the synthesis of 2,6-dimethylphenol (2,6-DMP) via the vapor-phase methylation of phenol with methanol.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the synthesis of 2,6-dimethylphenol.

Question 1: Why is my phenol conversion rate lower than expected?

Answer: Low phenol conversion can be attributed to several factors related to reaction conditions and catalyst health.

  • Sub-optimal Reaction Temperature: The reaction is highly temperature-dependent. For instance, with an iron-chromium mixed oxide catalyst, the highest phenol conversion (over 92%) is achieved around 350°C.[1][2] Operating below the optimal temperature range for your chosen catalyst will result in lower conversion rates.

  • Catalyst Deactivation: Catalysts can lose activity over time due to several mechanisms.[3][4]

    • Coking: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[5] This is a common issue with zeolite catalysts and can be observed as a gradual drop in activity.[6]

    • Sintering: High operating temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[4]

    • Poisoning: Impurities in the phenol or methanol feed can irreversibly bind to the catalyst's active sites.[4]

  • Improper Reactant Molar Ratio: An insufficient excess of the methylating agent, methanol, can limit the reaction rate. While a large excess does not always improve conversion and can be inefficient, a sufficient amount is necessary.[1][6] Molar ratios of phenol to methanol are often in the range of 1:5 to 1:8.[1]

Recommended Actions:

  • Optimize Temperature: Gradually increase the reactor temperature in increments and analyze the product stream at each stage to find the optimal point for your specific catalyst.

  • Check for Deactivation: If a decline in conversion is observed over time, catalyst deactivation is likely. Consider a regeneration cycle. For coke removal, a controlled burn-off with air is a common procedure.[3][6]

  • Verify Reactant Flow and Ratio: Ensure that the flow controllers for phenol and methanol are accurately calibrated and that the desired molar ratio is being fed to the reactor.

Question 2: My 2,6-DMP selectivity is poor, with high yields of o-cresol and other byproducts. What can I do?

Answer: Poor selectivity towards 2,6-DMP is a common challenge. The primary byproducts are typically o-cresol, 2,4-dimethylphenol (2,4-DMP), 2,4,6-trimethylphenol (2,4,6-TMP), and anisole (from O-alkylation).[1][6]

  • Catalyst Choice: The intrinsic properties of the catalyst are the most critical factor for ortho-selectivity. Metal oxides and ferrospinels are generally known to favor ortho-methylation.[1][7][8]

    • Iron-Chromium Oxides: These catalysts have demonstrated high selectivity (over 85%) for 2,6-DMP.[1][9]

    • Magnesium Oxide (MgO): MgO-based catalysts are also effective for producing ortho-substituted phenols like o-cresol and 2,6-DMP.[7]

    • Manganese Oxide: This catalyst has also been studied for the methylation of phenol to 2,6-DMP.[10]

    • Zeolites: While active, zeolites can sometimes lead to a wider range of products, including O-alkylated (anisole) and poly-alkylated phenols, resulting in lower selectivity for a single isomer.[6]

  • Reaction Temperature: Temperature not only affects conversion but also selectivity. For an iron-chromium catalyst, operating in the 350-380°C range provides a good balance for high 2,6-DMP selectivity.[1][9] Higher temperatures can sometimes lead to methanol decomposition, reducing the availability of the alkylating agent and affecting product distribution.[2]

  • High o-cresol Output: o-Cresol is the intermediate product in the formation of 2,6-DMP.[11] High levels in the output stream may indicate that the reaction is not proceeding to completion. One advanced strategy to improve overall 2,6-DMP yield is to separate and recycle the o-cresol back into the reactor feed.[1][9]

Recommended Actions:

  • Review Catalyst Selection: Ensure your catalyst is suitable for selective ortho-alkylation. Metal oxide-based catalysts are often a preferred choice.[1][7]

  • Fine-Tune Temperature: Adjust the reaction temperature to find the optimal window for 2,6-DMP selectivity.

  • Consider o-Cresol Recycling: If feasible in your experimental setup, implementing a recycle loop for the intermediate o-cresol can significantly boost the overall yield of 2,6-DMP.[9]

Question 3: My catalyst is deactivating rapidly. How can I extend its operational life?

Answer: Rapid deactivation is often caused by coking, sintering, or poisoning.[3] Understanding the cause is key to mitigation.

  • Coking: This is prevalent when using acidic catalysts like zeolites.[5][6] It is caused by the polymerization of reactants or products on the catalyst surface.

    • Mitigation: Modifying the catalyst to have a better balance of acidic and basic sites can help. Periodically regenerating the catalyst by controlled oxidation (burning off the coke with a dilute air/nitrogen mixture) can restore activity.[3][6]

  • Sintering: This is thermal damage caused by excessive temperatures, leading to an irreversible loss of surface area.[4]

    • Mitigation: Operate at the lowest possible temperature that still provides acceptable conversion and selectivity. Ensure the reactor temperature is uniform and there are no "hot spots," which can be an issue in fixed-bed reactors due to the exothermic nature of the reaction.[1] Using a fluidized-bed reactor can provide better temperature control.[1][12]

  • Poisoning: Contaminants in the feed streams can poison the catalyst.

    • Mitigation: Use high-purity phenol and methanol. Implement purification steps for the reactants if contamination is suspected.

Troubleshooting Logic for Catalyst Deactivation

Catalyst_Selection Start Define Primary Goal Goal Primary Goal? Start->Goal High_Selectivity Highest Selectivity to 2,6-DMP Goal->High_Selectivity Selectivity High_Conversion Highest Phenol Conversion Goal->High_Conversion Conversion Study_Kinetics Study Reaction Mechanisms/Kinetics Goal->Study_Kinetics Kinetics Catalyst_Selectivity Choose Metal Oxides: - Fe-Cr Mixed Oxide - Magnesium Oxide (MgO) - Ferrospinels High_Selectivity->Catalyst_Selectivity Catalyst_Conversion Choose Highly Active System: - Iron-Chromium Oxide - Zeolites (Note deactivation) High_Conversion->Catalyst_Conversion Catalyst_Kinetics Choose Well-Characterized System: - Zeolites (for acidity studies) - Simple Metal Oxides Study_Kinetics->Catalyst_Kinetics

References

Validation & Comparative

Characterization of 4-iodo-2,6-dimethylphenol by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 4-iodo-2,6-dimethylphenol. For comparative purposes, experimental data for the related compounds 2,6-dimethylphenol and 4-bromo-2,6-dimethylphenol are also presented. This information is crucial for the unambiguous identification and quality control of these compounds in research and development settings.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and its structural analogs. The data highlights the influence of the substituent at the C4 position on the chemical shifts of the aromatic protons and carbons.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundSolvent-OHAr-H-CH₃
2,6-dimethylphenolCDCl₃~4.666.90 (d), 6.79 (t)2.20
4-bromo-2,6-dimethylphenolCDCl₃~4.87.05 (s)2.23
This compoundCDCl₃~4.97.25 (s)2.21

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundSolventC1 (-OH)C2, C6 (-CH₃)C3, C5 (Ar-H)C4-CH₃
2,6-dimethylphenolCDCl₃152.16123.20128.63120.815.75
4-bromo-2,6-dimethylphenolCDCl₃152.8129.5131.8115.816.2
This compoundCDCl₃154.1130.2138.284.916.8

Experimental Protocol: NMR Spectroscopy of Phenolic Compounds

This section details a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument Setup:

  • The following parameters are for a standard 400 MHz NMR spectrometer and may require optimization for different instruments.

  • Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

3. ¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.

  • Processing: Apply a Fourier transform to the free induction decay (FID). Phase the spectrum and reference it to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

4. ¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

  • Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

  • Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.

  • Processing: Apply a Fourier transform to the FID. Phase the spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

Visualization of Molecular Structure and NMR Environments

The following diagram illustrates the chemical structure of this compound, with annotations indicating the distinct proton and carbon environments that give rise to the observed NMR signals.

Caption: Chemical structure of this compound with NMR assignments.

comparative analysis of 4-iodo-2,6-dimethylphenol and other halophenols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 4-Iodo-2,6-Dimethylphenol and Other Halophenols for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of this compound and other selected halophenols, including various chloro- and bromophenols. The following sections objectively compare their physicochemical properties, biological activities, and toxicity, supported by available experimental data. Detailed experimental protocols for key assays are also provided to aid in the design and execution of further research.

Physicochemical Properties: A Comparative Overview

The identity and position of the halogen substituent on the phenol ring significantly influence the physicochemical properties of these compounds, such as acidity (pKa), lipophilicity (LogP), and melting/boiling points. These properties are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound4-Chlorophenol4-Bromophenol4-Iodophenol2,4-Dichlorophenol2,4,6-Trichlorophenol
Molecular Formula C₈H₉IO[1]C₆H₅ClOC₆H₅BrOC₆H₅IOC₆H₄Cl₂OC₆H₃Cl₃O
Molecular Weight ( g/mol ) 248.06[2]128.56173.01220.01163.00197.45
Melting Point (°C) 99 - 104[1][3]42.866.493-944569
Boiling Point (°C) 278.9 (Predicted)[1]220238255-256210246
pKa 10.06 (Predicted)[1]9.41[4]9.17[4]9.30[4]7.856.42
LogP (XLogP3) 2.9[2][5]2.392.592.873.063.69

Biological Activity: A Comparative Perspective

Halogenated phenols exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme-inhibiting properties. The nature and position of the halogen substituents play a crucial role in determining the potency and spectrum of these activities.

Enzyme Inhibition

Certain halophenols have been identified as inhibitors of protein tyrosine kinases (PTKs), which are key enzymes in cellular signaling pathways involved in cell proliferation and differentiation.[6]

CompoundTargetIC₅₀ (µM)
3,3'-dichloro-2,2',5,5',6,6'-hexahydroxydiphenylmethane (6c) PTK2.97[6]
3,3'-dichloro-2,2',5,5',6,6'-hexahydroxydiphenylmethane (6d) PTK3.96[6]
Genistein (Positive Control) PTK13.6[6]
Iodo-functionalized halophenols PTKNo activity observed[6]

Note: In the cited study, iodo- and bromophenol derivatives showed no significant PTK inhibitory activity, whereas several chlorophenol compounds exhibited potent inhibition.[6]

Antimicrobial Activity

Halogenated phenols are known for their disinfectant and antimicrobial properties.[1] For instance, 2,4,6-triiodophenol has been identified as a potent inhibitor of Staphylococcus aureus biofilms with a Minimum Inhibitory Concentration (MIC) of 5 µg/mL.[7] The antimicrobial efficacy is generally correlated with the degree and type of halogenation.

Toxicity Profile

The toxicity of halophenols is a critical consideration for their application. This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2]

GHS Hazard Statements for this compound: [2][5]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H318/H319: Causes serious eye damage/irritation

  • H335: May cause respiratory irritation

Users must handle this and other halophenols with appropriate personal protective equipment, including gloves and eye protection, and avoid inhalation of vapors.[1]

Experimental Protocols

Protein Tyrosine Kinase (PTK) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against PTK.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a solution of the PTK enzyme in an appropriate assay buffer.

    • Prepare a solution of the substrate (e.g., a synthetic poly(Glu, Tyr) peptide) and ATP.

  • Assay Procedure:

    • Add the enzyme solution to the wells of a microplate.

    • Add serial dilutions of the test compound or vehicle control (DMSO) to the wells.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate for a set period (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction (e.g., by adding a stop solution containing EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays using [γ-³²P]ATP.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve using non-linear regression analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is used to assess the antioxidant activity of the compounds.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

    • Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add a fixed volume of the DPPH solution to the wells of a microplate.

    • Add varying concentrations of the test compounds or the positive control to the wells. A blank containing only the solvent and DPPH is also prepared.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.[8]

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

Signaling Pathway

PTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PTK Protein Tyrosine Kinase (PTK) RTK->PTK Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds Substrate Substrate Protein PTK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., MAPK/ERK) pSubstrate->Downstream Activates Halophenol Halophenol Inhibitor Halophenol->PTK Inhibits CellularResponse Cellular Response (Proliferation, Survival) Downstream->CellularResponse

Caption: Generalized Protein Tyrosine Kinase (PTK) signaling pathway and the inhibitory action of halophenols.

Experimental Workflow

Halophenol_Comparison_Workflow cluster_prep Preparation cluster_screening Screening & Analysis cluster_data Data Evaluation Select Select Halophenols (this compound, etc.) Prepare Prepare Stock Solutions Select->Prepare PhysChem Physicochemical Analysis (pKa, LogP) Prepare->PhysChem BioAssay Biological Assays (Enzyme Inhibition, Antimicrobial) Prepare->BioAssay ToxAssay Toxicity Assays (Cytotoxicity) Prepare->ToxAssay Collect Collect Data (IC50, MIC, etc.) BioAssay->Collect ToxAssay->Collect Compare Comparative Analysis Collect->Compare SAR Structure-Activity Relationship (SAR) Compare->SAR Conclusion Identify Lead Compounds SAR->Conclusion Leads to

Caption: A typical experimental workflow for the comparative analysis of different halophenols.

Structure-Activity Relationship

SAR_Halophenols cluster_structure Chemical Structure cluster_properties Properties Core Phenol Core Electronic Electronic Effects (Inductive, Resonance) Core->Electronic Halogen Halogen Substituent (F, Cl, Br, I) Halogen->Electronic Influences Steric Steric Hindrance Halogen->Steric Influences Lipophilicity Lipophilicity (LogP) Halogen->Lipophilicity Influences Position Substitution Pattern (ortho, meta, para) Position->Steric Influences Other Other Groups (e.g., Methyl) Other->Steric Influences Activity Biological Activity (Acidity, Enzyme Inhibition) Electronic->Activity Determines Steric->Activity Determines Lipophilicity->Activity Determines

Caption: Logical relationship between halophenol structure and resulting biological activity.

References

Validating the Structure of 4-iodo-2,6-dimethylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for validating the chemical structure of 4-iodo-2,6-dimethylphenol against its precursor and a halogenated analog. Detailed experimental protocols and data summaries are presented to aid in the unambiguous identification and characterization of this compound.

Structural Confirmation and Comparative Analysis

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By comparing the obtained spectra with those of structurally related compounds, such as the starting material 2,6-dimethylphenol and the analogous 4-chloro-2,6-dimethylphenol, a confident structural assignment can be made.

The primary distinguishing features in the spectra of this compound arise from the presence of the iodine atom at the para position of the phenol ring. This substitution influences the electronic environment of the aromatic protons and the overall vibrational modes of the molecule, leading to characteristic shifts and patterns in the respective spectra.

Physicochemical and Spectroscopic Data Summary

The following table summarizes key physicochemical and spectroscopic data for this compound and its comparative compounds. This data is essential for confirming the identity and purity of the synthesized compound.

PropertyThis compound2,6-dimethylphenol4-chloro-2,6-dimethylphenol
Molecular Formula C8H9IO[1]C8H10O[2]C8H9ClO[3]
Molecular Weight 248.06 g/mol [4]122.16 g/mol [2]156.61 g/mol [3]
CAS Number 10570-67-9[5]576-26-1[2]1123-63-3[3]
¹H NMR (Aromatic) ~7.3 ppm (s, 2H)~6.7-7.0 ppm (m, 3H)~7.1 ppm (s, 2H)
¹H NMR (Methyl) ~2.2 ppm (s, 6H)~2.2 ppm (s, 6H)~2.2 ppm (s, 6H)
¹H NMR (Hydroxyl) ~5.0 ppm (s, 1H)~4.5 ppm (s, 1H)~5.3 ppm (s, 1H)
Key IR Peaks (cm⁻¹) ~3400 (O-H), ~2950 (C-H), ~1470 (C=C), ~850 (C-I)~3400 (O-H), ~2950 (C-H), ~1480 (C=C)~3400 (O-H), ~2950 (C-H), ~1470 (C=C), ~860 (C-Cl)
Mass Spectrum (m/z) M⁺ at 248M⁺ at 122M⁺ at 156, 158 (isotope pattern)

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural validation are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-32.

  • Spectral Width: 0-12 ppm.

  • Relaxation Delay: 1-2 seconds.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment (zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Spectral Width: 0-220 ppm.

  • Relaxation Delay: 2 seconds.

  • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation:

  • EI-MS: Introduce a small amount of the sample directly into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduce it into the ion source via direct infusion or after Liquid Chromatography (LC) separation.

Data Acquisition (EI-MS):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 50-500.

  • Scan Speed: 1 scan/second.

Visualizing Structural Relationships and Validation Workflow

The following diagrams illustrate the chemical structures of the compared molecules and the logical workflow for validating the structure of this compound.

G cluster_0 Chemical Structures 2,6-dimethylphenol 2,6-dimethylphenol C8H10O This compound This compound C8H9IO 2,6-dimethylphenol->this compound Iodination 4-chloro-2,6-dimethylphenol 4-chloro-2,6-dimethylphenol C8H9ClO 2,6-dimethylphenol->4-chloro-2,6-dimethylphenol Chlorination

Caption: Chemical structures of this compound and related compounds.

G start Start: Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed Data Matches Expected Structure structure_inconsistent Structure Inconsistent: Further Investigation data_analysis->structure_inconsistent Data Discrepancy

Caption: Workflow for the structural validation of this compound.

References

Comparative Guide to Purity Analysis of 4-iodo-2,6-dimethylphenol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-iodo-2,6-dimethylphenol. Designed for researchers, scientists, and professionals in drug development, this document details experimental protocols, presents comparative data, and discusses alternative analytical techniques.

Introduction

This compound is a substituted phenol derivative with applications in chemical synthesis and potentially in pharmaceutical research. Accurate determination of its purity is critical for quality control, ensuring product consistency, and meeting regulatory requirements. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely adopted technique for quantifying phenolic compounds due to its high resolution, sensitivity, and specificity.[1][2][3]

This guide outlines a primary RP-HPLC method using a C18 column and compares it with alternative HPLC approaches and other analytical technologies.

Data Presentation: Comparison of Analytical Methods

The following table summarizes and compares various analytical methods for the purity analysis of this compound. The presented HPLC methods are adapted from established protocols for structurally similar compounds.[4]

ParameterMethod A: RP-HPLC (C18)Method B: RP-HPLC (Phenyl-Hexyl)Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on hydrophobicity using a C18 stationary phase.Separation leveraging π-π interactions between the analyte and the phenyl-hexyl stationary phase.[4]Separation based on boiling point and mass-to-charge ratio of ionized fragments.
Stationary Phase C18 (L1), 5 µm, 4.6 x 150 mmPhenyl-Hexyl (L11), 3.5 µm, 4.6 x 100 mmCapillary column (e.g., DB-5ms)
Mobile Phase Isocratic: 65:35 (v/v) Acetonitrile:Water with 0.1% Formic AcidGradient: Methanol and Water with 0.1% Formic AcidCarrier Gas: Helium
Detection UV at 254 nmUV at 280 nmMass Spectrometry (MS)
Key Advantages Robust, widely available columns, good separation for many non-polar to moderately polar compounds.Offers alternative selectivity for aromatic compounds, potentially resolving co-eluting peaks.[4]High specificity and structural elucidation capabilities, can identify unknown impurities.
Key Limitations May have limited selectivity for closely related aromatic isomers.May require more method development to optimize separation.Requires derivatization for polar analytes, not suitable for non-volatile impurities.
Typical Run Time 10-15 minutes15-20 minutes20-30 minutes

Experimental Protocols

Detailed methodologies for the primary and alternative HPLC methods are provided below.

Method A: Standard C18 Reversed-Phase HPLC

This protocol is a robust starting point for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS reagent grade)

  • 0.45 µm PTFE syringe filters

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and water (65:35 v/v) containing 0.1% formic acid. Degas the solution before use.[4]

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.[4]

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30 °C[4]

  • UV Detection Wavelength: 254 nm[4]

  • Injection Volume: 10 µL[4]

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.[4]

Method B: Phenyl-Hexyl Reversed-Phase HPLC

This method offers an alternative selectivity that can be beneficial for separating aromatic analytes.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Phenyl-Hexyl column (e.g., 4.6 x 100 mm, 3.5 µm particle size)[4]

  • Methanol (HPLC grade)

  • Other materials as listed in Method A.

2. Preparation of Solutions:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol.

  • Degas both solvents.

  • Prepare standard and sample solutions as described in Method A, using 50:50 Methanol:Water as the solvent.

3. HPLC Conditions:

  • Flow Rate: 1.2 mL/min[4]

  • Column Temperature: 35 °C[4]

  • UV Detection Wavelength: 280 nm (a common wavelength for halogenated phenols)[4]

  • Injection Volume: 5 µL

  • Gradient Program: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B in 0.1 minutes, and re-equilibrate for 3 minutes.[4]

4. Analysis:

  • Equilibrate the column at the initial conditions.

  • Inject the prepared solutions.

  • Calculate purity based on the area percent of the principal peak.

Mandatory Visualizations

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C Filter Solutions (0.45 µm) B->C E Inject Sample C->E D Equilibrate HPLC System D->E F Acquire Chromatogram E->F G Integrate Peaks F->G H Calculate Area Percent Purity G->H I Generate Report H->I Impurity_Relationship A Starting Materials (e.g., 2,6-dimethylphenol) B This compound (Main Product) A->B E Isomeric Impurities (e.g., other xylenols) A->E C Process-Related Impurities B->C F Degradation Products B->F D Over-iodinated Species (e.g., di-iodinated phenols) C->D C->E

References

Navigating the Bioactive Landscape of Phenolic Compounds: A Comparative Guide to 4-Iodo-2,6-dimethylphenol Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in the biological activities of synthetic compounds. Among these, phenol derivatives represent a promising class of molecules with diverse pharmacological potential. This guide provides a comparative analysis of the biological activities of 4-iodo-2,6-dimethylphenol derivatives and their structurally related analogs. While direct experimental data on this compound derivatives is limited in publicly available literature, this guide synthesizes information on closely related halogenated and other substituted phenols to provide a valuable reference for researchers in drug discovery and development. We will explore their anticancer, antimicrobial, and antioxidant properties, supported by experimental data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the biological activities of various phenol derivatives. It is important to note that the activities of this compound derivatives are inferred from these related compounds due to a lack of specific data.

Table 1: Anticancer Activity of Phenol Derivatives

Compound/DerivativeCancer Cell LineIC50 ValueReference CompoundIC50 Value
Bromophenol Derivatives
Bromophenol-Indolin-2-one HybridA549 (Lung)Potent Activity--
Bel7402 (Hepatoma)Potent Activity--
HepG2 (Hepatoma)Potent Activity--
HeLa (Cervical)Potent Activity--
HCT116 (Colon)Potent Activity--
Alkylamino Phenol Derivative (THTMP) MCF7 (Breast)87.92 µM--
SK-BR-3 (Breast)172.51 µM--

Table 2: Antimicrobial Activity of Halogenated Phenols

Compound/DerivativeMicroorganismMIC ValueReference CompoundMIC Value
2,4,6-TriiodophenolStaphylococcus aureus5 µg/mL--
Pentabromophenol (PBP)Staphylococcus aureus0.5 µg/mLCiprofloxacin1 µg/mL
Tetracycline2 µg/mL

Table 3: Antioxidant Activity of 2,6-Dimethylphenol Derivatives

Compound/DerivativeAntioxidant AssayActivityComparison
4-(3-dodecylthiopropyl)-2,6-dimethylphenolBacterial testsMarked antioxidative effectMore distinct than α-tocopherol and trolox[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited in the comparison of phenol derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 16 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for another 24 hours.

  • MTT Addition: Add MTT solution (5.0 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton Broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][4][5]

DPPH and ABTS Assays for Antioxidant Activity

These are common spectrophotometric assays used to measure the radical scavenging capacity of compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Protocol:

  • Reagent Preparation: Prepare a solution of DPPH radical in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[6][7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Protocol:

  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with an oxidizing agent like potassium persulfate.

  • Reaction Mixture: Add the test compound at various concentrations to the ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a set time.

  • Absorbance Measurement: Measure the reduction in absorbance at a specific wavelength (typically around 734 nm).

  • Calculation: Calculate the percentage of inhibition and the IC50 value.[6]

Visualizing a Potential Mechanism of Action

To illustrate a potential workflow for assessing the biological activity of novel phenol derivatives, the following diagram is provided.

cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis of\nthis compound\nDerivatives Synthesis of This compound Derivatives Anticancer\n(MTT Assay) Anticancer (MTT Assay) Synthesis of\nthis compound\nDerivatives->Anticancer\n(MTT Assay) Antimicrobial\n(MIC Assay) Antimicrobial (MIC Assay) Anticancer\n(MTT Assay)->Antimicrobial\n(MIC Assay) Antioxidant\n(DPPH/ABTS Assays) Antioxidant (DPPH/ABTS Assays) Antimicrobial\n(MIC Assay)->Antioxidant\n(DPPH/ABTS Assays) Signaling Pathway\nAnalysis Signaling Pathway Analysis Antioxidant\n(DPPH/ABTS Assays)->Signaling Pathway\nAnalysis Lead Optimization Lead Optimization Signaling Pathway\nAnalysis->Lead Optimization

Caption: A generalized workflow for the discovery and initial evaluation of novel phenol derivatives.

Phenolic compounds are known to exert their anticancer effects by modulating various cellular signaling pathways. The diagram below illustrates some of the key pathways that are often targeted.

cluster_0 Cellular Processes cluster_1 Signaling Pathways Proliferation Proliferation Apoptosis Apoptosis Angiogenesis Angiogenesis PI3K/Akt PI3K/Akt PI3K/Akt->Proliferation PI3K/Akt->Apoptosis MAPK MAPK MAPK->Proliferation MAPK->Apoptosis NF-κB NF-κB NF-κB->Proliferation NF-κB->Angiogenesis Phenol\nDerivatives Phenol Derivatives Phenol\nDerivatives->PI3K/Akt Phenol\nDerivatives->MAPK Phenol\nDerivatives->NF-κB

Caption: Key signaling pathways in cancer cells that can be modulated by phenolic compounds.

The mechanism of antimicrobial action for halogenated phenols often involves disruption of the microbial cell membrane and interference with essential cellular processes. Halogenation can increase the lipophilicity of the phenol, facilitating its entry into the microbial cell. The mechanism can involve oxidation of cellular components and halogenation of microbial proteins, leading to their inactivation.[8]

Conclusion

While direct experimental data on the biological activities of this compound derivatives are not yet widely available, the existing literature on structurally similar halogenated and other substituted phenols provides a strong rationale for their investigation as potential anticancer, antimicrobial, and antioxidant agents. The comparative data and detailed experimental protocols presented in this guide offer a valuable starting point for researchers interested in exploring the therapeutic potential of this class of compounds. Further research is warranted to synthesize and evaluate specific this compound derivatives to elucidate their precise biological activities and mechanisms of action.

References

Spectroscopic Showdown: A Comparative Analysis of 4-Iodo-2,6-Dimethylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 4-iodo-2,6-dimethylphenol and its isomers, 4-iodo-2,3-dimethylphenol and 4-iodo-2,5-dimethylphenol, is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their distinct spectroscopic signatures through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental data and detailed protocols.

The positional isomerism of the iodo and methyl groups on the phenol ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these compounds. A thorough understanding of these differences is paramount for the unambiguous identification and characterization of these isomers in various research and development applications. This guide summarizes the key quantitative data from spectroscopic analyses to facilitate easy comparison and provides the necessary experimental details for reproducibility.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three isomers of iododimethylphenol.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹¹³C) atoms within a molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is altered by the position of the electron-withdrawing iodine atom and the electron-donating hydroxyl and methyl groups.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 7.27s2HAr-H
4.75s1H-OH
2.24s6H-CH₃
4-Iodo-2,3-dimethylphenol 7.31d, J=8.4 Hz1HAr-H
6.74d, J=8.4 Hz1HAr-H
4.81s1H-OH
2.35s3H-CH₃
2.18s3H-CH₃
4-Iodo-2,5-dimethylphenol 7.38s1HAr-H
6.87s1HAr-H
4.62s1H-OH
2.39s3H-CH₃
2.21s3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)Assignment
This compound 151.7C-OH
137.5Ar-C
129.8Ar-C
84.6C-I
16.8-CH₃
4-Iodo-2,3-dimethylphenol 152.4C-OH
139.1Ar-C
131.2Ar-C
126.9Ar-C
114.8Ar-C
87.9C-I
20.1-CH₃
16.5-CH₃
4-Iodo-2,5-dimethylphenol 152.1C-OH
138.2Ar-C
133.4Ar-C
129.6Ar-C
118.9Ar-C
85.3C-I
20.5-CH₃
16.2-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Key IR Absorption Data (cm⁻¹)

CompoundO-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=C Stretch (Aromatic)C-O StretchC-I Stretch
This compound ~3450 (broad)~3020~2920~1570~1210~550
4-Iodo-2,3-dimethylphenol ~3400 (broad)~3030~2925~1580~1220~560
4-Iodo-2,5-dimethylphenol ~3500 (broad)~3010~2915~1590~1200~540
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 248233 ([M-CH₃]⁺), 121 ([M-I]⁺)
4-Iodo-2,3-dimethylphenol 248233 ([M-CH₃]⁺), 121 ([M-I]⁺)
4-Iodo-2,5-dimethylphenol 248233 ([M-CH₃]⁺), 121 ([M-I]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the purified iododimethylphenol isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer.

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 3.99 s

  • Relaxation Delay: 1.0 s

  • Spectral Width: 8223.68 Hz

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 100 MHz spectrometer.

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Acquisition Time: 1.36 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 23809.52 Hz

  • Temperature: 298 K

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase-corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Measurement Mode: ATR

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Mass Spectrometry (MS)
  • Instrument: Agilent 7890B GC coupled to a 5977A MSD.

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: 40-400 amu

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

  • Inlet Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Oven Program: Initial temperature of 50 °C held for 2 min, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 min.

Visualization of Experimental Workflow

The logical flow of the spectroscopic comparison is illustrated in the following diagram.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Isomer1 This compound NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 4-Iodo-2,3-dimethylphenol Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 4-Iodo-2,5-dimethylphenol Isomer3->NMR Isomer3->IR Isomer3->MS DataTable Comparative Data Tables NMR->DataTable IR->DataTable MS->DataTable Interpretation Structural Interpretation DataTable->Interpretation

Caption: Workflow for the spectroscopic comparison of iododimethylphenol isomers.

Reactivity Face-Off: 4-Iodo-2,6-dimethylphenol vs. 4-Bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic route. The reactivity of halogenated aromatic compounds, in particular, plays a pivotal role in the efficiency and outcome of various cross-coupling and substitution reactions. This guide provides a detailed, objective comparison of the reactivity of 4-iodo-2,6-dimethylphenol and 4-bromo-2,6-dimethylphenol, two closely related yet distinct synthons. While direct, side-by-side quantitative experimental data for these specific compounds is scarce in peer-reviewed literature, this comparison leverages well-established principles of organic chemistry and data from analogous systems to provide a robust predictive analysis for researchers.

Executive Summary: The Reactivity Advantage of the Iodo-Substituent

Based on fundamental principles of carbon-halogen bond strength and established trends in transition metal-catalyzed cross-coupling reactions, This compound is the more reactive substrate compared to its bromo-counterpart. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, leading to a lower activation energy for the oxidative addition step in many catalytic cycles, which is often the rate-determining step. This enhanced reactivity typically translates to milder reaction conditions, shorter reaction times, and higher yields.

Comparative Reactivity in Key Synthetic Transformations

The differential reactivity of the C-I versus the C-Br bond has significant implications for several classes of important organic reactions. Below, we explore the expected performance of this compound and 4-bromo-2,6-dimethylphenol in palladium-catalyzed cross-couplings, copper-catalyzed couplings, oxidative couplings, and electrophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Win for Iodine

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, the reactivity trend of aryl halides is well-documented: I > Br > Cl.[1] This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bonds.

Table 1: Predicted Performance in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeThis compound4-Bromo-2,6-dimethylphenolGeneral Reactivity Trend
Suzuki-Miyaura Coupling Higher yields, milder conditions (e.g., lower temperature, shorter reaction time).Lower yields, requires more forcing conditions (e.g., higher temperature, longer reaction time).[2]I > Br
Buchwald-Hartwig Amination More efficient coupling with a wider range of amines under milder conditions.[3][4]Requires more reactive amines or more forcing conditions to achieve comparable yields.I > Br
Stille Coupling Faster reaction kinetics and higher yields.Slower reaction kinetics and generally lower yields.I > Br

The enhanced reactivity of this compound allows for greater flexibility in synthetic design, enabling the use of more sensitive functional groups that might not tolerate the harsher conditions required for the activation of the corresponding aryl bromide.

Copper-Catalyzed Ullmann Coupling

The Ullmann reaction, a copper-catalyzed C-O, C-N, or C-C bond formation, also exhibits a preference for more reactive aryl halides.[5][6]

Table 2: Predicted Performance in Ullmann Coupling

FeatureThis compound4-Bromo-2,6-dimethylphenolGeneral Reactivity Trend
Reaction Conditions Milder temperatures and shorter reaction times.Requires higher temperatures and longer reaction times.I > Br
Catalyst Loading May proceed with lower catalyst loading.Often requires stoichiometric or higher catalyst loading.I > Br
Yield Generally higher yields.Generally lower to moderate yields.I > Br
Oxidative Coupling Reactions

In oxidative coupling reactions of phenols, the halogen substituent at the para-position can influence the reaction pathway. While the primary reactivity is governed by the phenol hydroxyl group, the electronic nature of the halogen can play a role. However, in many cases, oxidative coupling leads to the formation of diphenoquinones or polymers, and the halogen may be retained or eliminated depending on the reaction conditions and oxidizing agent used.[7][8] A recent study on the oxidation of 4-halophenols catalyzed by an artificial peroxidase showed that 4-iodophenol resulted in the formation of higher molecular weight compounds through radical-promoted coupling.[9]

Table 3: Predicted Behavior in Oxidative Coupling

FeatureThis compound4-Bromo-2,6-dimethylphenol
Reaction Pathway Prone to radical-promoted polymerization or formation of complex oligomers.Similar tendency towards polymerization and oligomerization.
Product Profile Likely to yield a mixture of C-C and C-O coupled products.Similar product profile expected.
Electrophilic Aromatic Substitution

The hydroxyl and methyl groups on the phenol ring are activating and ortho-, para-directing for electrophilic aromatic substitution.[10] Since the para-position is occupied by a halogen, substitution will be directed to the remaining ortho positions (positions 3 and 5). Both bromine and iodine are deactivating via induction but activating via resonance due to their lone pairs, directing incoming electrophiles to the ortho and para positions.[10] The larger size of the iodine atom may exert a greater steric hindrance to incoming electrophiles compared to bromine.

Table 4: Predicted Reactivity in Electrophilic Aromatic Substitution

FeatureThis compound4-Bromo-2,6-dimethylphenol
Regioselectivity Substitution at positions 3 and 5.Substitution at positions 3 and 5.
Reaction Rate Potentially slightly slower due to the greater steric bulk of iodine.Potentially slightly faster due to less steric hindrance.
Directing Influence Ortho-directing (to the hydroxyl group).Ortho-directing (to the hydroxyl group).

Experimental Protocols

The following are representative experimental protocols for key reactions, which can be adapted for a direct comparison of this compound and 4-bromo-2,6-dimethylphenol.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup : In an oven-dried Schlenk flask under an argon atmosphere, combine the 4-halo-2,6-dimethylphenol (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition : Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction Execution : Heat the reaction mixture at 90 °C with vigorous stirring for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Work-up : After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup : To a Schlenk tube, add the 4-halo-2,6-dimethylphenol (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and NaOtBu (1.4 mmol).

  • Solvent Addition : Add anhydrous, degassed toluene (5 mL).

  • Reaction Execution : Heat the mixture at 100 °C for 8-24 hours, monitoring by TLC or GC-MS.

  • Work-up : Cool the reaction, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the residue by flash column chromatography.[11]

Ullmann Condensation Protocol
  • Reaction Setup : In a sealed tube, combine the 4-halo-2,6-dimethylphenol (1.0 mmol), the alcohol or amine nucleophile (1.5 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition : Add DMSO (2 mL).

  • Reaction Execution : Heat the reaction mixture at 110 °C for 24-48 hours.

  • Work-up : Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification : Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate a key catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Cycle Ar-X Ar-I or Ar-Br Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Ar-X->Ar-Pd(II)-X_L2 Pd(0)L2 Pd(0)L₂ Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition Ar-Pd(II)-OR'_L2 Ar-Pd(II)(OR')L₂ Ar-Pd(II)-X_L2->Ar-Pd(II)-OR'_L2 Ligand Exchange Ar-Ar' Coupled Product Ar-Pd(II)-OR'_L2->Ar-Ar' Reductive Elimination Ar-B(OR)2 Ar'-B(OR)₂ Boronate_Complex [Ar'-B(OR)₂(Base)]⁻ Ar-B(OR)2->Boronate_Complex Activation Ar-Ar'->Pd(0)L2 Base Base (e.g., K₂CO₃) Base->Ar-Pd(II)-OR'_L2 Base->Boronate_Complex Boronate_Complex->Ar-Pd(II)-OR'_L2 Transmetalation

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup Assemble Glassware (under inert atmosphere) Reagents Weigh & Add Reactants, Catalyst, and Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterization Characterization Purify->Characterization Yield & Purity Analysis

Figure 2. General experimental workflow for cross-coupling reactions.

Conclusion

For researchers and drug development professionals, the choice between this compound and 4-bromo-2,6-dimethylphenol will depend on a balance of reactivity, cost, and availability. The scientific evidence strongly supports the superior reactivity of this compound in a variety of synthetically important transformations, particularly palladium-catalyzed cross-coupling reactions. This enhanced reactivity can lead to more efficient and versatile synthetic routes. However, 4-bromo-2,6-dimethylphenol remains a viable, and often more economical, alternative, especially in cases where harsh reaction conditions are tolerable. This guide provides the foundational knowledge and practical protocols to make an informed decision based on the specific requirements of a given synthetic challenge.

References

definitive Guide to the Identification and Comparison of 4-iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-iodo-2,6-dimethylphenol and its structural analog, 2,6-dimethylphenol. It includes detailed experimental data and protocols to aid in the objective assessment of these compounds for research and development purposes.

Introduction

This compound is a halogenated derivative of 2,6-dimethylphenol (also known as 2,6-xylenol). The introduction of an iodine atom at the para position of the phenol ring significantly alters its physicochemical properties, influencing its reactivity, biological activity, and potential applications. This guide aims to provide a clear comparison of these two compounds, supported by experimental data.

Chemical Identity and Properties

A thorough confirmation of the identity of this compound is crucial for any experimental work. The key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of this compound and 2,6-dimethylphenol

PropertyThis compound2,6-dimethylphenol
Molecular Formula C8H9IO[1]C8H10O[2]
Molar Mass 248.06 g/mol [1]122.16 g/mol [2]
CAS Number 10570-67-9[1][3]576-26-1[2]
Appearance White to light yellow or light red powder/crystalColorless to white solid[2]
Melting Point 99-104 °C[3]46-48 °C[2]
Boiling Point 278.9 °C (Predicted)[3]203 °C[2]
Solubility Insoluble in water, soluble in ether and ethanol[3]Slightly soluble in water
IUPAC Name This compound[1]2,6-dimethylphenol[2]
Synonyms 4-Iodo-2,6-xylenol2,6-Xylenol[2]

Experimental Data and Comparison

The following sections present a comparison of the analytical data for this compound and 2,6-dimethylphenol.

¹H NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The spectra of this compound and 2,6-dimethylphenol show distinct differences due to the influence of the iodine substituent.

Table 2: Comparative ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.35s2HAr-H
4.65s1HOH
2.21s6HCH₃
2,6-dimethylphenol 6.99t1HAr-H (para)
6.83d2HAr-H (meta)
4.60s1HOH
2.25s6HCH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (M+)Key Fragmentation Peaks
This compound m/z 248m/z 121 (M-I)+
2,6-dimethylphenol m/z 122m/z 107 (M-CH₃)+

Experimental Protocols

Detailed methodologies are essential for the reproduction of experimental results.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Data Acquisition: Obtain the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Ionize the sample using a standard electron ionization source (70 eV).

  • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight mass analyzer.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the confirmation of identity of a chemical compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_comparison Data Comparison cluster_confirmation Identity Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr ¹H NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms purity Purity Analysis (e.g., HPLC, GC) purification->purity comparison Compare Experimental and Literature Data nmr->comparison ms->comparison purity->comparison lit_data Literature Data lit_data->comparison confirmation Identity Confirmed comparison->confirmation Match rejection Identity Not Confirmed comparison->rejection No Match

Caption: Workflow for the synthesis, purification, and analytical confirmation of this compound.

This guide provides a foundational comparison for researchers working with this compound and related compounds. The provided data and protocols should facilitate the accurate identification and informed selection of these chemicals for various scientific applications.

References

Comparative Guide to Analytical Methods for 4-Iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the qualitative and quantitative analysis of 4-iodo-2,6-dimethylphenol. The selection of an appropriate analytical technique is critical for ensuring the purity, stability, and quality of this compound in research and drug development settings. This document outlines key performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful analytical techniques.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative performance parameters for the analytical methods detailed in this guide. These values are representative and may vary based on instrumentation and specific laboratory conditions.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 50 ng/mL10 ng/mL
Limit of Quantitation (LOQ) 150 ng/mL30 ng/mL
Linearity Range 0.15 - 100 µg/mL0.03 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Analysis Time ~15 minutes~20 minutes
Sample Preparation Simple DilutionDerivatization may be required

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound, offering a balance of speed, sensitivity, and robustness.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm[1]

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.15 µg/mL to 100 µg/mL.

  • Accurately weigh and dissolve test samples in the mobile phase to a known concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the test sample is determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity, making it an excellent method for trace-level analysis and impurity profiling.[2] Due to the polar phenolic group, derivatization may be necessary to improve chromatographic peak shape and thermal stability.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole)

  • Autosampler

Chromatographic Conditions:

  • Column: DB-5ms or equivalent 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Final hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-350

Sample Preparation (with Derivatization):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.

  • Prepare calibration standards by diluting the stock solution.

  • To 100 µL of each standard and sample solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap the vials and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Quantification: A calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., the molecular ion of the derivatized analyte) against the concentration of the derivatized standards. The sample concentration is determined from this curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Sample Weighing dissolution Dissolution in Solvent sample->dissolution dilution Serial Dilution for Standards dissolution->dilution derivatization Derivatization (for GC-MS) dissolution->derivatization Optional filtration Filtration (0.45 µm) dilution->filtration derivatization->filtration injection Sample Injection filtration->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification report Final Report quantification->report

Caption: General experimental workflow for the analysis of this compound.

signaling_pathway cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method hplc_prep Simple Dilution hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis result Quantitative Result hplc_analysis->result gcms_prep Derivatization gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_analysis->result analyte This compound analyte->hplc_prep analyte->gcms_prep

Caption: Logical relationship between analytical methods for this compound.

References

A Comparative Guide to the Synthesis of 4-iodo-2,6-dimethylphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of common iodination methods for 2,6-dimethylphenol, providing experimental data and detailed protocols to guide researchers in selecting the optimal synthesis strategy.

The targeted synthesis of 4-iodo-2,6-dimethylphenol, a key intermediate in the development of various pharmaceutical compounds, can be achieved through several iodination methods. The choice of synthetic route is often dictated by factors such as yield, purity, reaction time, and the availability and cost of reagents. This guide provides a comparative overview of three common methods for the synthesis of this compound: direct iodination with molecular iodine, in situ generation of iodine monochloride using sodium iodide and sodium hypochlorite, and the use of N-iodosuccinimide (NIS).

Performance Comparison

The following table summarizes the key performance indicators for the three evaluated synthesis methods. The data presented is a synthesis of reported yields and typical reaction parameters for the iodination of substituted phenols, adapted for 2,6-dimethylphenol.

MethodReagentsTypical Yield (%)Purity (%)Reaction Time (hours)Key AdvantagesKey Disadvantages
Method 1: Direct Iodination 2,6-dimethylphenol, Iodine (I₂), Base (e.g., NaOH)75-8590-954-6Cost-effective, readily available reagents.Moderate reaction times, potential for side product formation.
Method 2: In Situ ICl Generation 2,6-dimethylphenol, Sodium Iodide (NaI), Sodium Hypochlorite (NaOCl)85-95>981-2High yield and purity, short reaction time.Requires careful control of stoichiometry and temperature.
Method 3: N-Iodosuccinimide (NIS) 2,6-dimethylphenol, N-Iodosuccinimide (NIS)90-98>982-4High yield and selectivity, mild reaction conditions.NIS is a more expensive reagent.

Experimental Protocols

Detailed methodologies for each synthesis route are provided below to enable researchers to replicate and adapt these procedures.

Method 1: Direct Iodination with Molecular Iodine

This method involves the direct electrophilic substitution of a hydrogen atom on the aromatic ring of 2,6-dimethylphenol with iodine, facilitated by a base.

Materials:

  • 2,6-dimethylphenol

  • Iodine (I₂)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether

Procedure:

  • Dissolve 2,6-dimethylphenol (1.0 eq) in methanol in a round-bottom flask.

  • In a separate flask, prepare a solution of sodium hydroxide (1.1 eq) in water.

  • Add the sodium hydroxide solution to the solution of 2,6-dimethylphenol with stirring.

  • To this mixture, add a solution of iodine (1.05 eq) in methanol dropwise over 30 minutes at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 2: In Situ Generation of Iodine Monochloride (ICl)

This highly efficient method generates the potent iodinating agent, iodine monochloride, in situ from the reaction of sodium iodide and sodium hypochlorite.

Materials:

  • 2,6-dimethylphenol

  • Sodium iodide (NaI)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Methanol

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

Procedure:

  • Dissolve 2,6-dimethylphenol (1.0 eq) and sodium iodide (1.2 eq) in a mixture of methanol and water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.

  • Slowly add sodium hypochlorite solution (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench any remaining oxidizing agent by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting solid is typically of high purity but can be further purified by recrystallization if necessary.

Method 3: N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and selective iodinating agent that offers high yields and purity.

Materials:

  • 2,6-dimethylphenol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane

Procedure:

  • Dissolve 2,6-dimethylphenol (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-iodosuccinimide (1.1 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, add a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS.

  • Add water to the reaction mixture and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if needed.

Logical Workflow for Synthesis and Comparison

The following diagram illustrates the logical workflow for selecting and performing the synthesis of this compound.

Synthesis_Comparison_Workflow cluster_start Initial Considerations cluster_methods Synthesis Method Selection cluster_execution Experimental Execution cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion Start Define Synthesis Goal: This compound Requirements Identify Key Performance Metrics: Yield, Purity, Time, Cost Start->Requirements Method1 Method 1: Direct Iodination (I₂) Requirements->Method1 Method2 Method 2: In Situ ICl (NaI/NaOCl) Requirements->Method2 Method3 Method 3: NIS Requirements->Method3 Protocol1 Execute Protocol 1 Method1->Protocol1 Protocol2 Execute Protocol 2 Method2->Protocol2 Protocol3 Execute Protocol 3 Method3->Protocol3 Data1 Collect Data: Yield, Purity, Time Protocol1->Data1 Data2 Collect Data: Yield, Purity, Time Protocol2->Data2 Data3 Collect Data: Yield, Purity, Time Protocol3->Data3 Comparison Comparative Analysis Data1->Comparison Data2->Comparison Data3->Comparison Conclusion Select Optimal Method Based on Requirements Comparison->Conclusion

Caption: Workflow for synthesis and comparison of this compound.

A Senior Application Scientist's Guide to 4-Iodo-2,6-dimethylphenol: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in drug development and synthetic chemistry, the selection of building blocks is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 4-iodo-2,6-dimethylphenol, also known by its synonym 4-iodo-2,6-xylenol, with alternative reagents and synthetic strategies. We will delve into its synthesis, spectral characterization, and performance in key applications, supported by experimental data and protocols to empower you to make informed decisions in your laboratory.

Understanding this compound: More Than Just a Name

At the outset, it is crucial to establish that "this compound" and "4-iodo-2,6-xylenol" are synonymous terms referring to the same chemical entity.[1][2][3] The nomenclature simply reflects different naming conventions, with "xylenol" being a common name for dimethylphenol isomers. For clarity and consistency, this guide will primarily use the IUPAC name, this compound.

This compound is a valuable intermediate in organic synthesis, primarily owing to the presence of an iodine atom on the aromatic ring. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group in various cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC NameThis compound[1]
Synonyms4-Iodo-2,6-xylenol, 2,6-Dimethyl-4-iodophenol[1]
CAS Number10570-67-9[1]
Molecular FormulaC₈H₉IO[1]
Molecular Weight248.06 g/mol [1]
AppearanceWhite to light yellow or light red powder/crystal[4]
Melting Point99-104 °C
SolubilityInsoluble in water, soluble in organic solvents like ether and ethanol.

Synthesis of this compound: A Comparative Perspective

The primary route to this compound is through the electrophilic iodination of its precursor, 2,6-dimethylphenol. The choice of iodinating agent is a critical parameter that influences the reaction's efficiency, selectivity, and environmental impact.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Iodinating Agents (Alternatives) cluster_product Product 2,6-Dimethylphenol 2,6-Dimethylphenol I2_H2O2 I₂ / H₂O₂ 2,6-Dimethylphenol->I2_H2O2 Iodination NIS N-Iodosuccinimide (NIS) 2,6-Dimethylphenol->NIS Iodination ICl Iodine Monochloride (ICl) 2,6-Dimethylphenol->ICl Iodination This compound This compound I2_H2O2->this compound NIS->this compound ICl->this compound

Comparative Analysis of Iodinating Agents
Iodinating AgentAdvantagesDisadvantagesTypical Yields
**Iodine (I₂) with an Oxidant (e.g., H₂O₂) **Cost-effective, readily available.Often requires an oxidant to regenerate I⁺, can lead to side products if not controlled.Moderate to high
N-Iodosuccinimide (NIS) Mild reaction conditions, high selectivity for para-iodination in phenols.More expensive than I₂, succinimide byproduct needs to be removed.High to excellent
Iodine Monochloride (ICl) Highly reactive, effective for less reactive substrates.Corrosive, can lead to chlorination as a side reaction, requires careful handling.High

Expert Insight: For the synthesis of this compound, N-Iodosuccinimide (NIS) is often the reagent of choice in a laboratory setting due to its high selectivity and milder reaction conditions, which simplifies purification. For larger-scale synthesis, the use of iodine with an appropriate oxidant can be more economical, though process optimization is crucial to minimize byproduct formation.

Detailed Experimental Protocol: Synthesis using NIS

This protocol provides a reliable method for the synthesis of this compound using N-iodosuccinimide.

Materials:

  • 2,6-Dimethylphenol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and purification.

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylphenol (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (1.1 eq) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.

Spectral Characterization: A Self-Validating System

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The combination of NMR, IR, and mass spectrometry provides a self-validating system.

Spectral_Characterization cluster_structure Chemical Structure cluster_spectra Spectroscopic Techniques cluster_data Expected Data Structure This compound NMR ¹H & ¹³C NMR Structure->NMR IR Infrared (IR) Spectroscopy Structure->IR MS Mass Spectrometry (MS) Structure->MS NMR_Data Aromatic protons (singlet) Methyl protons (singlet) Phenolic proton (singlet) Quaternary carbons Methyl carbons NMR->NMR_Data IR_Data O-H stretch (broad) C-H stretch (aromatic & aliphatic) C=C stretch (aromatic) C-I stretch IR->IR_Data MS_Data Molecular ion peak (M⁺) Isotopic pattern for iodine MS->MS_Data

Expected Spectral Data
TechniqueKey Features and Expected Values
¹H NMR Aromatic protons (2H, singlet, ~δ 7.30 ppm), Phenolic proton (1H, singlet, ~δ 4.69 ppm), Methyl protons (6H, singlet, ~δ 2.24 ppm)[5]
¹³C NMR Aromatic carbons (signals in the δ 110-160 ppm range), Methyl carbons (signal around δ 20 ppm)
IR (KBr) O-H stretching (broad, ~3400-3200 cm⁻¹), C-H stretching (aromatic ~3100-3000 cm⁻¹, aliphatic ~2950-2850 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), C-I stretching (~600-500 cm⁻¹)
Mass Spec. (EI) Molecular ion (M⁺) peak at m/z = 248, fragment ions corresponding to the loss of iodine and methyl groups.

Performance in Application: A Comparative Analysis in Suzuki-Miyaura Coupling

A primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures.[6][7][8] These motifs are prevalent in pharmaceuticals and advanced materials.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aryl_Iodide This compound Catalyst Pd Catalyst (e.g., Pd(OAc)₂/PPh₃) Aryl_Iodide->Catalyst Boronic_Acid Arylboronic Acid Boronic_Acid->Catalyst Base Base (e.g., K₂CO₃) Catalyst->Base Solvent Solvent (e.g., Toluene/Ethanol/Water) Base->Solvent Biaryl_Product Biaryl Product Solvent->Biaryl_Product

Comparative Performance with Other Aryl Halides

The reactivity of the aryl halide is a key factor in the success of a Suzuki-Miyaura coupling. The general order of reactivity is I > Br > Cl.

Aryl HalideRelative ReactivityTypical Reaction Conditions
This compound High Milder conditions (lower temperature, less reactive catalyst) are often sufficient.
4-Bromo-2,6-dimethylphenol ModerateOften requires more forcing conditions (higher temperature, more active catalyst/ligand).
4-Chloro-2,6-dimethylphenol LowRequires specialized, highly active catalyst systems and often higher temperatures.

Expert Insight: The high reactivity of the C-I bond in this compound makes it an excellent choice for Suzuki-Miyaura couplings, especially when dealing with sensitive functional groups on the coupling partner that might not tolerate harsh reaction conditions. While aryl bromides are also commonly used, the iodide often provides higher yields and faster reaction times.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene (5 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the crude product by flash column chromatography to yield the desired biaryl product.

Conclusion: An Informed Choice for Your Synthesis

This compound stands as a versatile and highly reactive building block for organic synthesis. Its straightforward preparation and the lability of its carbon-iodine bond make it a superior choice for palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs, particularly when mild reaction conditions are paramount. This guide has provided the fundamental knowledge, comparative data, and detailed protocols to enable researchers to confidently incorporate this compound into their synthetic strategies, fostering innovation in drug discovery and materials science.

References

A Comparative Analysis of Synthetic Routes to 2,6-Dimethylphenol: By-product Profiles and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 2,6-dimethylphenol (2,6-DMP), a key precursor for pharmaceuticals and polymers like poly(p-phenylene oxide) (PPO), is of paramount importance. This guide provides a comparative analysis of common synthetic methodologies, with a focus on by-product formation, supported by experimental data and detailed protocols to inform process development and optimization.

The industrial production of 2,6-dimethylphenol is dominated by the vapor-phase alkylation of phenol with methanol. However, alternative routes have been explored to address challenges related to selectivity and by-product separation. This guide compares the prevalent phenol methylation pathway with an alternative synthesis utilizing cyclohexanol and methanol, providing a quantitative overview of their respective efficiencies and by-product profiles.

Comparative Performance of Synthesis Routes

The selection of a synthetic route for 2,6-dimethylphenol is critically influenced by factors such as product yield, selectivity, and the profile of generated by-products. The following table summarizes quantitative data for the primary synthesis methods, offering a clear comparison of their performance.

Synthesis MethodCatalystPhenol Conversion (%)2,6-DMP Selectivity (%)Major By-products (%)Reference
Vapor-Phase Methylation of Phenol Iron-Chromium Mixed Oxide> 90> 85o-cresol (~15-30), 2,4-DMP (~2), 2,4,6-TMP (~6)[1][2]
Vapor-Phase Methylation of Phenol Manganese OxideHighHigho-cresol, 2,4-DMP, 2,4,6-TMP[3][4]
Methanol with Cyclohexanol/Cyclohexanone Not specified~90< 60Complex mixture, specific by-products not detailed[5][6]
From 2,4,6-Trimethylphenol Iron-based (oxidation), Copper-based (deformylation)High (step-wise)High (step-wise)2,6-dimethyl-p-benzoquinone (from oxidation step)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic processes. The following sections provide comprehensive experimental protocols for the key synthesis routes discussed.

Method 1: Vapor-Phase Methylation of Phenol

This process is the most common industrial method for 2,6-DMP synthesis.

Catalyst: Iron-Chromium mixed oxide catalyst.

Reaction Conditions:

  • Temperature: 350-380 °C[1][2]

  • Pressure: Atmospheric

  • Feed Composition: Phenol, methanol, and water in a molar ratio of approximately 1:5:1 to 1:8:1.[1]

  • Reactor Type: Fluidized bed reactor.

Procedure:

  • The iron-chromium mixed oxide catalyst is loaded into a fluidized bed reactor.

  • The catalyst is heated to the reaction temperature of 350-380 °C under a flow of inert gas, such as nitrogen.[5][6]

  • A feed mixture of phenol, methanol, and water is vaporized and introduced into the reactor.

  • The reaction is carried out continuously, with the product stream being cooled and collected.

  • The product mixture is then subjected to distillation to separate 2,6-dimethylphenol from unreacted starting materials and by-products.

By-product Profile: The primary by-products of this reaction are o-cresol, 2,4-dimethylphenol, and 2,4,6-trimethylphenol. The formation of these by-products is a result of methylation at other positions on the phenol ring.[1][2]

Method 2: Synthesis from Cyclohexanol and Methanol

This alternative route has been investigated but is less favorable due to lower selectivity.

Reaction Conditions:

  • Conversion: Approximately 90%[5][6]

  • Selectivity for 2,6-DMP: Below 60%[5][6]

Procedure:

Detailed experimental protocols for this method are not as widely published as for the phenol methylation route, likely due to its lower efficiency. The general approach involves the reaction of a mixture of cyclohexanol and cyclohexanone with methanol at elevated temperatures over a suitable catalyst. The complex reaction mechanism leads to a wider array of by-products, making purification challenging.

Visualizing the Synthesis Pathways

To better understand the logical flow of the primary synthesis and the formation of by-products, the following diagrams have been generated using the DOT language.

Phenol Phenol OCresol o-Cresol Phenol->OCresol + CH3OH - H2O Methanol Methanol Methanol->OCresol + CH3OH - H2O DMP26 2,6-Dimethylphenol OCresol->DMP26 + CH3OH - H2O DMP24 2,4-Dimethylphenol OCresol->DMP24 + CH3OH - H2O TMP246 2,4,6-Trimethylphenol DMP26->TMP246 + CH3OH - H2O DMP24->TMP246 + CH3OH - H2O

Caption: Phenol Methylation Pathway to 2,6-DMP and By-products.

Start Start: Prepare Feed (Phenol, Methanol, Water) Vaporizer Vaporize Feed Mixture Start->Vaporizer Reactor Fluidized Bed Reactor (Iron-Chromium Catalyst, 350-380 °C) Vaporizer->Reactor Condenser Condense Product Stream Reactor->Condenser Collection Collect Liquid Product Mixture Condenser->Collection Distillation Fractional Distillation Collection->Distillation Product Pure 2,6-Dimethylphenol Distillation->Product Byproducts By-products (o-cresol, 2,4-DMP, 2,4,6-TMP) Distillation->Byproducts

Caption: Experimental Workflow for Vapor-Phase Phenol Methylation.

Conclusion

The vapor-phase methylation of phenol remains the most industrially viable method for the synthesis of 2,6-dimethylphenol, offering high conversion and selectivity with a well-characterized by-product profile. While alternative routes exist, they often suffer from lower selectivity, leading to more complex purification processes. For researchers and professionals in drug development and polymer science, a thorough understanding of these synthetic pathways and their associated by-products is essential for producing high-purity 2,6-DMP and for developing more efficient and sustainable manufacturing processes. The data and protocols presented in this guide serve as a valuable resource for these endeavors.

References

Safety Operating Guide

Proper Disposal of 4-Iodo-2,6-dimethylphenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Iodo-2,6-dimethylphenol is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, based on safety data sheets for similar phenolic compounds. Researchers, scientists, and drug development professionals should adhere to these guidelines to maintain a safe and compliant laboratory environment.

Hazard Profile and Safety Precautions

Table 1: Hazard Information for Structurally Similar Phenolic Compounds

Hazard StatementClassification
Toxic if swallowedAcute toxicity, Oral (Category 3)
Toxic in contact with skinAcute toxicity, Dermal (Category 3)
Causes severe skin burns and eye damageSkin corrosion (Category 1B), Serious eye damage (Category 1)
Toxic to aquatic life with long lasting effectsChronic aquatic toxicity (Category 2)

This data is based on information for 2,6-dimethylphenol and other similar compounds and should be used as a conservative guide for handling this compound.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound. This process is designed to comply with general laboratory safety standards and hazardous waste regulations.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile rubber)

    • Safety goggles and a face shield

    • A laboratory coat

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams.[4]

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated, compatible, and clearly labeled hazardous waste container.[4] The container should be in good condition and have a secure, tight-fitting lid.[4]

3. Labeling of Waste Containers:

  • Label the hazardous waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[4]

  • Indicate the approximate concentration and quantity of the waste.

4. Storage of Hazardous Waste:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[4]

  • The storage area should be a well-ventilated, cool, and dry place, away from incompatible materials.

5. Arranging for Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide them with a complete and accurate description of the waste.

  • Follow all institutional and local regulations for the final disposal of the hazardous waste. Disposal should be carried out at an approved waste disposal plant.[2]

Crucially, never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and is a violation of regulations.[1][3]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste, including compounds like this compound.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Disposal start Chemical Waste Generated identify Identify Chemical & Hazards (Consult SDS) start->identify segregate Segregate Waste Stream identify->segregate container Select Compatible Container segregate->container label_container Label Container Correctly ('Hazardous Waste', Chemical Name) container->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Proper Disposal by Approved Facility contact_ehs->disposal

Caption: Workflow for the safe disposal of hazardous chemical waste in a laboratory setting.

References

A Researcher's Guide to the Safe Handling of 4-Iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

As a senior application scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential, immediate safety and logistical information for handling 4-Iodo-2,6-dimethylphenol. This is not just a list of rules, but a framework for understanding the "why" behind each safety measure, ensuring a self-validating system of laboratory practice.

Immediate Hazard Assessment

This compound should be treated as a substance that is:

  • Acutely Toxic: By ingestion, inhalation, and skin absorption.[1][6][7]

  • Corrosive: Capable of causing severe skin burns and serious eye damage.[1][6][8]

  • An Environmental Hazard: Potentially toxic to aquatic life.[7][8]

The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles. Phenols can have an anesthetic effect, meaning initial skin contact may not be painful, which can lead to prolonged exposure and severe tissue damage.[3][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical. Do not simply grab the nearest pair of gloves; understand the material's resistance to the chemical.

PPE ItemSpecificationRationale
Hand Protection Double-gloving is recommended. An inner nitrile glove (8mil) for incidental contact, covered by an outer glove of butyl rubber or neoprene for direct handling.[10]Phenols can penetrate standard nitrile gloves quickly. Butyl rubber and neoprene offer better resistance for extended work.[3][10]
Eye/Face Protection Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a splash hazard.[2][10]Protects against splashes of solutions or airborne particles that can cause severe eye damage and blindness.[2][3][5]
Body Protection A fully buttoned, long-sleeved laboratory coat. For tasks with a high splash potential, a butyl rubber or neoprene apron is recommended over the lab coat.[10]Prevents skin contact on the arms and torso. An impervious apron provides an additional barrier against significant splashes.
Footwear Closed-toe, solid-top shoes that are impervious to spills.Protects the feet from spills and dropped items.
Respiratory Protection Not typically required if handled within a certified chemical fume hood.A fume hood provides the primary engineering control to prevent inhalation of dust or vapors.[2][10]
Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and ensure a controlled environment.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2][10][11]

  • Emergency Equipment: Before starting, verify the location and functionality of the nearest safety shower and eyewash station.[5][10] Ensure they are accessible within a 10-second travel time.[10]

  • First Aid Kit: A specific first aid kit for phenol exposure should be readily available. This must contain Polyethylene Glycol (PEG) 300 or 400.[3][4][9][11]

2. Handling the Chemical:

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: If weighing the solid, do so within the fume hood to contain any dust.

  • Making Solutions: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Transport: When moving the chemical, even in small quantities, use a secondary container to prevent spills.

3. Post-Handling Decontamination:

  • Glove Removal: Remove outer gloves first, turning them inside out. Then remove inner gloves, also turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Hand Washing: Immediately after removing gloves, wash your hands thoroughly with soap and water.[6][8]

  • Surface Decontamination: Clean the work area within the fume hood with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal A Verify Fume Hood Certification B Locate Safety Shower & Eyewash Station A->B C Prepare Phenol First Aid Kit (PEG 400) B->C D Don Full PPE C->D E Weigh Solid Chemical D->E Enter Hood F Prepare Solution E->F G Perform Experiment F->G H Decontaminate Glassware & Surfaces G->H Experiment Complete I Segregate & Label Hazardous Waste H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency and Spill Procedures

Skin Exposure:

  • IMMEDIATELY remove all contaminated clothing. This is a critical first step.[2]

  • Do not use water initially for large exposures, as it can increase absorption.[11]

  • Liberally apply Polyethylene Glycol (PEG) 300 or 400 to the affected area, wiping gently with gauze pads.[4][10] Continue this process until the odor of phenol is no longer detectable.[10]

  • If PEG is not available, flush the affected area with copious amounts of water for at least 15 minutes using a safety shower.[2][6]

  • Seek immediate medical attention. Call emergency services.[6][10]

Eye Exposure:

  • Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6]

  • Remove contact lenses if present and easy to do.[6][8]

  • Seek immediate medical attention.[6]

Small Spill (inside fume hood):

  • Ensure you are wearing appropriate PPE.

  • Absorb the spill with an inert material like vermiculite or spill pads. Do not use combustible materials.

  • Carefully collect the absorbed material and contaminated items into a designated hazardous waste container.[12]

  • Decontaminate the area with soap and water.

Large Spill:

  • Evacuate the immediate area.

  • Alert others and your laboratory supervisor.

  • Contact your institution's environmental health and safety (EHS) department or emergency response team.[5]

Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Waste Segregation: Do not mix phenol waste with other waste streams. Keep it in a designated, compatible, and clearly labeled container.[13][14]

  • Container Management: Waste containers must be kept tightly closed except when adding waste.[13] Ensure the container is made of a compatible material (e.g., avoid metal for corrosive waste).[13]

  • Labeling: Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[13][14] List all constituents and their approximate concentrations.[14]

  • Disposal: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.[14]

By adhering to these procedures, you build a foundation of safety that protects you, your colleagues, and your research.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.